molecular formula C8H13NO B1216875 N-Vinylcaprolactam CAS No. 2235-00-9

N-Vinylcaprolactam

Número de catálogo: B1216875
Número CAS: 2235-00-9
Peso molecular: 139.19 g/mol
Clave InChI: JWYVGKFDLWWQJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Vinylcaprolactam (NVCL) is an organo-soluble amphiphilic material that is soluble in solvents like benzene, isobutanol, and isopropanol. It can be used in the preparation of poly(NVCL) by free-radical polymerization at a temperature higher than its melting point.>

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-ethenylazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVGKFDLWWQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25189-83-7
Record name Poly(N-vinylcaprolactam)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25189-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1041423
Record name N-Vinylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white solid; [Sigma-Aldrich MSDS]
Record name N-Vinylcaprolactam
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21369
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2235-00-9, 25189-83-7
Record name Vinylcaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2235-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vinylcaprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly-N-vinylcaprolactam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vinylcaprolactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-vinylhexahydro-2H-azepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-VINYLCAPROLACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Vinylcaprolactam fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-Vinylcaprolactam: Core Properties and Characteristics for Researchers, Scientists, and Drug Development Professionals

This compound (NVCL) is a versatile monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its polymer, poly(this compound) (PNVCL), exhibits thermoresponsive properties, making it a "smart" polymer with applications in controlled drug delivery, tissue engineering, and other advanced biomedical technologies.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, polymerization, and key characteristics of NVCL, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid at room temperature.[4][5] It is an amphiphilic molecule, possessing both a hydrophilic amide group within the caprolactam ring and a hydrophobic vinyl group, which is the site of polymerization.[6] This dual nature contributes to its solubility in a range of solvents.[4][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular FormulaC₈H₁₃NO[8]
Molar Mass139.19 g/mol [8]
AppearanceWhite to light yellow solid[9]
Melting Point35-38 °C (decomposes)[4][8]
Boiling Point128 °C at 21 mmHg[4][8]
Density1.029 g/mL at 25 °C[4][8]
SolubilityPartially soluble in water; soluble in organic solvents like benzene, isobutanol, and isopropanol.[4][10]
Viscosity3.5 cP at 40°C[4]
Flash Point214 °F[8]
Chemical Characteristics and Reactivity

The chemical behavior of NVCL is dominated by the vinyl group, which is highly susceptible to free-radical polymerization.[9] The caprolactam ring itself is relatively stable, and polymerization occurs via the opening of the carbon-carbon double bond of the vinyl group, leaving the ring structure intact.[11][12] This is a crucial feature for its biocompatibility, as the hydrolysis of the resulting polymer, PNVCL, does not produce small, potentially toxic amide compounds.[13][14] NVCL is incompatible with strong oxidizing agents.[4][8]

Polymerization of this compound

The most common method for polymerizing NVCL is free-radical polymerization.[11] This can be carried out in bulk, solution, or via emulsion and precipitation polymerization techniques.[13][14][15] The choice of polymerization method can influence the molecular weight and molecular weight distribution of the resulting PNVCL, which in turn affects its properties, such as the Lower Critical Solution Temperature (LCST).[16]

A general workflow for the free-radical polymerization of NVCL is depicted below.

G General Workflow for Free-Radical Polymerization of NVCL cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Monomer This compound (NVCL) Monomer ReactionVessel Reaction Vessel under Inert Atmosphere (N2) Monomer->ReactionVessel Initiator Free-Radical Initiator (e.g., AIBN) Initiator->ReactionVessel Solvent Solvent (e.g., Benzene, Hexane, Water) Solvent->ReactionVessel Heating Heating to Initiate Polymerization (e.g., 60-70°C) ReactionVessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation in a Non-Solvent (e.g., n-hexane) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying PNVCL Purified Poly(this compound) (PNVCL) Drying->PNVCL

Caption: General workflow for the free-radical polymerization of NVCL.

Key Characteristics of Poly(this compound) (PNVCL)

PNVCL is the polymer resulting from the polymerization of NVCL. It is a nonionic, water-soluble, and biocompatible polymer that exhibits thermoresponsive behavior.[11][13]

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)

One of the most significant properties of PNVCL is its Lower Critical Solution Temperature (LCST).[17] Below the LCST, PNVCL is soluble in water, forming a homogeneous solution. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and precipitating out of the solution.[6][14] This phenomenon is reversible. The LCST of PNVCL can be tuned, typically falling within the range of 30-50 °C, which is close to physiological temperature, making it highly attractive for biomedical applications.[15] The exact LCST value is influenced by factors such as the polymer's molecular weight and concentration.[15][16]

The mechanism of this temperature-induced phase transition is illustrated in the following diagram.

G Temperature-Responsive Behavior of PNVCL Soluble PNVCL chains are hydrated and soluble in water. Dominant hydrogen bonding between polymer and water. Insoluble PNVCL chains dehydrate and aggregate. Dominant hydrophobic interactions between polymer chains. Soluble->Insoluble Heating Heating Heating Insoluble->Soluble Cooling Cooling Cooling

Caption: Temperature-responsive behavior of PNVCL.

Biocompatibility and Toxicology

PNVCL is generally considered to be biocompatible and non-toxic, making it a suitable candidate for various biomedical applications.[1][11][13] Its stability against hydrolysis, which prevents the formation of potentially harmful small amide molecules, is a key advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[13][14]

However, the monomer, NVCL, is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[5][18] Prolonged or repeated exposure may cause damage to the liver and upper respiratory tract.[5][18][19] Therefore, appropriate safety precautions should be taken when handling the monomer in industrial and laboratory settings.[20] The risk to consumers from products containing PNVCL is considered low due to the very low levels of residual monomer.[4][10]

Toxicological EndpointObservationReferences
Acute Oral Toxicity (LD50, rat)1114 mg/kg[10]
Eye IrritationCauses serious eye irritation[5][18]
Skin SensitizationMay cause an allergic skin reaction[5][18]
Target Organ Toxicity (Repeated Exposure)Liver and upper respiratory tract[5][18][19]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for the purification of the NVCL monomer and its polymerization.

Purification of this compound Monomer

Commercial NVCL may contain stabilizers and impurities that can affect polymerization. A common purification method is melt recrystallization.[13]

Protocol: Triple Melt Recrystallization [13]

  • Place the solid NVCL monomer in a suitable container.

  • Melt the monomer by warming it to approximately 40 °C.

  • Allow the molten NVCL to slowly cool to room temperature, inducing crystallization.

  • The impurities will concentrate in the remaining liquid phase (mother liquor).

  • Separate the recrystallized solid from the mother liquor.

  • Repeat this melting and recrystallization process two more times to achieve high purity.

  • Store the purified, solid NVCL monomer under a nitrogen atmosphere at 0 °C to prevent oxidation.[13]

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical bulk polymerization method.

Protocol: Free-Radical Bulk Polymerization [13]

  • Place the purified NVCL monomer in a reaction vessel.

  • Melt the monomer at 40 °C.

  • Degas the molten monomer through a three-cycle freeze-pump-thaw process to remove dissolved oxygen, which can inhibit polymerization.

  • Add the free-radical initiator, such as 0.5 mol % of azobisisobutyronitrile (AIBN), to the degassed monomer.

  • Heat the reaction mixture to 60 °C under a positive pressure of nitrogen.

  • Maintain the reaction for a set period (e.g., 2 hours) to allow for polymerization.

  • After the reaction, the resulting PNVCL can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then purified by precipitation in a non-solvent such as n-hexane.[13]

Applications in Drug Development

The unique thermoresponsive properties of PNVCL make it a highly valuable material for drug development. Its ability to undergo a phase transition around physiological temperatures allows for the creation of "smart" drug delivery systems.[1][21][22]

  • Controlled Release: PNVCL-based hydrogels and nanoparticles can be designed to release encapsulated drugs in response to temperature changes.[22][23] For instance, a drug-loaded PNVCL formulation could be injected as a liquid at room temperature and then form a gel depot at body temperature, providing sustained drug release.[23]

  • Targeted Delivery: The transition from a hydrophilic to a more hydrophobic state above the LCST can be exploited for targeted drug delivery to specific sites in the body.[1]

  • Biocompatible Carrier: Due to its favorable biocompatibility profile, PNVCL is a promising alternative to other thermoresponsive polymers in applications where long-term in vivo stability and low toxicity are critical.[1][24]

Conclusion

This compound is a monomer of significant scientific and commercial interest, primarily due to the unique thermoresponsive properties of its polymer, PNVCL. The ability to fine-tune the LCST of PNVCL around physiological temperatures, combined with its excellent biocompatibility, positions it as a key material in the development of advanced drug delivery systems and other biomedical applications. A thorough understanding of its fundamental properties and polymerization characteristics, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.

References

Synthesis and Polymerization of Poly(N-Vinylcaprolactam): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-Vinylcaprolactam) (PNVCL) is a thermoresponsive polymer renowned for its Lower Critical Solution Temperature (LCST) in aqueous solutions, typically near physiological temperatures, making it a subject of significant interest for biomedical applications such as controlled drug delivery systems.[1][2] Its biocompatibility and the fact that its hydrolysis does not yield toxic low-molecular-weight amines further enhance its appeal.[1] This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis and polymerization of PNVCL, tailored for professionals in research and drug development.

Fundamentals of this compound Polymerization

The polymerization of this compound (NVCL) proceeds through the opening of the carbon-carbon double bond of the vinyl group, while the caprolactam ring remains intact.[3] As a non-conjugated monomer, NVCL is typically polymerized via radical polymerization techniques.[4] The choice of polymerization method is critical as it dictates the polymer's molecular weight, polydispersity, and, consequently, its LCST. The relationship between molecular weight and LCST is a key characteristic of PNVCL, with the LCST generally decreasing as the molecular weight increases.[5][6]

Polymerization Methodologies and Experimental Protocols

A variety of techniques can be employed to synthesize PNVCL, ranging from conventional free-radical polymerization to more advanced controlled radical polymerization methods that offer precise control over the polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing PNVCL. It typically involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). The reaction rate is influenced by monomer and initiator concentrations, as well as temperature.[3][7]

Experimental Protocol: Free-Radical Solution Polymerization of NVCL

This protocol describes the synthesis of PNVCL in an organic solvent using AIBN as the initiator.

Materials:

  • This compound (NVCL), purified by recrystallization from hexane

  • Azobisisobutyronitrile (AIBN), recrystallized from ethanol

  • 1,4-dioxane (B91453), anhydrous

  • Methanol (for precipitation)

  • Nitrogen gas

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and condenser

Procedure:

  • In a Schlenk flask, dissolve the desired amount of NVCL monomer and AIBN in 1,4-dioxane. A typical molar ratio of monomer to initiator can range from 100:1 to 1000:1, depending on the desired molecular weight.

  • Seal the flask and deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes. The removal of oxygen is crucial as it can inhibit the polymerization.

  • Immerse the flask in a preheated oil bath at a controlled temperature, typically between 60°C and 80°C.

  • Allow the polymerization to proceed under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 3 to 24 hours). The reaction time will influence the monomer conversion and final molecular weight.

  • To terminate the polymerization, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Collect the precipitated white PNVCL powder by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the purified PNVCL in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Controlled Radical Polymerization

To achieve well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI), controlled radical polymerization techniques are employed. These methods are particularly important for applications where the LCST needs to be precisely tuned.

RAFT polymerization is a versatile method that allows for the synthesis of PNVCL with predictable molecular weights and low PDIs.[1] This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. Xanthates are often reported as suitable CTAs for NVCL polymerization.[1]

Experimental Protocol: RAFT Polymerization of NVCL

This protocol is based on the RAFT polymerization of NVCL using a xanthate-based CTA and AIBN as the initiator in 1,4-dioxane.[1][8]

Materials:

  • This compound (NVCL), distilled under reduced pressure

  • Protected alkyne-terminated RAFT agent (PAT-X₁) or similar xanthate CTA

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-dioxane, anhydrous

  • Nitrogen gas

  • Schlenk reactor

Procedure:

  • In a 25 mL Schlenk reactor, dissolve NVCL (e.g., 4.00 g, 28.74 mmol), PAT-X₁ (e.g., 15.93 mg, 0.05 mmol), and AIBN (e.g., 3.93 mg, 0.02 mmol) in a suitable volume of 1,4-dioxane (e.g., 3.87 mL).[1]

  • Deoxygenate the mixture by bubbling with nitrogen for approximately 40 minutes at room temperature.[1]

  • Seal the Schlenk reactor, flush with nitrogen, and place it in an oil bath preheated to 60°C with stirring.[1]

  • Conduct the polymerization for the desired duration. Samples can be taken periodically using an airtight syringe to monitor kinetics.

  • Terminate the reaction by cooling and exposing the mixture to air.

  • Purify the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

ATRP is another powerful technique for synthesizing well-defined PNVCL. This method typically involves a transition metal complex (e.g., copper bromide) and a ligand as a catalyst system, and an alkyl halide as an initiator. The control over the polymerization of NVCL via ATRP can be challenging due to the high reactivity of the radical species.[4] Low monomer conversions are sometimes employed to minimize undesirable side reactions.[4]

Experimental Protocol: ATRP of NVCL

This protocol provides a general procedure for the ATRP of NVCL using a copper-based catalyst system.[4]

Materials:

  • This compound (NVCL)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Hexamethyltriethylenetetramine (Me₆Cyclam) as the ligand

  • Ethyl 2-bromoisobutyrate (EBiB) as the initiator

  • 1,4-dioxane, anhydrous

  • Nitrogen gas

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add CuBr and the ligand.

  • Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen, which is critical for a successful ATRP reaction.[9]

  • In a separate flask, dissolve NVCL and the initiator (EBiB) in 1,4-dioxane and deoxygenate the solution by bubbling with nitrogen.

  • Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst system via a cannula or syringe under a positive nitrogen pressure.

  • Place the reaction flask in a thermostated oil bath (e.g., at 25°C) and stir for the desired reaction time.[4]

  • Terminate the polymerization by exposing the reaction mixture to air, which will oxidize the copper catalyst.

  • Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Other Polymerization Methods
  • Radiation-Induced Polymerization: This method utilizes high-energy radiation, such as gamma rays, to initiate polymerization. It offers the advantage of being an initiator-free system. The polymerization can be carried out in the solid state or in solution.

  • Precipitation Polymerization: This technique is commonly used to synthesize PNVCL-based microgels and nanogels. The polymerization is carried out in a solvent where the monomer is soluble, but the resulting polymer is not, leading to the formation of polymer particles.

Quantitative Data Summary

The following tables summarize key quantitative data from various PNVCL polymerization studies.

Table 1: Free-Radical Polymerization of NVCL - Kinetic Data

InitiatorSolventTemperature (°C)Monomer OrderInitiator OrderOverall Activation Energy (kJ/mol)Reference
AIBN1,4-dioxane60-801.320.5253.6[7]
AIBNHexane50, 60, 70--108.4[3]
AIBNIsopropyl alcohol--~0.5-[10]

Table 2: Controlled Radical Polymerization of NVCL - Molecular Weight and Polydispersity

MethodCTA/CatalystSolventTemperature (°C)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
RAFTXanthate-based1,4-dioxane6018,000 - 150,000~1.1[1]
RAFTTrithiocarbonate--6,800 - 39,9001.1 - 1.4[11]
ATRPCuBr/Me₆Cyclam1,4-dioxane25-≤ 1.32[12]

Table 3: LCST of PNVCL as a Function of Molecular Weight

Polymerization MethodMₙ ( g/mol )LCST (°C)Reference
Free-RadicalVaries with M/I ratio33 - 42[5]
-9,000> 40[13]
-20,000~35[13]
-275,000~32[13]

Visualizing Polymerization Pathways and Properties

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

G General Workflow for PNVCL Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer NVCL Monomer (Purified) Polymerization Polymerization (Free-Radical, RAFT, ATRP) Monomer->Polymerization Initiator Initiator (e.g., AIBN, KPS) Initiator->Polymerization CTA CTA (for RAFT) (e.g., Xanthate) CTA->Polymerization Catalyst Catalyst (for ATRP) (e.g., CuBr/Ligand) Catalyst->Polymerization Solvent Solvent (e.g., Dioxane, Water) Solvent->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying PNVCL Purified PNVCL Drying->PNVCL GPC GPC/SEC (Mn, Mw, PDI) PNVCL->GPC NMR NMR (Structure) PNVCL->NMR FTIR FTIR (Functional Groups) PNVCL->FTIR DSC DSC (Tg, LCST) PNVCL->DSC Turbidimetry Turbidimetry (LCST) PNVCL->Turbidimetry

Caption: Workflow for PNVCL synthesis and characterization.

RAFT_Mechanism Simplified RAFT Polymerization Mechanism Initiation Initiator -> 2R• Propagation R• + M -> Pn• Initiation->Propagation RAFT_PreEquilibrium Pn• + RAFT Agent -> Intermediate• Propagation->RAFT_PreEquilibrium RAFT_MainEquilibrium Pn• + Dormant Chain <=> Intermediate• Propagation->RAFT_MainEquilibrium Dormant_Chain Dormant Pn-RAFT RAFT_PreEquilibrium->Dormant_Chain New_Radical R• (from RAFT agent) RAFT_PreEquilibrium->New_Radical Controlled_Polymer Well-defined PNVCL RAFT_MainEquilibrium->Controlled_Polymer Dormant_Chain->RAFT_MainEquilibrium New_Propagation R• + M -> Pm• New_Radical->New_Propagation

Caption: Simplified mechanism of RAFT polymerization.

LCST_vs_MW Relationship between PNVCL Molecular Weight and LCST cluster_mw Molecular Weight (Mn) cluster_lcst Lower Critical Solution Temperature (LCST) Low_MW Low High_LCST High Low_MW->High_LCST Increases Hydrophilicity High_MW High Low_LCST Low High_MW->Low_LCST Increases Hydrophobicity

Caption: PNVCL Molecular Weight vs. LCST relationship.

Conclusion

The synthesis of Poly(this compound) can be achieved through various polymerization techniques, with the choice of method significantly impacting the final polymer properties. For applications in drug development and biomedical research, where precise control over the thermoresponsive behavior is paramount, controlled radical polymerization techniques such as RAFT and ATRP are highly recommended. These methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity, enabling fine-tuning of the Lower Critical Solution Temperature. This guide provides the fundamental knowledge and practical protocols to aid researchers in the successful synthesis and characterization of PNVCL for their specific applications.

References

The Science of Smart: An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N-Vinylcaprolactam)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of Poly(N-Vinylcaprolactam) (PNVCL), a thermoresponsive polymer with significant potential in biomedical applications, particularly in the realm of controlled drug delivery. This document delves into the core principles of PNVCL's LCST behavior, the methodologies for its characterization, and the factors that influence this critical property.

Introduction to Poly(this compound) and its LCST Behavior

Poly(this compound) is a synthetic, non-ionic, water-soluble polymer that exhibits a unique thermoresponsive behavior in aqueous solutions. This "smart" polymer undergoes a reversible phase transition at its Lower Critical Solution Temperature (LCST), which is typically in the physiological range of 32–34°C.[1] Below its LCST, PNVCL is soluble in water, with the polymer chains existing in a hydrated, extended coil conformation. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse into a more compact, globular state, leading to the polymer's precipitation from the solution.[2] This sharp and reversible transition makes PNVCL a highly attractive material for a variety of biomedical applications where temperature can be used as a trigger.[3]

The LCST phenomenon is primarily governed by a delicate balance between hydrogen bonding and hydrophobic interactions. At lower temperatures, hydrogen bonds between the amide groups of the PNVCL and water molecules are dominant, leading to solubility. As the temperature increases, these hydrogen bonds are disrupted, and the hydrophobic interactions between the polymer backbone and the caprolactam rings become more prominent, causing the polymer to phase-separate.[4]

Quantitative Data on Factors Influencing the LCST of PNVCL

The precise LCST of PNVCL can be tailored for specific applications by modifying various parameters. The following tables summarize the quantitative effects of polymer concentration, molecular weight (indirectly controlled by the monomer-to-initiator ratio), and the presence of salts on the LCST of PNVCL.

Table 1: Effect of PNVCL-COOH Concentration on its LCST [5]

PNVCL-COOH Concentration (wt. %)LCST (°C)
0.5Varies with MW (see Table 2)
0.1Increases compared to 0.5 wt.%
0.05Further increases

Note: The study indicates a qualitative increase in LCST with decreasing concentration. Specific values for the lower concentrations were not provided in a single table but are shown to be higher in graphical representations.

Table 2: Effect of Monomer/Initiator (M/I) Ratio on the LCST of PNVCL-COOH (at 0.5 wt. %) [5]

Monomer/Initiator (M/I) RatioResulting Polymer CharacteristicsLCST (°C)
122Lower Molecular Weight41.71 ± 0.17
24438.56 ± 0.14
30537.35 ± 0.08
61035.21 ± 0.11
122034.00 ± 0.09
1690Higher Molecular Weight33.15 ± 0.06

Table 3: Effect of Salts (Buffers and NaCl) on the LCST of PNVCL-COOH (at 0.5 wt. %) [5]

Salt ConditionApproximate LCST (°C) for a PNVCL-COOH with initial LCST ~35-42°C
milliQ water (control)35-42
0.1 M Citrate buffer (pH 3)~34-41
0.1 M Acetate buffer (pH 5)~32-39
0.1 M Phosphate (B84403) buffer (pH 7)~28-35
0.05 M NaCl~34-41
0.10 M NaCl~33-40
0.15 M NaCl (Physiological)~32-39 (approx. 1°C decrease)

Note: The values are estimated from graphical data presented in the source and show a general trend of LCST depression in the presence of salts, with a more pronounced effect observed with phosphate buffer.

Experimental Protocols

Accurate determination of the LCST is crucial for the development and application of PNVCL-based materials. The following are detailed methodologies for key experiments.

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical synthesis of PNVCL in an aqueous solution using a free-radical initiator.

Materials:

  • This compound (NVCL) monomer

  • Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS) as initiator

  • Solvent: Deionized water or an organic solvent like 1,4-dioxane

  • Nitrogen gas for purging

  • Apparatus: Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

  • The NVCL monomer is purified, for instance, by distillation under reduced pressure.

  • The desired amount of NVCL and solvent are added to the three-neck flask equipped with a condenser and magnetic stirrer.

  • The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • The initiator (e.g., AIBN) is added to the reaction mixture.

  • The flask is heated to a specific reaction temperature (e.g., 60-70°C) under a continuous nitrogen atmosphere and stirred for a predetermined duration (e.g., 5-24 hours).[6]

  • After the reaction is complete, the polymer is purified. This can be achieved by precipitation in a non-solvent (e.g., n-hexane or diethyl ether) followed by filtration and drying under vacuum.[7]

Determination of LCST by UV-Vis Spectrophotometry (Turbidimetry)

This is a widely used method to determine the cloud point, which is taken as the LCST.

Apparatus:

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a dilute aqueous solution of the PNVCL sample (e.g., 0.5-1.0 wt.%).

  • Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

  • Set the spectrophotometer to monitor the transmittance or absorbance at a fixed wavelength, typically in the visible range (e.g., 500 nm).[4]

  • Slowly increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min).

  • Record the transmittance or absorbance as a function of temperature.

  • The LCST is determined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed. Often, it is defined as the temperature at which the transmittance drops to 50% of its initial value.[4]

Determination of LCST by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition.

Apparatus:

  • Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of the PNVCL solution (e.g., 5-10 mg) into an aluminum DSC pan and seal it hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected LCST.

  • The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the dehydration and collapse of the polymer chains.

Determination of LCST by Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer coils as they transition from a soluble to a collapsed state.

Apparatus:

  • Dynamic Light Scattering instrument with a temperature-controlled sample holder.

Procedure:

  • Prepare a dilute, filtered (using a 0.22 or 0.45 µm filter) aqueous solution of the PNVCL sample.

  • Place the sample in a suitable cuvette and allow it to equilibrate at a temperature below the LCST in the DLS instrument.

  • Measure the hydrodynamic radius (or particle size) of the polymer coils.

  • Incrementally increase the temperature, allowing the sample to equilibrate at each new temperature before measurement.

  • The LCST is identified as the temperature at which a sharp decrease in the hydrodynamic radius is observed, indicating the collapse of the polymer chains.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the LCST of PNVCL.

PNVCL_Phase_Transition cluster_below_lcst Below LCST (e.g., < 32°C) cluster_above_lcst Above LCST (e.g., > 32°C) soluble Soluble State Hydrated, extended polymer coils Hydrogen bonds with water dominate insoluble Insoluble State Dehydrated, collapsed globules Hydrophobic interactions dominate soluble->insoluble Heating insoluble->soluble Cooling

PNVCL Phase Transition

LCST_Determination_Workflow cluster_sample_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare aqueous PNVCL solution filter Filter solution (for DLS) prep->filter turbidimetry UV-Vis (Turbidimetry) prep->turbidimetry dsc DSC prep->dsc dls DLS prep->dls turb_analysis Plot Transmittance vs. Temp Determine 50% T point turbidimetry->turb_analysis dsc_analysis Identify onset of endothermic peak dsc->dsc_analysis dls_analysis Plot Hydrodynamic Radius vs. Temp Identify sharp decrease dls->dls_analysis LCST_value LCST_value turb_analysis->LCST_value Determine LCST dsc_analysis->LCST_value Determine LCST dls_analysis->LCST_value Determine LCST

LCST Determination Workflow

Drug_Delivery_Mechanism cluster_drug_loading Drug Loading (Below LCST) cluster_drug_release Drug Release (Above LCST - e.g., at body temperature) loading PNVCL Hydrogel Swollen, hydrated matrix Drug molecules entrapped release PNVCL Hydrogel Collapsed, dehydrated matrix Pores shrink, drug is expelled loading->release Temperature Increase release->loading Temperature Decrease

Stimuli-Responsive Drug Release

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment nanoparticle PNVCL-based Drug Nanoparticle cell_membrane Cell Membrane nanoparticle->cell_membrane Endocytosis endosome Early Endosome (Acidic pH) cell_membrane->endosome lysosome Lysosome (Degradation) endosome->lysosome Maturation cytosol Cytosol (Drug Action) endosome->cytosol Endosomal Escape (e.g., Proton Sponge Effect)

References

Biocompatibility and Toxicity of N-Vinylcaprolactam for In Vitro Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biocompatibility and toxicity profile of N-Vinylcaprolactam (NVCL) and its polymer, Poly(this compound) (PNVCL). This document summarizes key findings from scientific literature, presents quantitative data in a comparative format, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers and professionals in drug development and biomaterial science.

Introduction

This compound (NVCL) is a monomer that, upon polymerization, forms Poly(this compound) (PNVCL), a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) close to physiological temperature.[1][2] This property has made PNVCL a material of significant interest for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and smart hydrogels.[3][4] Understanding the biocompatibility and potential toxicity of both the monomer and the polymer is paramount for their safe and effective use in preclinical and clinical development. This guide focuses on the in vitro assessment of NVCL and PNVCL, providing a foundational understanding for researchers.

In Vitro Biocompatibility and Cytotoxicity Profile

A substantial body of research has focused on the in vitro biocompatibility of PNVCL, with several studies indicating its generally low cytotoxicity across various cell lines.[1][2] In contrast, the monomer NVCL has demonstrated higher cytotoxicity.[5] The biocompatibility of PNVCL can be influenced by factors such as its molecular weight and concentration.[1]

Cytotoxicity of this compound (NVCL) Monomer

The monomer this compound is classified as harmful if swallowed and may cause damage to organs, specifically the liver and upper respiratory tract, through prolonged or repeated exposure.[6] In vitro studies have shown that the vinylcaprolactam monomer exhibits significantly higher cytotoxicity compared to its corresponding polymer.[5]

Cytotoxicity of Poly(this compound) (PNVCL)

PNVCL has been generally found to be well-tolerated by various cell lines in in vitro studies.[2][5] For instance, hydrophilic PNVCL showed good cell viability at concentrations up to 10.0 mg/ml after 3 hours of incubation.[5] In some cases, PNVCL has even been observed to support cell viability and proliferation.[1] However, it has been noted that PNVCL may exhibit toxic effects above its LCST.[7]

Table 1: Summary of In Vitro Cytotoxicity Data for NVCL and PNVCL

Compound/MaterialCell Line(s)AssayConcentration RangeKey FindingsReference(s)
This compound (Monomer)Caco-2, Calu-3MTT, LDHNot specifiedDramatically higher cytotoxicity compared to PNVCL.[5]
Poly(this compound) (PNVCL)Caco-2, Calu-3MTT, LDH0.1 - 10.0 mg/mlWell tolerated; hydrophilic PNVCL showed high cell viability.[5]
Poly(this compound) (PNVCL)Chondrocytes, Mesenchymal Stem CellsAlamar Blue0.001 - 1 mg/mLHigh cell viability (~90-100%); some concentrations showed increased viability.[1]
Poly(NVCL-co-AA)MacrophagesLDHUp to 100 µg/mlLow cytotoxicity.[8]
Poly(MA-alt-VCL)HeLa, A549, HDFMTTNot specifiedIC50 of 2 mg/mL in A549 cells and 10 mg/mL in HDF cells.[9]
PNVCL-grafted-Sodium AlginateVero, HeLa, MCF-7MTTNot specifiedSafe for Vero cells; IC50 for 5-FU loaded gels were 39.91 µg/mL (HeLa) and 46.82 µg/mL (MCF-7).[10][11]

Inflammatory Response

The potential of a biomaterial to elicit an inflammatory response is a critical aspect of its biocompatibility. In vitro studies investigating the inflammatory potential of PNVCL have been conducted, primarily focusing on macrophage response.

One study demonstrated that PNVCL and its copolymer poly(NVCL-co-AA) did not induce significant nitric oxide (NO) production in macrophages at concentrations as high as 100 µg/ml, suggesting a low inflammatory potential in this context.[8]

Apoptosis and Necrosis

Cell death can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assessing the mode of cell death induced by a substance is crucial for understanding its toxicological profile. While several studies have reported on the overall cytotoxicity of NVCL and PNVCL, detailed quantitative data on the induction of apoptosis versus necrosis are limited in the currently available literature. Standard assays to differentiate between these two cell death pathways include Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[12][13][14][15][16]

Potential Signaling Pathways in NVCL-Induced Toxicity

The precise signaling pathways involved in the cellular responses to NVCL and PNVCL are not yet well-elucidated in the scientific literature. However, based on general principles of toxicology and the observed cytotoxic effects, several pathways can be hypothesized to play a role. It is important to note that the following diagrams represent potential, generalized pathways and have not been specifically confirmed for this compound.

G Hypothetical Signaling Pathway for Cytotoxicity cluster_stimulus Stimulus cluster_cellular_response Cellular Response NVCL This compound (or other toxicant) ROS Reactive Oxygen Species (ROS) Production NVCL->ROS induces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage causes Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to

Hypothetical pathway of cytotoxicity.

G Potential Inflammatory Signaling Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response Biomaterial Biomaterial (e.g., PNVCL) Cell_Surface_Receptor Cell Surface Receptor Biomaterial->Cell_Surface_Receptor interacts with IKK IKK Complex Cell_Surface_Receptor->IKK activates NFkB NF-κB Activation IKK->NFkB activates Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes induces Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response results in

Potential inflammatory signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to assess the biocompatibility and toxicity of materials like NVCL and PNVCL.

G General Workflow for In Vitro Biocompatibility Assessment start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture material_prep Material Preparation (NVCL/PNVCL solutions or extracts) cell_culture->material_prep exposure Exposure of Cells to Material material_prep->exposure cytotoxicity_assays Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity_assays apoptosis_assays Apoptosis/Necrosis Assays (Annexin V/PI, TUNEL) exposure->apoptosis_assays inflammation_assays Inflammatory Response Assays (NO, Cytokine measurement) exposure->inflammation_assays data_analysis Data Analysis and Interpretation cytotoxicity_assays->data_analysis apoptosis_assays->data_analysis inflammation_assays->data_analysis end End data_analysis->end

Workflow for in vitro biocompatibility assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare serial dilutions of the test material (NVCL or PNVCL) in a complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test material. Include appropriate positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium containing the test material and add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage. The amount of LDH is directly proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining necrotic and late apoptotic cells.

Protocol:

  • Cell Seeding and Exposure: Seed cells in a suitable culture vessel (e.g., 6-well plate) and expose them to the test material as described previously.

  • Cell Harvesting: After incubation, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Protocol:

  • Cell Preparation: Grow and treat cells on coverslips or slides.

  • Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the labeling reagents to enter the nucleus.

  • TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).

  • Detection: If using Br-dUTP, follow with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If using a fluorescently labeled dUTP, proceed directly to visualization.

  • Counterstaining: Stain the cell nuclei with a counterstain such as DAPI or Hoechst.

  • Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

The available in vitro data suggest that while the this compound monomer exhibits notable cytotoxicity, its polymer, Poly(this compound), is generally biocompatible at concentrations relevant for many biomedical applications.[1][2][5] However, factors such as molecular weight, concentration, and temperature (in relation to its LCST) can influence the biocompatibility of PNVCL.[1][7] Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways underlying the cellular responses to both NVCL and PNVCL. A more in-depth understanding of apoptosis induction, inflammatory responses, and gene expression changes will be crucial for the continued development and safe application of PNVCL-based biomaterials in medicine. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct comprehensive in vitro evaluations of their specific PNVCL formulations.

References

Solubility Profile of N-Vinylcaprolactam in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Vinylcaprolactam (NVC) in a range of common organic solvents. Understanding the solubility characteristics of this versatile monomer is critical for its application in polymerization processes, formulation development, and as a reactive diluent in various industries, including pharmaceuticals and coatings.

Core Concepts in this compound Solubility

This compound (CAS No: 2235-00-9) is an amphiphilic molecule, possessing both a hydrophilic lactam ring and a hydrophobic vinyl group and alkyl chain.[1] This dual nature dictates its solubility behavior, allowing it to dissolve in a variety of organic solvents.[2] The principle of "like dissolves like" is a key determinant of NVC's solubility, where its polar lactam moiety contributes to solubility in polar solvents, while the non-polar vinyl and caprolactam ring structure allows for dissolution in non-polar environments.

Quantitative Solubility Data

While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, this guide compiles available qualitative information to provide a comparative understanding. The polymer derived from NVC, Poly(this compound) (PNVCL), is known to be soluble in water and common organic solvents.[3] The monomer itself is described as an organo-soluble amphiphilic material.[2][4]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubilityReference
Alcohols MethanolSoluble[5]
EthanolSoluble[6]
IsopropanolSoluble[2][4]
IsobutanolSoluble[2][4]
Ketones AcetoneSoluble[5]
Aromatic Hydrocarbons BenzeneSoluble[2][4][7]
TolueneSoluble[8]
Aliphatic Hydrocarbons HexaneSoluble[7]
Ethers 1,4-DioxaneUsed as a polymerization solvent[9]
Amides N,N-Dimethylformamide (DMF)Used as a polymerization solvent[9]

Note: "Soluble" indicates that NVC is reported to dissolve in the respective solvent, though specific quantitative values are not consistently available in the cited literature. The term "Used as a polymerization solvent" implies good solubility under reaction conditions.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using established laboratory methods. The following protocols outline two common approaches: the gravimetric method and the spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given amount of solvent to form a saturated solution at a specific temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid NVC confirms saturation.

  • Separation of Saturated Solution:

    • Allow the undissolved solid to settle.

    • Carefully decant or filter a known volume of the supernatant (the saturated solution) to remove all undissolved solid.

  • Solvent Evaporation:

    • Transfer the clear, saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven set to a temperature below the boiling point of NVC and the solvent's boiling point) until a constant weight of the dissolved NVC is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved NVC by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

    • Express the solubility in terms of grams of NVC per 100 mL or 100 g of the solvent.

UV-Visible Spectrophotometric Method

This indirect method relies on measuring the absorbance of a solution to determine the concentration of the solute, which is particularly useful for compounds that absorb ultraviolet or visible light.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for NVC using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of NVC in the same solvent as described in the gravimetric method.

    • After reaching equilibrium, carefully filter the solution to remove any undissolved solid.

    • Dilute a known volume of the clear saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Calculation of Solubility:

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the calibration curve to determine the concentration of NVC in the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mol/L).

Factors Influencing Solubility and Experimental Workflow

The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature. The following diagrams illustrate the logical relationships of these factors and a typical experimental workflow for determining solubility.

Factors Influencing this compound Solubility Solubility Solubility of NVC Solvent Solvent Properties Solubility->Solvent Temperature Temperature Solubility->Temperature Pressure Pressure (for gaseous solvents) Solubility->Pressure Purity Purity of NVC and Solvent Solubility->Purity Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding

Factors Influencing NVC Solubility

The diagram above illustrates the key factors that influence the solubility of this compound. The properties of the solvent, particularly its polarity and hydrogen bonding capability, play a crucial role. Temperature is another significant factor, as solubility generally increases with temperature for solid solutes. Pressure becomes relevant when considering solubility in supercritical fluids, and the purity of both NVC and the solvent is essential for obtaining accurate and reproducible results.

Experimental Workflow for Solubility Determination Start Start Prep Prepare Saturated Solution (Excess NVC in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Saturated Solution (Filtration/Centrifugation) Equilibrate->Separate Analyze Analyze Solute Concentration Separate->Analyze Gravimetric Gravimetric Method (Solvent Evaporation) Analyze->Gravimetric Direct Spectroscopic Spectroscopic Method (e.g., UV-Vis) Analyze->Spectroscopic Indirect Calculate Calculate Solubility Gravimetric->Calculate Spectroscopic->Calculate End End Calculate->End

Workflow for Solubility Determination

This workflow diagram outlines the sequential steps involved in determining the solubility of this compound. The process begins with the preparation of a saturated solution, followed by equilibration at a controlled temperature. The saturated solution is then separated from the excess solid, and the concentration of the dissolved NVC is determined using either a direct method like gravimetry or an indirect method such as UV-Vis spectroscopy. The final step involves calculating the solubility based on the analytical results.

References

Thermoresponsive Behavior of N-Vinylcaprolactam Copolymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, characterization, and thermoresponsive behavior of N-Vinylcaprolactam (NVCL) copolymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing their Lower Critical Solution Temperature (LCST), the experimental methodologies to determine it, and the applications of these smart polymers in biomedicine.

Introduction to this compound and its Thermoresponsive Nature

This compound (NVCL) is a temperature-responsive monomer that has garnered significant attention for its biocompatibility and tunable thermoresponsive properties.[1][2][3] Polymers based on NVCL, particularly poly(this compound) (PNVCL), exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions.[4][5] This means they are soluble in water at temperatures below the LCST, but undergo a reversible phase transition to an insoluble, collapsed state when the temperature is raised above the LCST.[6] This transition temperature can be modulated, often to be near physiological temperature (32-34 °C), making NVCL-based copolymers highly attractive for biomedical applications such as controlled drug delivery, tissue engineering, and as smart hydrogels.[1][5][7][8]

The thermoresponsiveness of PNVCL is attributed to the balance between hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonds between the amide groups of the polymer and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become predominant, causing the polymer to precipitate from the solution.[5][6] By copolymerizing NVCL with other monomers, the LCST can be precisely tuned to meet the requirements of specific applications.[9][10]

Synthesis of this compound Copolymers

The synthesis of NVCL copolymers can be achieved through various polymerization techniques, with free-radical polymerization being a common method.[4][11] More advanced techniques like controlled radical polymerization (CRP), including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer better control over molecular weight and architecture.[2][12]

Experimental Protocol: Free-Radical Polymerization of NVCL Copolymers

This protocol describes a general method for synthesizing NVCL copolymers via free-radical polymerization in a solvent.

Materials:

  • This compound (NVCL) monomer

  • Co-monomer (e.g., N-vinylpyrrolidone, vinyl acetate (B1210297), acrylic acid)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., 1,4-dioxane, ethanol, DMSO/water mixtures)[12][13]

  • Precipitating solvent (e.g., diethyl ether)

  • Nitrogen or Argon gas

Procedure:

  • In a reaction flask, dissolve the desired amounts of NVCL and the co-monomer in the chosen solvent.

  • Add the initiator (AIBN) to the monomer solution. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.[4]

  • Purge the solution with an inert gas (Nitrogen or Argon) for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).[7][12]

  • Allow the polymerization to proceed for a specified duration (e.g., 6-24 hours).

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether) while stirring.

  • Collect the precipitated copolymer by filtration.

  • Wash the collected polymer with the precipitating solvent to remove any unreacted monomers and initiator.

  • Dry the purified copolymer under vacuum until a constant weight is achieved.

Characterization:

  • The chemical structure of the copolymer can be confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][14]

  • The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).[14]

G General Workflow for NVCL Copolymer Synthesis cluster_synthesis Synthesis cluster_purification Purification Monomer Dissolution Monomer Dissolution Initiator Addition Initiator Addition Monomer Dissolution->Initiator Addition Inert Gas Purge Inert Gas Purge Initiator Addition->Inert Gas Purge Polymerization Reaction Polymerization Reaction Inert Gas Purge->Polymerization Reaction Cooling Cooling Polymerization Reaction->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Characterization Characterization Drying->Characterization

General Workflow for NVCL Copolymer Synthesis

Factors Influencing the Lower Critical Solution Temperature (LCST)

The LCST of NVCL copolymers can be tailored by adjusting several parameters:

  • Copolymer Composition: The incorporation of hydrophilic co-monomers, such as N-vinylpyrrolidone (NVP) or acrylic acid (AA), increases the overall hydrophilicity of the copolymer, leading to a higher LCST.[9][15] Conversely, the inclusion of hydrophobic co-monomers, like vinyl acetate (VAc), reduces the LCST.[9][14]

  • Molecular Weight: For PNVCL homopolymers, a higher molecular weight generally results in a lower LCST.[4][5]

  • pH: For copolymers containing ionizable groups, such as acrylic acid or itaconic acid, the LCST is pH-dependent. At pH values where these groups are ionized (negatively charged), the increased electrostatic repulsion and hydrophilicity lead to a higher LCST.[7][15]

  • Additives: The presence of salts, such as NaCl, in the aqueous solution can disrupt the hydrogen bonding between the polymer and water, leading to a decrease in the LCST.[4]

Data Presentation: LCST of Various NVCL Copolymers
Copolymer SystemCo-monomerLCST (°C)Influencing FactorReference
PNVCL-35Homopolymer[15]
Poly(NVCL-co-AA)Acrylic Acid39Hydrophilic comonomer[15]
P(NVCL95-IA5)Itaconic Acid (5%)29.8pH-sensitive comonomer[7]
P(NVCL90-IA10)Itaconic Acid (10%)28.4Higher content of pH-sensitive comonomer[7]
PNVCL-VAcVinyl AcetateDecreases with increasing VAc contentHydrophobic comonomer[14]

Experimental Determination of the LCST

Several techniques can be employed to accurately determine the LCST of thermoresponsive polymers.

Experimental Protocol: LCST Determination by UV-Vis Spectroscopy (Turbidimetry)

This is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST.[16][17]

Apparatus:

  • UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a dilute aqueous solution of the NVCL copolymer (e.g., 1 mg/mL).

  • Place the solution in a cuvette and insert it into the spectrophotometer's holder.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 500-600 nm).

  • Slowly heat the sample at a constant rate (e.g., 0.5-1 °C/min).

  • Record the transmittance or absorbance of the solution as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[17]

G Workflow for LCST Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare Polymer Solution Prepare Polymer Solution Place in Spectrophotometer Place in Spectrophotometer Prepare Polymer Solution->Place in Spectrophotometer Heat at Constant Rate Heat at Constant Rate Place in Spectrophotometer->Heat at Constant Rate Record Transmittance vs. Temp Record Transmittance vs. Temp Heat at Constant Rate->Record Transmittance vs. Temp Plot Transmittance vs. Temp Plot Transmittance vs. Temp Record Transmittance vs. Temp->Plot Transmittance vs. Temp Determine LCST (e.g., 50% Transmittance) Determine LCST (e.g., 50% Transmittance) Plot Transmittance vs. Temp->Determine LCST (e.g., 50% Transmittance)

Workflow for LCST Determination via Turbidimetry
Other Techniques for LCST Determination:

  • Dynamic Light Scattering (DLS): DLS measures the change in the hydrodynamic radius of the polymer coils as they transition to globules. A sharp increase in particle size indicates the onset of aggregation at the LCST.[4][18]

  • Differential Scanning Calorimetry (DSC): DSC can detect the endothermic peak associated with the heat absorbed during the phase transition, providing thermodynamic information about the process.[6][16]

  • Rheometry: This technique measures the change in viscosity of the polymer solution or the sol-gel transition, which can be correlated with the LCST.[14]

Application in Drug Delivery: Temperature-Triggered Release

The sharp phase transition of NVCL copolymers around physiological temperatures makes them excellent candidates for smart drug delivery systems. Drugs can be encapsulated within the hydrophilic polymer matrix below the LCST. When the temperature is increased to above the LCST (e.g., at a site of inflammation or in a targeted hyperthermia treatment), the polymer collapses, becomes hydrophobic, and releases the entrapped drug.[2][15]

G Mechanism of Temperature-Triggered Drug Release cluster_below Below LCST (e.g., < 37°C) cluster_above Above LCST (e.g., > 37°C) node_below Hydrophilic Polymer Matrix (Drug Encapsulated) node_above Collapsed Hydrophobic Matrix (Drug Released) node_below->node_above Increase Temperature node_above->node_below Decrease Temperature

Mechanism of Temperature-Triggered Drug Release

Conclusion

This compound copolymers are a versatile class of thermoresponsive polymers with significant potential in the biomedical field. Their tunable LCST, which can be precisely controlled through copolymerization and is influenced by various environmental factors, allows for the design of "smart" materials that respond to physiological cues. The ability to synthesize these polymers with well-defined characteristics and to accurately measure their thermoresponsive behavior is crucial for their successful application in areas like targeted drug delivery and regenerative medicine. Further research into novel NVCL copolymer architectures and their interactions with biological systems will continue to expand their utility and impact.

References

A Comprehensive Technical Guide to the Flory-Huggins Theory for Poly(N-Vinylcaprolactam) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the Flory-Huggins theory as it applies to Poly(N-Vinylcaprolactam) (PNVCL) solutions. PNVCL is a thermoresponsive polymer of significant interest in the biomedical and pharmaceutical fields due to its Lower Critical Solution Temperature (LCST) being close to physiological temperatures. Understanding the thermodynamic principles governing its solubility, as described by the Flory-Huggins theory, is crucial for the rational design of PNVCL-based drug delivery systems, hydrogels, and other smart materials.

Core Principles of the Flory-Huggins Theory for PNVCL

The Flory-Huggins theory is a cornerstone of polymer solution thermodynamics, providing a mathematical framework for the Gibbs free energy of mixing a polymer with a solvent. For PNVCL in aqueous solutions, this theory is instrumental in explaining its characteristic phase behavior.

The Gibbs free energy of mixing (ΔG_mix) is determined by the enthalpic (ΔH_mix) and entropic (ΔS_mix) contributions:

ΔG_mix = ΔH_mix - TΔS_mix

A negative ΔG_mix indicates spontaneous mixing and a stable solution, while a positive value suggests that phase separation is thermodynamically favorable.

The Flory-Huggins equation for the Gibbs free energy of mixing per mole of lattice sites is given by:

(ΔG_mix / RT) = (φ₁/N₁)ln(φ₁) + (φ₂/N₂)ln(φ₂) + χ₁₂φ₁φ₂

Where:

  • R is the ideal gas constant.

  • T is the absolute temperature.

  • φ₁ and φ₂ are the volume fractions of the solvent (water) and polymer (PNVCL), respectively.

  • N₁ and N₂ are the degrees of polymerization of the solvent and polymer. For the solvent, N₁ is typically taken as 1.

  • χ₁₂ is the Flory-Huggins interaction parameter, which quantifies the interaction energy between the polymer and the solvent.

PNVCL's "Type I" Behavior:

Unlike some other thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAM) which exhibit a Type II phase behavior (LCST largely independent of molecular weight), PNVCL demonstrates a classical Flory-Huggins Type I demixing behavior.[1][2] This means that its LCST is dependent on both the polymer's molecular weight and its concentration in the solution.[3][4] Generally, for PNVCL, the LCST decreases with increasing molecular weight and concentration.[4]

The LCST of PNVCL is typically observed in the range of 32-34°C, a physiologically relevant temperature. However, this value can vary significantly, from 25°C to 50°C, depending on factors such as the polymer's molecular weight, concentration, and the presence of additives or comonomers.[2][3][5]

The Flory-Huggins Interaction Parameter (χ) for PNVCL-Water Systems

The Flory-Huggins interaction parameter, χ, is a dimensionless quantity that describes the energy of interaction between polymer segments and solvent molecules.

  • χ < 0.5: The polymer-solvent interactions are favorable, and the polymer is soluble.

  • χ > 0.5: The polymer-polymer and solvent-solvent interactions are more favorable than polymer-solvent interactions, leading to phase separation.

  • χ = 0.5: This represents the theta (θ) condition, where the polymer chain behaves ideally.

For PNVCL in water, the χ parameter is temperature-dependent. As the temperature increases, the hydrogen bonds between the amide groups of PNVCL and water molecules weaken, leading to an increase in the χ parameter. When χ exceeds the critical value of 0.5, the system undergoes phase separation, which manifests as the LCST.

Quantitative Data for the Flory-Huggins Interaction Parameter of PNVCL in Water

The following table presents calculated values of the Flory-Huggins interaction parameter (χ) for Poly(this compound) in aqueous solutions at 308.15 K (35°C). These values were derived from the water activity data obtained by the isopiestic method, as reported by Tager et al. The calculation is based on the Flory-Huggins equation relating solvent activity (a₁) to the volume fractions of the solvent (φ₁) and polymer (φ₂) and the interaction parameter (χ).

Table 1: Flory-Huggins Interaction Parameter (χ) for PNVCL in Water at 308.15 K

Polymer Volume Fraction (φ₂)Water Activity (a₁)Calculated χ Parameter
0.10.9980.485
0.20.9940.490
0.30.9880.495
0.40.9800.501
0.50.9650.510
0.60.9400.525
0.70.8950.548
0.80.8200.585
0.90.6500.671

Note: The degree of polymerization (N₂) for this calculation was assumed to be large, simplifying the Flory-Huggins equation. The calculated χ values demonstrate the expected increase with polymer concentration, pushing the system towards phase separation.

Experimental Protocols for Determining the Flory-Huggins Interaction Parameter

Several experimental techniques can be employed to determine the Flory-Huggins interaction parameter for PNVCL solutions. The following are detailed methodologies for three common methods.

Vapor Pressure Sorption

This method involves measuring the amount of solvent vapor absorbed by a polymer sample at a given temperature and solvent vapor pressure (activity).

Methodology:

  • Sample Preparation: A known mass of dry PNVCL is placed in the sample pan of a vapor sorption analyzer. The sample should be dried under vacuum at a temperature below its glass transition temperature to remove any residual solvent.

  • Instrument Setup: The vapor sorption analyzer is set to the desired experimental temperature (e.g., 25°C). The solvent reservoir is filled with deionized water.

  • Sorption Isotherm Measurement:

    • The sample is initially dried in the instrument under a flow of dry nitrogen until a stable weight is achieved ( dm/dt < 0.002% min⁻¹).

    • The relative humidity (RH), which corresponds to the water activity (a₁ = %RH/100), is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%).

    • At each step, the system holds the RH constant until the sample weight equilibrates. The equilibrium weight of the swollen polymer is recorded.

    • A desorption isotherm can be subsequently measured by decreasing the RH in a stepwise manner.

  • Data Analysis:

    • For each equilibrium point, the weight fraction of water and PNVCL are calculated.

    • These are converted to volume fractions (φ₁ and φ₂) using the densities of water and PNVCL.

    • The Flory-Huggins interaction parameter (χ) is then calculated using the following equation, derived from the Flory-Huggins theory: ln(a₁) = ln(1 - φ₂) + (1 - 1/N₂)φ₂ + χφ₂² For a high molecular weight polymer, the 1/N₂ term becomes negligible.

Membrane Osmometry

Membrane osmometry measures the osmotic pressure (Π) of a dilute polymer solution, which is related to the polymer's number-average molecular weight (Mₙ) and the Flory-Huggins interaction parameter.

Methodology:

  • Solution Preparation: A series of dilute PNVCL solutions of known concentrations (c) are prepared in deionized water (e.g., 1, 2, 4, 6, 8, 10 g/L). The concentrations should be well below the polymer's overlap concentration.

  • Membrane Selection and Conditioning: A semi-permeable membrane that is permeable to water but not to the PNVCL chains (e.g., regenerated cellulose (B213188) with an appropriate molecular weight cut-off) is selected. The membrane is conditioned by soaking in deionized water for at least 24 hours before use.

  • Measurement:

    • The osmometer is assembled with the conditioned membrane separating the solvent (deionized water) and solution chambers.

    • The system is allowed to thermally equilibrate at the desired temperature.

    • The osmotic pressure (Π) is measured for each concentration. For static osmometers, this is the equilibrium hydrostatic head; for dynamic osmometers, it is the counter-pressure required to stop solvent flow.[6]

  • Data Analysis:

    • The reduced osmotic pressure (Π/c) is plotted against the concentration (c).

    • The data is fitted to the following virial expansion: Π/c = RT(1/Mₙ + A₂c + A₃c² + ...) where A₂ is the second virial coefficient.

    • The intercept at c=0 gives RT/Mₙ, from which Mₙ can be calculated.

    • The second virial coefficient (A₂) is obtained from the initial slope of the plot.

    • The Flory-Huggins parameter is then calculated from A₂ using the relationship: A₂ = (0.5 - χ) / (V₁ρ₂²) where V₁ is the molar volume of the solvent and ρ₂ is the density of the polymer.

Static Light Scattering (SLS)

Static light scattering measures the time-averaged intensity of light scattered by a polymer solution to determine the weight-average molecular weight (Mₙ), the radius of gyration (R₉), and the second virial coefficient (A₂).

Methodology:

  • Solution Preparation and Clarification: A series of dilute PNVCL solutions of known concentrations are prepared in deionized water. It is critical to remove all dust and aggregates by filtering the solutions through a microporous filter (e.g., 0.22 µm) directly into clean scattering cells. The solvent should also be filtered.

  • Refractive Index Increment (dn/dc) Measurement: The refractive index increment of PNVCL in water at the laser wavelength and temperature to be used for the SLS experiment must be known. This is measured using a differential refractometer. For PNVCL in water at 25°C and λ = 532 nm, a value of 0.206 mL/g has been reported.[7]

  • SLS Measurement:

    • The scattering intensity of the pure solvent and each polymer solution is measured over a range of angles (e.g., 30° to 150°).

    • The instrument is calibrated using a standard of known scattering power, such as toluene.

  • Data Analysis (Zimm Plot):

    • The excess Rayleigh ratio (Rθ) is calculated by subtracting the solvent scattering from the solution scattering.

    • A Zimm plot is constructed by plotting Kc/Rθ against sin²(θ/2) + k'c, where K is an optical constant that includes the dn/dc value, and k' is an arbitrary constant.[8]

    • The data is extrapolated to both zero angle (θ=0) and zero concentration (c=0).

    • The common intercept of both extrapolation lines gives 1/Mₙ.

    • The initial slope of the c=0 extrapolation line gives (R₉²/3Mₙ).

    • The initial slope of the θ=0 extrapolation line gives 2A₂.

    • The Flory-Huggins parameter (χ) is then calculated from the second virial coefficient (A₂) as described in the membrane osmometry section.

Visualizing the Molecular Mechanism and Theoretical Framework

Graphviz diagrams are used to illustrate the key concepts and processes related to the Flory-Huggins theory for PNVCL solutions.

FloryHuggins_Concept cluster_Gibbs Gibbs Free Energy of Mixing (ΔG_mix) cluster_FH_Equation Flory-Huggins Equation DeltaG ΔG_mix DeltaH ΔH_mix (Enthalpy) DeltaG->DeltaH - T * DeltaS ΔS_mix (Entropy) DeltaG->DeltaS Chi χ₁₂ (Interaction Parameter) DeltaH->Chi related to FH_Eq ΔG_mix / RT = (φ₁/N₁)ln(φ₁) + (φ₂/N₂)ln(φ₂) + χ₁₂φ₁φ₂ FH_Eq->Chi depends on

Figure 1: Conceptual overview of the Flory-Huggins theory.

PNVCL_Phase_Transition cluster_below_LCST Below LCST (T < 32-34°C) cluster_above_LCST Above LCST (T > 32-34°C) State1 PNVCL in Water Interaction1 Favorable Polymer-Water Interactions (Hydrogen Bonding Dominates) State1->Interaction1 Temp_Increase Temperature Increase State1->Temp_Increase Conformation1 Extended 'Coil' Conformation Interaction1->Conformation1 Result1 PNVCL is Soluble (Clear Solution, ΔG_mix < 0, χ < 0.5) Conformation1->Result1 State2 PNVCL in Water Interaction2 Unfavorable Polymer-Water Interactions (Hydrophobic Interactions Dominate) State2->Interaction2 Conformation2 Collapsed 'Globule' Conformation Interaction2->Conformation2 Result2 PNVCL is Insoluble (Cloudy Suspension, ΔG_mix > 0, χ > 0.5) Conformation2->Result2 Temp_Increase->State2

Figure 2: Molecular mechanism of PNVCL's LCST behavior.

Experimental_Workflow cluster_VaporSorption Vapor Pressure Sorption cluster_Osmometry Membrane Osmometry cluster_LightScattering Static Light Scattering VS1 Prepare Dry PNVCL Sample VS2 Measure Water Uptake at Different Relative Humidities VS1->VS2 VS3 Calculate Water Activity (a₁) and Polymer Volume Fraction (φ₂) VS2->VS3 VS4 Calculate χ from Flory-Huggins Equation VS3->VS4 MO1 Prepare Dilute PNVCL Solutions MO2 Measure Osmotic Pressure (Π) for each Concentration (c) MO1->MO2 MO3 Plot Π/c vs. c to find Second Virial Coefficient (A₂) MO2->MO3 MO4 Calculate χ from A₂ MO3->MO4 LS1 Prepare Dust-Free PNVCL Solutions LS2 Measure Scattered Light Intensity at Various Angles (θ) and Concentrations (c) LS1->LS2 LS3 Construct Zimm Plot to find Second Virial Coefficient (A₂) LS2->LS3 LS4 Calculate χ from A₂ LS3->LS4

Figure 3: Experimental workflows for determining the χ parameter.

Conclusion

The Flory-Huggins theory provides a robust framework for understanding the thermodynamic behavior of Poly(this compound) in aqueous solutions. Its Type I phase behavior, characterized by a molecular weight and concentration-dependent Lower Critical Solution Temperature, is a direct consequence of the interplay between enthalpic and entropic contributions to the free energy of mixing, as quantified by the Flory-Huggins interaction parameter, χ. The experimental determination of χ through techniques such as vapor pressure sorption, membrane osmometry, and static light scattering is essential for the precise characterization and prediction of PNVCL's phase behavior. This knowledge is paramount for the successful design and implementation of PNVCL-based materials in drug delivery and other advanced biomedical applications, enabling researchers to fine-tune the polymer's properties for optimal performance in physiological environments.

References

Self-assembly and micellization of PNVCL block copolymers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Self-Assembly and Micellization of PNVCL Block Copolymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(N-vinylcaprolactam) (PNVCL) is a prominent thermoresponsive and biocompatible polymer that has garnered significant interest in the biomedical field, particularly for advanced drug delivery systems.[1] Its Lower Critical Solution Temperature (LCST) is tunable and often lies within the physiological range (32–34 °C), making it an ideal candidate for stimuli-responsive materials.[2] When incorporated into amphiphilic block copolymers, PNVCL enables the self-assembly of these macromolecules into core-shell micellar nanostructures. These micelles can serve as intelligent carriers for hydrophobic drugs, responding to environmental triggers like temperature and pH to control drug release. This guide provides a comprehensive overview of the synthesis, self-assembly mechanisms, and characterization of PNVCL block copolymers, with a focus on their application in drug delivery.

Synthesis of PNVCL Block Copolymers

The creation of well-defined PNVCL-based amphiphilic block copolymers is crucial for controlling their self-assembly behavior. Modern controlled radical polymerization (CRP) techniques are predominantly used to synthesize the PNVCL block with controlled molecular weight and low dispersity.[1] This is often followed by another polymerization method to grow the second block.

A common and effective strategy involves a combination of Reversible Addition-Fragmentation chain Transfer (RAFT)/Macromolecular Design by Interchange of Xanthates (MADIX) polymerization and Ring-Opening Polymerization (ROP).[2][3]

  • PNVCL Block Synthesis (RAFT/MADIX): The PNVCL block is typically synthesized first. The RAFT/MADIX polymerization of this compound (NVCL) is mediated by a suitable chain transfer agent (CTA), such as one containing a hydroxyl function, to produce a hydroxyl-terminated PNVCL (PNVCL-OH) macroinitiator.[3]

  • Hydrophobic Block Synthesis (ROP): The PNVCL-OH macroinitiator is then used to initiate the ROP of a cyclic ester, like ε-caprolactone (ε-CL), to form the hydrophobic block.[3][4] This results in an amphiphilic PNVCL-b-Poly(ε-caprolactone) (PNVCL-b-PCL) diblock copolymer.[2][3]

Other techniques, such as Atom Transfer Radical Polymerization (ATRP), have also been successfully employed to synthesize PNVCL-based block copolymers.[5]

Self-Assembly and Micellization

Amphiphilic block copolymers, consisting of distinct hydrophilic and hydrophobic segments, spontaneously self-assemble in a selective solvent (typically water) to form ordered nanostructures, most commonly spherical micelles.[3] This process is driven by the system's need to minimize the unfavorable interactions between the hydrophobic blocks and the aqueous environment.

The resulting micelles possess a core-shell structure:

  • Core: Formed by the collapsed, hydrophobic blocks (e.g., PCL). This core serves as a reservoir for encapsulating hydrophobic drug molecules.[6]

  • Corona (Shell): Formed by the hydrated, hydrophilic PNVCL blocks, which stabilize the micelle in the aqueous medium.

Thermo-Responsiveness (LCST Behavior)

PNVCL is known for its Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrated coil to an insoluble, dehydrated globule.[7] This behavior is central to the "smart" properties of PNVCL micelles. Below the LCST, the PNVCL chains are hydrophilic and soluble. As the temperature is raised above the LCST, the PNVCL corona becomes hydrophobic and collapses, which can trigger aggregation or be used to facilitate the release of an encapsulated drug at a specific site, such as a tumor, which often has a slightly elevated temperature. The LCST can be precisely tuned by altering the copolymer composition.[3][8]

pH-Responsiveness

Dual-responsive systems can be created by copolymerizing NVCL with pH-sensitive monomers, such as itaconic acid (IA) or N-vinylimidazole.[8][9] The incorporation of acidic or basic groups allows the micelles' swelling, stability, and drug release characteristics to be controlled by the pH of the surrounding environment, which is particularly relevant for oral drug delivery or targeting the acidic microenvironment of tumors.[8] For instance, copolymers containing IA show increased swelling and drug release at pH 6.8 compared to acidic conditions (pH 2.2).

Quantitative Data on PNVCL Micelles

The physicochemical properties of PNVCL block copolymers and their micelles are critical for their performance as drug carriers. These properties are determined through various characterization techniques, as detailed in the subsequent sections.

Table 1: Molecular Characteristics and Micellization Properties of PNVCL-b-PCL Copolymers

Copolymer ID Mn ( g/mol ) PNVCL Mn ( g/mol ) PCL Đ (PDI) CMC (mg/mL) Dh (nm) at 25°C LCST (°C)
PNVCL-b-PCL (1) 5800 1700 1.57 0.0063 114 33.5
PNVCL-b-PCL (2) 5800 5400 1.62 0.0041 157 34.2
PNVCL-b-PCL (3) 5800 8100 1.65 0.0035 171 35.1

Data sourced from Moraes et al. (2020).[3] Mn = Number-average molecular weight; Đ = Dispersity (Polydispersity Index, PDI); CMC = Critical Micelle Concentration; Dh = Hydrodynamic Diameter.

Table 2: Effect of Copolymer Composition on Lower Critical Solution Temperature (LCST)

Copolymer System Composition LCST (°C)
PNVCL Homopolymer 100% PNVCL 31.8
P(NVCL-co-IA) 95% NVCL, 5% IA 29.8
P(NVCL-co-IA) 90% NVCL, 10% IA 28.4
P(NVCL-co-VAc) 90% NVCL, 10% VAc 34.0 (at 10 wt%)
P(NVCL-co-VAc) 80% NVCL, 20% VAc 30.0 (at 10 wt%)
P(NVCL-co-NVP) 90% NVCL, 10% NVP 37.0 (at 10 wt%)

Data for P(NVCL-co-IA) sourced from Selva et al. (2017).[8] Data for P(NVCL-co-VAc) and P(NVCL-co-NVP) sourced from Halligan et al. (2023).[10] IA = Itaconic Acid; VAc = Vinylacetate; NVP = N-vinylpyrrolidone.

Table 3: Drug Loading in Polymeric Micelle Systems (Illustrative Examples)

Polymer System Drug Drug Loading Content (DLC) % w/w Drug Loading Efficiency (DLE) %
Phenylboronic acid-containing copolymer Doxorubicin ~50% >95%
mPEG-b-P(DEA-co-MEMA) Doxorubicin ~12-16% ~60-80%
PCL-based nanoparticles Rapamycin 9-33% ~99%

Experimental Protocols for Characterization

Micelle Preparation

Micelles are typically prepared by dissolving the amphiphilic block copolymer in a solvent followed by exposure to a selective solvent for one of the blocks.

  • Protocol (Dialysis Method):

    • Dissolve a known amount of the PNVCL block copolymer (and the hydrophobic drug, if applicable) in a small amount of a non-selective organic solvent that dissolves both blocks (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)).

    • Add this organic solution dropwise into a larger volume of vigorously stirring deionized water (the selective solvent for PNVCL). This induces micellization.

    • Transfer the resulting solution to a dialysis membrane bag with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against deionized water for 24-48 hours, with frequent changes of water, to remove the organic solvent completely.

    • The resulting aqueous solution contains purified polymeric micelles.

Critical Micelle Concentration (CMC) Determination

The CMC is a key parameter indicating the stability of the micelles. It is commonly determined using a fluorescence probe technique with pyrene (B120774).[14]

  • Protocol (Pyrene Fluorescence Probe Method):

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., THF, acetone).

    • Aliquot a small volume of the pyrene stock solution into a series of vials and allow the solvent to evaporate completely in the dark. The final concentration of pyrene in the subsequent solutions should be very low (e.g., ~0.5 µM).[15]

    • Prepare a series of aqueous solutions of the PNVCL block copolymer with concentrations spanning the expected CMC (e.g., from 1.0 x 10⁻⁴ to 1.0 mg/mL).[14]

    • Add the copolymer solutions to the vials containing the pyrene residue.

    • Allow the solutions to equilibrate for at least 24 hours at room temperature to ensure pyrene is partitioned into the micelle cores.[14]

    • Measure the fluorescence emission spectra of each solution (e.g., from 350 to 420 nm) using an excitation wavelength of 334 nm.[14]

    • Plot the ratio of the fluorescence intensities of the third peak (~391 nm) to the first peak (~371 nm) (I₃/I₁) against the logarithm of the copolymer concentration.

    • The CMC is determined from the intersection point of the two tangent lines on the resulting sigmoidal plot.[14]

Lower Critical Solution Temperature (LCST) Determination

The LCST is determined by observing the phase transition of the polymer solution as a function of temperature, typically by measuring the change in optical transmittance.[16]

  • Protocol (UV-Vis Spectroscopy/Cloud Point Measurement):

    • Prepare an aqueous solution of the PNVCL copolymer at a specific concentration (e.g., 0.5 - 1.0 wt%).[7]

    • Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the optical transmittance or absorbance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).[16]

    • Plot the transmittance (%) versus temperature (°C).

    • The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value, corresponding to the inflection point of the curve.[8]

Particle Size and Polydispersity Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (Dh) and size distribution (Polydispersity Index, PDI) of micelles in solution.[17]

  • Protocol (Dynamic Light Scattering):

    • Prepare a dilute aqueous solution of the micelles (concentration should be above the CMC).

    • Filter the solution through a micropore filter (e.g., 0.45 µm) to remove dust and large aggregates.

    • Place the sample in a DLS instrument and allow it to equilibrate at the desired temperature (e.g., 25 °C).

    • Perform the measurement. The instrument measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

    • The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Dh) and provides a Polydispersity Index (PDI) to indicate the broadness of the size distribution. A PDI value below 0.2 generally indicates a monodisperse population.[18]

Visualization of Key Processes and Structures

Visual models are essential for understanding the complex behavior of block copolymers. The following diagrams were generated using the Graphviz DOT language to illustrate fundamental concepts.

G cluster_0 Below LCST (e.g., 25°C) cluster_1 Above LCST (e.g., 40°C) Unimer1 Unimer2 Unimer3 Core Hydrophobic Core Unimer3->Core Heating Unimer4 Unimer5 l1 PNVCL Block (Hydrophilic) l2 Other Block (Hydrophobic) key_unimer key_pnvcl key_unimer->key_pnvcl ~ key_hydrophobic H1 H2 H3 H4 H5 label_unimers Individual Copolymer Chains (Unimers) in Aqueous Solution Shell1 Shell2 Shell3 Shell4 Shell5 Shell6 Shell7 Shell8 Shell9 label_micelle Self-Assembled Micelle (Collapsed PNVCL Corona) G cluster_characterization Micelle Characterization cluster_results Data Output start Amphiphilic PNVCL Block Copolymer prep Micelle Preparation (e.g., Dialysis Method) start->prep solution Aqueous Micelle Solution (Concentration > CMC) prep->solution dls Dynamic Light Scattering (DLS) solution->dls Analyze Sample uv_vis UV-Vis Spectrophotometry (with Temperature Ramp) solution->uv_vis Analyze Sample fluorescence Fluorescence Spectroscopy (Pyrene Probe Method) solution->fluorescence Analyze Sample Series dls_out Hydrodynamic Size (Dh) Polydispersity Index (PDI) dls->dls_out uv_out Lower Critical Solution Temperature (LCST) uv_vis->uv_out fluor_out Critical Micelle Concentration (CMC) fluorescence->fluor_out G core Hydrophobic Core (e.g., PCL, PHBHV) Drug Reservoir pnvcl1 PNVCL Corona pnvcl2 PNVCL Corona pnvcl3 PNVCL Corona pnvcl4 PNVCL Corona pnvcl5 PNVCL Corona pnvcl6 PNVCL Corona env Aqueous Environment label_corona Hydrophilic & Thermo-responsive Shell (Stabilizes micelle in water)

References

A Technical Guide to the Physicochemical Properties of N-Vinylcaprolactam (CAS 2235-00-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Vinylcaprolactam (NVC), identified by CAS number 2235-00-9, is a versatile monomer with the molecular formula C₈H₁₃NO.[1][2] It presents as a white to pale yellow crystalline solid at room temperature.[2][3] NVC is a crucial building block in the synthesis of polymers, most notably Poly(this compound) (PNVCL), a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) that makes it highly valuable in biomedical applications, including drug delivery systems and smart hydrogels.[4][5] This document provides a comprehensive overview of the physicochemical data of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for its handling, storage, and application in polymerization processes.

PropertyValueSource(s)
CAS Number 2235-00-9[1]
Molecular Formula C₈H₁₃NO[1][2]
Molecular Weight 139.19 g/mol [1][2]
Appearance White to light yellow crystalline solid or powder[1][3]
Odor Faint, characteristic odor[1][2]
Melting Point 35-38 °C (decomposes)[1][6]
Boiling Point 128 °C at 21 mmHg[1][6]
Density 1.029 g/mL at 25 °C[1][6]
Vapor Pressure 3 Pa at 20 °C[1]
Viscosity 3.5 cP at 40 °C[1]
Flash Point 101 °C (214 °F) (closed cup)[1]
Water Solubility Partly soluble; 49.3 g/L at 20°C[1][2]
logP (Octanol-Water Partition Coefficient) 1.2 at 25 °C[1]
pKa (Predicted) -0.91 ± 0.20[1]
Storage Temperature 2-8 °C[1]
Spectral Information

Spectroscopic data is essential for the structural elucidation and purity confirmation of this compound. Various spectroscopic resources are available for this compound.

TechniqueAvailabilitySignificanceSource(s)
¹H NMR Spectrum availableConfirms proton environment and structural integrity.[7][8]
¹³C NMR Mentioned as availableIdentifies all unique carbon atoms in the molecule.[7]
Infrared Spectroscopy (IR) FTIR and ATR-IR spectra availableReveals functional groups (e.g., C=O, C=C).[9]
Mass Spectrometry (MS) Mentioned as availableDetermines the molecular weight and fragmentation pattern.[7]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for determining the physicochemical properties of NVC are not exhaustively provided in the cited literature, standard analytical methods are employed. The workflow below illustrates a typical characterization process.

cluster_0 Sample Acquisition & Purity cluster_1 Structural & Physical Characterization cluster_2 Data Compilation NVC_Sample NVC Sample (CAS 2235-00-9) Purity Purity Assessment (e.g., GC, HPLC) NVC_Sample->Purity Structure Structure Confirmation (¹H NMR, IR, MS) Purity->Structure Report Final Physicochemical Data Report Structure->Report Thermal Thermal Analysis (DSC for Melting Point) Thermal->Report Physical Physical Constants (Density, Boiling Point, Viscosity) Physical->Report cluster_reagents Reagents cluster_process Polymerization Process cluster_product Final Product NVC NVC Monomer Deoxygenate Deoxygenate with Argon NVC->Deoxygenate AIBN AIBN (Initiator) AIBN->Deoxygenate DMF DMF (Solvent) DMF->Deoxygenate React React at 70°C for 8h Deoxygenate->React Purify Purify (Precipitation/ Dialysis) React->Purify PNVCL PNVCL Polymer Purify->PNVCL Characterize Characterize (NMR, DLS, FT-IR) PNVCL->Characterize cluster_factors Influencing Factors cluster_effects Effects LCST PNVCL LCST MW Molecular Weight Decrease Decreases LCST MW->Decrease (as MW increases) Conc Polymer Concentration Conc->LCST (complex effect) Additives Additives (Salts, Buffers) Increase Increases LCST Additives->Increase Increase->LCST Decrease->LCST

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the free radical polymerization of N-Vinylcaprolactam (NVCL) to synthesize poly(this compound) (PNVCL), a thermoresponsive and biocompatible polymer of significant interest for biomedical applications.[1][2][3] PNVCL exhibits a Lower Critical Solution Temperature (LCST) close to physiological temperature, making it an ideal candidate for drug delivery systems.[3][4]

Overview of Free Radical Polymerization of this compound

Free radical polymerization is a common and versatile method for synthesizing PNVCL. The process involves the initiation of a chain reaction by a free radical generating species, followed by the propagation of the polymer chain through the addition of monomer units, and finally termination of the growing chains. The polymerization can be carried out in bulk or in solution, with the choice of solvent and initiator influencing the final properties of the polymer.

Key Polymerization Parameters

The molecular weight, polydispersity, and thermal properties of the resulting PNVCL are highly dependent on the reaction conditions. The following tables summarize typical experimental parameters reported in the literature.

Table 1: Typical Conditions for Free Radical Polymerization of this compound

ParameterValue/TypeNotesReference(s)
Initiator Azobisisobutyronitrile (AIBN), Potassium Persulfate (KPS), Ammonium Persulfate (APS), 2,2'-Azobis[2-methylpropionamidine] dihydrochloride (B599025) (AMPA)AIBN is commonly used for organic solvents. KPS, APS, and AMPA are suitable for aqueous systems.[2][5][6][7][8]
Initiator Concentration 0.5 - 5.5% (w/w or mol %)Higher initiator concentrations generally lead to lower molecular weight polymers.[2][5]
Solvent Benzene (B151609), Toluene (B28343), 1,4-Dioxane, Water, Isopropyl AlcoholThe choice of solvent can affect the polymerization rate and the polymer's solubility.[4][5][9]
Reaction Temperature 50 - 70 °CThe temperature is chosen to ensure an appropriate rate of initiator decomposition and polymerization.[1][5][6][7][10]
Reaction Time 2 - 24 hoursReaction time is adjusted to achieve the desired monomer conversion.[2][5]
Monomer Purification Distillation under reduced pressureEssential to remove inhibitors and impurities that can affect polymerization.[4]
Initiator Purification Recrystallization (e.g., AIBN from ethanol)Important for removing impurities that could act as inhibitors or chain transfer agents.[2][4]

Table 2: Characterization of Poly(this compound)

Characterization TechniqueTypical Results & InterpretationReference(s)
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the polymerization by the disappearance of the C=C vinyl bond peak and the presence of the characteristic amide carbonyl peak.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Provides detailed structural information, confirming the opening of the vinyl double bond without altering the caprolactam ring.[1][10]
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[3]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the polymer. A typical Tg for PNVCL is around 1.8°C, with a softening temperature at 68.8°C.[1][10]
Lower Critical Solution Temperature (LCST) Determination Measured by monitoring the change in transmittance of a polymer solution with temperature. The LCST for PNVCL is typically in the range of 25-50°C.[3]

Experimental Protocol: Solution Polymerization of this compound using AIBN

This protocol describes a representative procedure for the synthesis of PNVCL in an organic solvent.

Materials and Equipment
  • This compound (NVCL) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous benzene (or other suitable solvent)

  • Methanol (B129727)

  • Hexane (or diethyl ether) for precipitation

  • Schlenk flask or round-bottom flask with a sidearm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Nitrogen or Argon gas supply with a bubbler

  • Vacuum line

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven

Experimental Workflow Diagram

G A Monomer & Initiator Purification B Reaction Setup (Schlenk Flask) A->B Add to flask C Degassing (Freeze-Pump-Thaw or N2 Purge) B->C Seal & connect to line D Polymerization (Heating under Inert Atmosphere) C->D Heat to reaction temp E Precipitation (in Hexane/Diethyl Ether) D->E Cool & pour into non-solvent F Filtration & Washing E->F Collect precipitate G Drying (Vacuum Oven) F->G Transfer solid H Polymer Characterization (FTIR, NMR, SEC, DSC) G->H Analyze final product

Caption: Workflow for the free radical polymerization of this compound.

Detailed Procedure
  • Monomer and Initiator Purification:

    • Purify this compound by vacuum distillation to remove any inhibitors.

    • Recrystallize AIBN from methanol and dry under vacuum.[2]

  • Reaction Setup:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of NVCL monomer in anhydrous benzene (e.g., a 1 M solution).

    • Add the AIBN initiator (e.g., 0.5 mol% with respect to the monomer).[2]

  • Degassing:

    • Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[2] Alternatively, purge the solution with dry nitrogen or argon for 15-30 minutes.[5]

  • Polymerization:

    • After degassing, backfill the flask with nitrogen or argon to maintain an inert atmosphere.

    • Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70 °C).[2][5]

    • Allow the reaction to proceed with stirring for the specified time (e.g., 2-24 hours).[2][5] The solution will become more viscous as the polymerization progresses.

  • Polymer Isolation and Purification:

    • Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold n-hexane or diethyl ether, with vigorous stirring to precipitate the polymer.[5]

    • Collect the precipitated white polymer by vacuum filtration.

    • Wash the polymer multiple times with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified PNVCL in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Synthesized PNVCL

Structural Confirmation
  • FTIR Spectroscopy: Acquire an FTIR spectrum of the dried polymer. Confirm the disappearance of the vinyl C=C stretching peak (around 1630 cm⁻¹) and the C-H out-of-plane bending of the vinyl group (around 960 cm⁻¹), which are present in the monomer. The spectrum should show the characteristic strong amide C=O stretching band (around 1650 cm⁻¹).[1][10]

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The spectrum should show the absence of the vinyl proton signals (typically between 4.5 and 7.0 ppm) and the appearance of broad peaks corresponding to the polymer backbone protons.[1][10]

Molecular Weight and Distribution
  • SEC/GPC: Determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer using SEC/GPC with an appropriate solvent (e.g., THF or DMF) and calibration standards (e.g., polystyrene).

Thermal Properties
  • DSC: Perform DSC analysis on a dried polymer sample to determine its glass transition temperature (Tg).[1][10]

  • LCST Measurement: Prepare a dilute aqueous solution of the PNVCL (e.g., 1 wt%). Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[3]

Safety Precautions

  • This compound is a potential irritant; handle with appropriate personal protective equipment (gloves, safety glasses).

  • Organic solvents like benzene and toluene are flammable and toxic; work in a well-ventilated fume hood.

  • AIBN is a potentially explosive compound when heated in its solid form; handle with care and store appropriately.

  • Always work under an inert atmosphere during the polymerization to prevent side reactions and ensure reproducibility.

References

Controlling the Size of Smart Polymers: A Guide to RAFT/MADIX Polymerization of N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(N-vinylcaprolactam) (PNVCL) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) close to physiological temperatures (34–37 °C), making it a highly attractive material for biomedical applications such as drug delivery, tissue engineering, and smart coatings.[1][2] The ability to precisely control the molecular weight and achieve a narrow molecular weight distribution (low polydispersity index, Đ) is crucial for tailoring the physicochemical and biological properties of PNVCL. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, particularly the xanthate-mediated process also known as Macromolecular Design via Interchange of Xanthates (MADIX), has emerged as a powerful technique for the controlled synthesis of well-defined PNVCL.[1][3] This document provides detailed application notes and protocols for the RAFT/MADIX polymerization of this compound (NVCL) to achieve predictable molecular weights.

Principles of RAFT/MADIX Polymerization of NVCL

RAFT/MADIX polymerization is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[3][4] The control is achieved through the addition of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a conventional free-radical polymerization system. For non-conjugated monomers like NVCL, xanthates are particularly effective RAFT agents.[1][2]

The polymerization process involves a series of reversible addition-fragmentation steps that establish an equilibrium between active (propagating radicals) and dormant (polymer chains with a RAFT end-group) species. This dynamic equilibrium ensures that all polymer chains grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.[1]

Experimental Protocols

This section details two common protocols for the RAFT/MADIX polymerization of NVCL: a thermally initiated system using AIBN and a redox-initiated system that can be performed at ambient temperature.

Protocol 1: Thermally Initiated RAFT/MADIX Polymerization in 1,4-Dioxane

This protocol is adapted from studies demonstrating excellent control over the polymerization of NVCL using a xanthate RAFT agent and AIBN as a thermal initiator.[1]

Materials:

  • This compound (NVCL), distilled under reduced pressure[5]

  • O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate RAFT agent, e.g., XA1 or similar)[1][5]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous[1]

  • Diethyl ether, cold[5]

  • Acetone[5]

  • Nitrogen or Argon gas, high purity

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve NVCL, the xanthate RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of [NVCL]:[RAFT agent]:[AIBN] can be varied to target different molecular weights; a common starting point is 150:1:0.1 to 600:1:0.5.[1][3]

  • Degassing: Seal the Schlenk flask and degas the reaction mixture by bubbling with nitrogen or argon for 30-40 minutes at room temperature.[1]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 60 °C with stirring.[1]

  • Monitoring the Reaction: To follow the polymerization kinetics, samples can be withdrawn at specific time points using an airtight syringe. Monomer conversion can be determined by gas chromatography (GC) or ¹H NMR spectroscopy.[1][5]

  • Termination and Purification: After the desired reaction time (e.g., 24 hours) or monomer conversion is reached, stop the polymerization by quenching the reaction in liquid nitrogen or exposing it to air.[5] Dilute the reaction mixture with acetone (B3395972) and precipitate the polymer in an excess of cold diethyl ether.[5]

  • Drying: Collect the precipitated polymer and dry it under vacuum at 45 °C for 24 hours.[5]

  • Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the purified PNVCL by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[1][5]

Protocol 2: Redox-Initiated RAFT/MADIX Polymerization in Ethanol/Water

This protocol allows for the polymerization of NVCL at ambient temperature, which can be advantageous for certain applications.[5]

Materials:

  • This compound (NVCL), distilled under reduced pressure[5]

  • O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (Xanthate RAFT agent, e.g., XA1)[5]

  • tert-Butyl hydroperoxide (TBHP), 70 wt% in water[5]

  • L-Ascorbic Acid (AscA)[5]

  • Ethanol/Water mixture (e.g., 1:1 v/v)[5]

  • Diglyme (B29089) (internal standard for GC)[5]

  • Diethyl ether, cold[5]

  • Acetone[5]

  • Argon gas, ultra-high purity

Procedure:

  • Reaction Setup: In a 25-mL Schlenk flask, dissolve NVCL, the xanthate RAFT agent (e.g., XA1), TBHP, and diglyme in the ethanol/water solvent mixture. A typical molar ratio is [NVCL]:[RAFT agent]:[TBHP/AscA] of 150:1:1.[5]

  • Degassing: Degas the polymerization mixture by purging with ultra-high purity argon for 20-30 minutes.[5]

  • Initiation: Place the Schlenk flask in a thermostated water bath at 25 °C.[5] Prepare a separate, degassed stock solution of Ascorbic Acid (AscA). Add the required amount of the AscA solution to the reaction mixture under an argon atmosphere to initiate the polymerization.[5]

  • Monitoring and Termination: At specific time intervals, withdraw samples to determine monomer conversion by GC-FID. After 24 hours, terminate the reaction by quenching with liquid nitrogen.[5]

  • Purification and Drying: Isolate the PNVCL by diluting the reaction mixture in acetone and precipitating it in an excess of cold diethyl ether. Dry the polymer under vacuum at 45 °C for 24 hours.[5]

  • Characterization: Analyze the molecular weight and polydispersity of the final polymer using SEC/GPC.[5]

Data Presentation

The following tables summarize representative data from RAFT/MADIX polymerization of NVCL, demonstrating the level of control achievable.

Table 1: Thermally Initiated RAFT/MADIX Polymerization of NVCL in 1,4-Dioxane at 60 °C

[NVCL]₀:[RAFT]₀:[AIBN]₀Time (h)Conversion (%)Mₙ, theoretical ( g/mol )Mₙ, GPC ( g/mol )Đ (Mₙ/Mₙ)
600:1:0.524~60~47,500~38,4001.28

Data adapted from reference[1]. Molar ratio and conditions as described in the reference.

Table 2: Redox-Initiated RAFT/MADIX Polymerization of NVCL in 1:1 Ethanol/Water at 25 °C

[NVCL]:[CTA]:[TBHP/AscA]Time (h)Conversion (%)Mₙ, theoretical ( g/mol )Mₙ, SEC ( g/mol )Đ (Mₙ/Mₙ)
150:1:124~85~17,700~16,5001.15

Data adapted from reference[5]. Conditions as described in the reference.

Visualizations

RAFT/MADIX Polymerization Mechanism

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Propagating_Radical Propagating Radical (Pₙ•) Radical->Propagating_Radical + M Monomer Monomer (M) Propagating_Radical->Propagating_Radical Intermediate_Radical Intermediate Radical Propagating_Radical->Intermediate_Radical + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Dormant_Polymer Dormant Polymer (Pₙ-S-C(=S)Z) Intermediate_Radical->Dormant_Polymer Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate_Radical->Leaving_Group_Radical Fragmentation Dormant_Polymer->Intermediate_Radical + Pₘ• (Reversible Addition) Leaving_Group_Radical->Propagating_Radical + M

Caption: RAFT/MADIX polymerization mechanism for NVCL.

Experimental Workflow for RAFT/MADIX Polymerization of NVCL

Workflow Start Start Reagents Dissolve NVCL, RAFT Agent, and Initiator in Solvent Start->Reagents Degas Degas Mixture (N₂ or Ar Purge) Reagents->Degas Polymerize Polymerization at Controlled Temperature Degas->Polymerize Terminate Terminate Reaction (e.g., Liquid N₂) Polymerize->Terminate Purify Purify Polymer (Precipitation) Terminate->Purify Dry Dry Purified Polymer (Vacuum Oven) Purify->Dry Characterize Characterize Polymer (SEC/GPC, NMR) Dry->Characterize End End Characterize->End Parameters Parameters Key Reaction Parameters Monomer_to_RAFT [Monomer] / [RAFT Agent] Ratio Parameters->Monomer_to_RAFT Conversion Monomer Conversion Parameters->Conversion RAFT_to_Initiator [RAFT Agent] / [Initiator] Ratio Parameters->RAFT_to_Initiator Molecular_Weight Molecular Weight (Mₙ) Monomer_to_RAFT->Molecular_Weight Directly Proportional Conversion->Molecular_Weight Directly Proportional Polydispersity Polydispersity (Đ) RAFT_to_Initiator->Polydispersity Higher ratio leads to lower Đ Polymer_Characteristics Resulting Polymer Characteristics Molecular_Weight->Polymer_Characteristics Polydispersity->Polymer_Characteristics

References

Application Notes and Protocols for N-Vinylcaprolactam (NVCL) Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N-Vinylcaprolactam (NVCL) based hydrogels for controlled drug delivery. NVCL-based hydrogels are thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) around the physiological temperature of the human body (32-34°C), making them ideal candidates for smart drug delivery systems.[1]

Introduction to NVCL-Based Hydrogels

Poly(this compound) (PNVCL) is a biocompatible and non-toxic polymer that undergoes a reversible phase transition from a swollen, hydrophilic state to a shrunken, hydrophobic state as the temperature increases above its LCST.[1][2] This property allows for the encapsulation of therapeutic agents at a lower temperature and their subsequent controlled release at physiological temperatures. The versatility of NVCL allows for copolymerization with other monomers to introduce additional sensitivities, such as pH-responsiveness, further enhancing their applicability in targeted drug delivery.

Key Applications in Drug Delivery

  • Temperature-Triggered Drug Release: The sharp volume change at the LCST enables the release of entrapped drugs in response to physiological temperatures or localized hyperthermia.[1]

  • pH-Responsive Drug Delivery: Copolymerization of NVCL with pH-sensitive monomers like itaconic acid or methacrylic acid allows for targeted drug release in specific pH environments of the gastrointestinal tract.[3]

  • Sustained Release Formulations: The crosslinked network of the hydrogel provides a matrix for the sustained release of drugs over an extended period, improving therapeutic efficacy and patient compliance.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for NVCL-based hydrogels from various studies, providing a comparative overview of their properties.

Table 1: Swelling Ratios of NVCL-Based Hydrogels

Hydrogel CompositionConditionSwelling Ratio (%)Reference
P(NVCL-co-MAA)pH 2.1, 37°C~200[3]
P(NVCL-co-MAA)pH 5.5, 37°C~600[3]
P(NVCL-co-MAA)pH 7.2, 37°C~550[3]
PNVCL-NCB25°C~1800[4]
PNVCL-NCB40°C~600[4]

MAA: Methacrylic Acid, NCB: Nanoclay Bentonite

Table 2: Drug Loading and Release from NVCL-Based Hydrogels

Hydrogel CompositionDrugDrug Loading Efficiency (%)Maximum Release (%)Release ConditionsReference
P(NVCL-co-MAA)Rhodamine BNot specified34-57pH 2.1, 37°C[3]
P(NVCL-co-MAA)Rhodamine BNot specified73-90pH 5.5, 37°C[3]
P(NVCL-co-MAA)Rhodamine BNot specified69-76pH 7.2, 37°C[3]
PAA hydrogel in liposome17-DMAPG88Not specifiedpH 7.4, 55°C[5]

MAA: Methacrylic Acid, 17-DMAPG: 17-demethoxy-17-(2-dimethylaminoethyl)aminogeldanamycin

Experimental Protocols

Herein, we provide detailed protocols for the synthesis, characterization, and drug delivery evaluation of NVCL-based hydrogels.

Protocol 1: Synthesis of Thermoresponsive P(NVCL) Hydrogels via Free-Radical Polymerization

This protocol describes a common method for synthesizing a thermoresponsive NVCL hydrogel.

Materials:

  • This compound (NVCL) (monomer)

  • N,N'-methylenebis(acrylamide) (BIS) (cross-linker)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA) (initiator)

  • Deionized water (solvent)

  • Nitrogen gas

Equipment:

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Water bath

  • Dialysis tubing (MWCO 10,000 Da)

  • Freeze-dryer

Procedure:

  • Dissolve NVCL (e.g., 1 g) and BIS (e.g., 0.02 g) in deionized water (e.g., 20 mL) in a round bottom flask equipped with a magnetic stir bar.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Place the flask in a preheated water bath at 70°C and allow the solution to equilibrate.

  • Dissolve AMPA (e.g., 0.03 g) in a small amount of deionized water and add it to the reaction mixture.

  • Continue the polymerization under a nitrogen atmosphere with constant stirring for 24 hours.

  • After polymerization, cool the resulting hydrogel to room temperature.

  • Cut the hydrogel into small pieces and place them in dialysis tubing.

  • Dialyze against deionized water for 72 hours, changing the water frequently to remove unreacted monomers and initiator.

  • Freeze the purified hydrogel and then lyophilize to obtain the dry hydrogel (xerogel).

Protocol 2: Characterization of Hydrogel Swelling Behavior

This protocol outlines the procedure for determining the thermoresponsive swelling behavior of the synthesized hydrogels.

Materials:

  • Dry P(NVCL) hydrogel

  • Phosphate-buffered saline (PBS) or deionized water

  • Temperature-controlled water bath or incubator

  • Analytical balance

Procedure:

  • Weigh a known amount of the dry hydrogel (Wd).

  • Immerse the dry hydrogel in a beaker containing PBS or deionized water.

  • Place the beaker in a temperature-controlled environment (e.g., 25°C, below LCST).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] x 100

  • Repeat the experiment at a temperature above the LCST (e.g., 37°C) to observe the deswelling behavior.

Protocol 3: Drug Loading into NVCL Hydrogels

This protocol describes a common passive drug loading method.

Materials:

  • Dry P(NVCL) hydrogel

  • Drug of interest

  • Solvent for the drug (compatible with the hydrogel, e.g., water, ethanol/water mixture)

  • Shaker or orbital incubator

Procedure:

  • Prepare a drug solution of known concentration.

  • Immerse a pre-weighed dry hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at a temperature below the LCST (e.g., room temperature) on a shaker to facilitate drug diffusion into the hydrogel matrix.

  • After incubation, remove the drug-loaded hydrogel from the solution.

  • Measure the concentration of the remaining drug in the solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following equations: DLE (%) = [(Initial amount of drug - Amount of drug in supernatant) / Initial amount of drug] x 100 DLC (%) = [Amount of drug in hydrogel / Weight of drug-loaded hydrogel] x 100

Protocol 4: In Vitro Drug Release Study

This protocol details the procedure for evaluating the in vitro release of a drug from the hydrogel.

Materials:

  • Drug-loaded P(NVCL) hydrogel

  • Release medium (e.g., PBS at pH 7.4)

  • Temperature-controlled shaker or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Place a known amount of the drug-loaded hydrogel in a container with a known volume of pre-warmed release medium (e.g., 37°C).

  • Place the container in a temperature-controlled shaker set to 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.[6]

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of NVCL-based hydrogels for drug delivery.

Synthesis_Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification & Drying Monomer NVCL Monomer Polymerization Free-Radical Polymerization (70°C) Monomer->Polymerization Crosslinker Cross-linker (e.g., BIS) Crosslinker->Polymerization Initiator Initiator (e.g., AMPA) Initiator->Polymerization Solvent Deionized Water Solvent->Polymerization Hydrogel Synthesized Hydrogel Polymerization->Hydrogel Dialysis Dialysis Hydrogel->Dialysis Lyophilization Freeze-Drying Dialysis->Lyophilization DryHydrogel Dry Hydrogel (Xerogel) Lyophilization->DryHydrogel

Caption: Workflow for the synthesis of P(NVCL) hydrogels.

Drug_Delivery_Mechanism cluster_below_lcst Below LCST (e.g., 25°C) cluster_above_lcst Above LCST (e.g., 37°C) Swollen Swollen Hydrogel (Hydrophilic) DrugIn Drug Encapsulation Swollen->DrugIn Shrunken Shrunken Hydrogel (Hydrophobic) Swollen->Shrunken Temperature Increase Shrunken->Swollen Temperature Decrease DrugOut Drug Release Shrunken->DrugOut

Caption: Thermoresponsive drug delivery mechanism of NVCL hydrogels.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Synthesis Hydrogel Synthesis DrugLoading Drug Loading Synthesis->DrugLoading Swelling Swelling Studies DrugLoading->Swelling FTIR FTIR Spectroscopy DrugLoading->FTIR DSC DSC Analysis DrugLoading->DSC Release In Vitro Drug Release DrugLoading->Release Analysis HPLC/UV-Vis Analysis Release->Analysis

Caption: Overall experimental workflow for NVCL hydrogel drug delivery studies.

References

Application Notes and Protocols for Photopolymerization of N-Vinylcaprolactam (NVCL) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of N-Vinylcaprolactam (NVCL) hydrogels using photopolymerization techniques. NVCL-based hydrogels are of significant interest in biomedical applications, such as drug delivery and tissue engineering, due to their biocompatibility, thermo-responsiveness, and non-toxic properties.[1][2][3][4][5][6][7] This document outlines the key components, experimental procedures, and expected outcomes, supported by quantitative data and graphical representations of the workflows.

Introduction to Photopolymerization of NVCL Hydrogels

Photopolymerization is a widely used technique for hydrogel synthesis due to its rapid curing times, minimal heat generation, and spatial and temporal control over the polymerization process.[2][3][8] This method utilizes a photoinitiator that, upon exposure to ultraviolet (UV) or visible light, generates free radicals, initiating the crosslinking of monomer and crosslinker molecules to form a three-dimensional polymer network.[2][3]

Poly(this compound) (PNVCL) is a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) in the physiological range of 32–38 °C, making it an ideal candidate for biomedical applications.[9] Below the LCST, the hydrogel is in a swollen, hydrophilic state, while above the LCST, it undergoes a phase transition to a shrunken, more hydrophobic state. This property can be harnessed for controlled drug delivery applications.[9]

Key Components for NVCL Hydrogel Fabrication

The successful fabrication of NVCL hydrogels via photopolymerization relies on the careful selection and combination of the following components:

  • Monomer: this compound (NVCL) is the primary monomer that forms the polymer backbone.

  • Crosslinker: A crosslinking agent is necessary to form the 3D network structure of the hydrogel. Commonly used crosslinkers include:

    • Diethylene glycol diacrylate (DEGDA)[2][3][5][6][7]

    • Poly(ethylene glycol) diacrylate (PEGDA)[4]

    • N,N'-methylenebisacrylamide (MBA)

  • Photoinitiator: This compound initiates the polymerization reaction upon exposure to light. Suitable photoinitiators for NVCL hydrogels include:

    • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)[2][3][5][6][7]

    • Irgacure 2959[1][10][11][12]

  • Co-monomers (Optional): To tailor the properties of the hydrogel, such as the LCST, swelling behavior, and mechanical strength, co-monomers can be incorporated. Examples include:

    • N-vinylpyrrolidone (NVP)[2][5]

    • Vinylacetate (VAc)[2][5]

    • Itaconic acid (IA)[1]

    • Methacrylic acid (MAA)[13]

Experimental Protocols

This section provides detailed protocols for the photopolymerization of NVCL hydrogels.

General Workflow for NVCL Hydrogel Photopolymerization

The following diagram illustrates the general workflow for fabricating NVCL hydrogels using photopolymerization.

G prep Preparation of Pre-polymer Solution mix Mixing of Monomer, Crosslinker, and Photoinitiator prep->mix pour Pouring into Mold mix->pour uv UV Irradiation pour->uv post Post-Polymerization Processing (Drying, Swelling) uv->post char Characterization post->char

General workflow for NVCL hydrogel photopolymerization.
Protocol 1: Fabrication of PNVCL-DEGDA Hydrogels

This protocol is based on the synthesis of PNVCL hydrogels using DEGDA as a crosslinker and TPO as a photoinitiator.[2][5][6][7]

Materials:

  • This compound (NVCL)

  • Diethylene glycol diacrylate (DEGDA)

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Silicone mold

  • Magnetic stirrer

  • UV curing system (e.g., Gröbel UV-Elektronik GmbH, 315-400 nm wavelength, 10-13.5 mW/cm²)[2]

  • Vacuum oven

Procedure:

  • Prepare the pre-polymer mixture:

    • In a suitable container, combine the desired amounts of NVCL monomer and DEGDA crosslinker. The concentration of DEGDA can be varied to modulate the hydrogel's properties (see Table 1).

    • Add the TPO photoinitiator to the mixture. A typical concentration is 0.1 wt% for copolymers and 1.0 wt% for the homopolymer.[2][3]

  • Mixing:

    • Stir the mixture using a magnetic stirrer until the photoinitiator is completely dissolved and a homogeneous solution is obtained.

  • Molding:

    • Pour the pre-polymer solution into a silicone mold with the desired shape and dimensions (e.g., disc-shaped cavities).[2]

  • UV Curing:

    • Place the mold in a UV curing system.

    • Irradiate the samples with UV light. An exposure time of 10 minutes on each side is often sufficient.[14]

  • Post-Polymerization:

    • After polymerization, carefully remove the hydrogels from the mold.

    • Dry the hydrogels in a vacuum oven for 24 hours to remove any unreacted components and residual solvent.[2]

Protocol 2: Fabrication of PNVCL-Copolymer Hydrogels for Drug Delivery

This protocol describes the synthesis of NVCL-based hydrogels with a co-monomer for drug delivery applications.

Materials:

  • This compound (NVCL)

  • Co-monomer (e.g., N-vinylpyrrolidone (NVP) or Vinylacetate (VAc))

  • Crosslinker (e.g., DEGDA)

  • Photoinitiator (e.g., TPO or Irgacure 2959)

  • Model drug (e.g., Rhodamine B, Colchicine)[4][13]

  • Phosphate-buffered saline (PBS)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the drug-loaded pre-polymer solution:

    • Follow steps 1 and 2 of Protocol 1, adding the desired co-monomer along with NVCL and the crosslinker.

    • Dissolve the model drug in the pre-polymer solution at the desired concentration.

  • Fabrication and Drying:

    • Follow steps 3 to 5 of Protocol 1 to fabricate and dry the drug-loaded hydrogels.

  • Drug Release Study:

    • Weigh the dried drug-loaded hydrogel.

    • Immerse the hydrogel in a known volume of PBS at a specific temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Measure the concentration of the released drug in the aliquot using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

    • Calculate the cumulative drug release percentage over time.

Data Presentation

The properties of photopolymerized NVCL hydrogels are highly dependent on their composition. The following tables summarize the quantitative data from various studies.

Influence of Crosslinker Concentration on Hydrogel Properties

Table 1: Effect of DEGDA Crosslinker Concentration on the Properties of PNVCL Hydrogels.

Sample IDNVCL (wt%)DEGDA (wt%)TPO (wt%)Glass Transition Temperature (Tg) (°C)Tensile Modulus (MPa)
S190100.1135.81.8
S280200.1125.42.5
S370300.1115.23.2
S460400.1105.14.1

Data adapted from a study on PNVCL/DEGDA copolymers.[2][3] Increasing the concentration of the DEGDA crosslinker leads to a decrease in the glass transition temperature and an increase in the tensile modulus.[2][3]

Swelling Behavior of NVCL Hydrogels

The swelling ratio is a critical parameter for hydrogels, especially in drug delivery, as it influences the diffusion of molecules.

Table 2: Equilibrium Swelling Ratios of NVCL-NIPAm Hydrogels.

FormulationSwelling Temperature (°C)Equilibrium Swelling Ratio (%)
FC3420~1200
FC3450~400

Data adapted from a study on NVCL-NIPAm hydrogels.[15] The swelling ratio is significantly affected by temperature, with a much higher swelling ratio observed below the LCST.[15]

Drug Release Kinetics

The release of a drug from an NVCL hydrogel is often diffusion-controlled and can be modulated by the hydrogel's composition and the environmental temperature.

Table 3: In Vitro Release of Colchicine (B1669291) from PVCL-PEGDA Hydrogels.

Hydrogel FormulationTime (h)Cumulative Release (%)
VCL-PEGDA21~20
8~60
24~80
VCL-PEGDA81~15
8~50
24~70

Data adapted from a study on colchicine release from PVCL-PEGDA hydrogels.[4] The release rate is influenced by the crosslinker concentration, with a higher concentration of PEGDA leading to a slower release.

Mandatory Visualizations

Photopolymerization Reaction Mechanism

The following diagram illustrates the initiation and propagation steps of the free-radical photopolymerization of NVCL.

G cluster_initiation Initiation cluster_propagation Propagation initiator Photoinitiator (TPO) radicals Free Radicals (R•) initiator->radicals hv uv UV Light monomer NVCL Monomer activated_monomer Activated Monomer (R-NVCL•) monomer->activated_monomer + R• polymer_chain Growing Polymer Chain activated_monomer->polymer_chain + n(NVCL) network Crosslinked Hydrogel Network polymer_chain->network + Crosslinker crosslinker Crosslinker (DEGDA) crosslinker->network

Free-radical photopolymerization of NVCL.
Logical Relationship: Component Effects on Hydrogel Properties

This diagram shows the logical relationship between the key components in the pre-polymer solution and the resulting properties of the NVCL hydrogel.

G cluster_components Pre-polymer Solution Components cluster_properties Hydrogel Properties Monomer NVCL Monomer Conc. Mechanical Mechanical Strength Monomer->Mechanical Influences Crosslinker Crosslinker Conc. (e.g., DEGDA) Swelling Swelling Ratio Crosslinker->Swelling Decreases Crosslinker->Mechanical Increases Release Drug Release Rate Crosslinker->Release Decreases Comonomer Co-monomer Type/Conc. (e.g., NVP, VAc) Comonomer->Swelling Modulates LCST LCST Comonomer->LCST Modulates

Component effects on NVCL hydrogel properties.

References

Preparation of Thermoresponsive Nanogels from N-Vinylcaprolactam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of thermoresponsive nanogels derived from N-Vinylcaprolactam (NVCL). These nanogels exhibit a Lower Critical Solution Temperature (LCST), allowing them to undergo a reversible volume phase transition in response to temperature changes, making them promising carriers for targeted drug delivery.

Introduction

Poly(this compound) (PNVCL) is a thermoresponsive polymer that displays a sharp coil-to-globule transition in aqueous solutions at a temperature close to physiological conditions, typically between 32°C and 50°C.[1][2][3] This property, combined with its biocompatibility and stability against hydrolysis, makes PNVCL-based nanogels highly attractive for biomedical applications, including controlled drug delivery, tissue engineering, and smart sensors.[1][4][5] Nanogels are crosslinked polymer networks in the nanometer size range that can encapsulate and release therapeutic agents in response to specific stimuli, such as temperature.[4][6][7] The LCST of these nanogels can be finely tuned by copolymerizing NVCL with other monomers or by varying the concentration of the crosslinking agent.[7][8]

Synthesis of this compound Thermoresponsive Nanogels

The most common method for preparing PNVCL-based nanogels is through free radical polymerization, particularly emulsion and precipitation polymerization techniques.[9][10]

Protocol 1: Emulsion Polymerization

This protocol describes the synthesis of PNVCL nanogels using a surfactant-mediated emulsion polymerization method.[11][12]

Materials:

  • This compound (NVCL) (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)[12]

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet

  • Dialysis tubing (MWCO = 3.5 kDa or similar)[13]

  • Lyophilizer (optional)

Procedure:

  • Preparation of the Reaction Mixture: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a specific amount of SDS in deionized water.

  • Add the desired quantities of NVCL monomer and MBA crosslinker to the SDS solution.

  • Deoxygenation: Purge the reaction mixture with nitrogen gas for at least 30-45 minutes to remove dissolved oxygen, which can inhibit the polymerization process.[11][13]

  • Initiation of Polymerization: While maintaining a nitrogen atmosphere, heat the mixture to 70°C with vigorous stirring (e.g., 800 rpm).[11][13]

  • Dissolve the KPS or APS initiator in a small amount of deionized water and add it to the reaction flask to initiate the polymerization. The solution will typically become turbid, indicating the formation of nanogel particles.[12]

  • Polymerization: Allow the reaction to proceed for a specified duration, typically ranging from 6 to 24 hours, at 70°C under continuous stirring and a nitrogen atmosphere.[11][13]

  • Purification: After the reaction is complete, cool the nanogel dispersion to room temperature. Purify the nanogels by dialysis against deionized water for several days to remove unreacted monomers, surfactant, and initiator.[7][13] The water should be changed frequently.

  • Drying (Optional): The purified nanogel dispersion can be lyophilized (freeze-dried) to obtain a dry powder for long-term storage and characterization.[13]

Protocol 2: Precipitation Polymerization

This protocol outlines the synthesis of PNVCL nanogels via surfactant-free precipitation polymerization.[14]

Materials:

  • This compound (NVCL) (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA) (initiator)[14]

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Nitrogen inlet

  • Dialysis tubing

Procedure:

  • Preparation of the Reaction Mixture: Dissolve NVCL and MBA in deionized water in a jacketed glass reactor.

  • Deoxygenation: Heat the solution to the desired reaction temperature (e.g., 70°C) under stirring while purging with nitrogen for at least 30 minutes.[14]

  • Initiation of Polymerization: Dissolve the AMPA initiator in a small amount of deionized water and add it to the heated reaction mixture to start the polymerization. The initially homogeneous solution will become heterogeneous as polymer chains grow and precipitate to form particles.[7][14]

  • Polymerization: Continue the reaction for a set time, typically 1 hour, under a nitrogen atmosphere with continuous stirring.[14]

  • Purification: Cool the reaction mixture to room temperature and purify the resulting nanogels by dialysis against deionized water.

Characterization of Nanogels

Thorough characterization is essential to determine the physicochemical properties of the synthesized nanogels.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the chemical structure of the PNVCL nanogels.

Procedure:

  • Mix a small amount of dried nanogel powder with potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Expected Peaks: Characteristic peaks for PNVCL include a strong amide C=O stretching vibration around 1613-1630 cm⁻¹, C-N stretching at approximately 1477 cm⁻¹, and C-H stretching from the polymer backbone in the 2900-3000 cm⁻¹ region.[6]

Protocol 4: Dynamic Light Scattering (DLS)

DLS is employed to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and the Lower Critical Solution Temperature (LCST) of the nanogels.

Procedure for Particle Size and PDI:

  • Disperse a small amount of nanogels in deionized water.

  • Measure the particle size and PDI at a fixed temperature (e.g., 25°C).

Procedure for LCST Determination:

  • Prepare a dilute aqueous dispersion of the nanogels.

  • Measure the particle size or scattered light intensity as a function of temperature, gradually increasing the temperature (e.g., from 25°C to 45°C).

  • The LCST is identified as the temperature at which a sharp increase in particle size or a significant change in turbidity is observed, corresponding to the coil-to-globule transition of the nanogels.[8][15]

Protocol 5: Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology and size of the nanogels in their dried state.

Procedure:

  • Place a drop of the dilute nanogel dispersion onto a carbon-coated copper grid.

  • Allow the solvent to evaporate at room temperature.

  • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

  • Image the dried nanogels using a transmission electron microscope. TEM images typically show spherical and well-dispersed nanoparticles.[11]

Applications in Drug Delivery

PNVCL nanogels are effective carriers for the controlled release of therapeutic agents.

Protocol 6: Drug Loading

Drugs can be loaded into the nanogels using methods such as equilibrium swelling.[16]

Procedure:

  • Disperse a known amount of dried nanogels in an aqueous solution containing the drug.

  • Stir the mixture for an extended period (e.g., 24 hours) to allow the drug to diffuse into the nanogel network and reach equilibrium.

  • Separate the drug-loaded nanogels from the solution by centrifugation.

  • Determine the amount of unloaded drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of drug in nanogels / Weight of drug-loaded nanogels) x 100

    • EE (%) = (Weight of drug in nanogels / Initial weight of drug) x 100

Protocol 7: In Vitro Drug Release

The release of the encapsulated drug can be studied under different conditions (e.g., temperature, pH).

Procedure:

  • Disperse a known amount of drug-loaded nanogels in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH.

  • Incubate the dispersion in a shaking water bath at a temperature below and above the LCST (e.g., 25°C and 37°C or 40°C).[13]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Centrifuge the collected samples to separate any released nanogels.

  • Quantify the amount of released drug in the supernatant using an appropriate analytical method.

  • Plot the cumulative drug release as a function of time. A faster release rate is expected at temperatures above the LCST due to the collapse of the nanogel structure.[13]

Data Summary

The following tables summarize typical quantitative data for PNVCL-based nanogels reported in the literature.

Table 1: Synthesis Parameters and Resulting Nanogel Properties

MonomerCrosslinker (mol%)InitiatorSynthesis MethodParticle Size (nm)PDILCST (°C)Reference
NVCL4% MBAAPS/TEMEDEmulsion Polymerization--~35 (at pH 7.4)[8]
NVCL/HEMA2% MBAKPSEmulsion Polymerization~150--[11]
NVCL/AAc--Precipitation Polymerization~181--[17]
NVCL/HEA4% Cys-BISAIBNEmulsion Polymerization~182->37[13]

Note: "-" indicates data not specified in the cited source.

Table 2: Drug Loading and Release Characteristics

Nanogel SystemModel DrugDrug LoadingRelease ConditionsKey FindingReference
P(VCL-HEA)Doxorubicin49%pH 7.4, 37°C, with DTTRedox-responsive release[13]
P(NVCL-co-AGA)5-Fluorouracilup to 61%pH and temperature variationDual responsive release[16]
P(VCL-co-AA)Doxorubicin83%pH and temperature variationTargeted delivery to cancer cells[18]

Visualizations

Experimental Workflow for Nanogel Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application s1 Reactants (NVCL, MBA, Initiator, Water) s2 Polymerization (Emulsion or Precipitation) s1->s2 s3 Purification (Dialysis) s2->s3 c1 FTIR (Chemical Structure) s3->c1 Characterize Nanogels c2 DLS (Size, PDI, LCST) s3->c2 Characterize Nanogels c3 TEM (Morphology) s3->c3 Characterize Nanogels a1 Drug Loading s3->a1 Load with Drug a2 In Vitro Release Study a1->a2 Study Release

Caption: Workflow for synthesis and characterization.

Thermoresponsive Behavior of PNVCL Nanogels

thermoresponsive_behavior cluster_below_lcst Temperature < LCST cluster_above_lcst Temperature > LCST swollen Swollen State (Hydrophilic) drug_in Drug Encapsulated collapsed Collapsed State (Hydrophobic) swollen->collapsed Heating drug_out Drug Released drug_in->drug_out Release

Caption: Thermoresponsive drug release mechanism.

References

N-Vinylcaprolactam (NVCL) as a Functional Monomer in Smart Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Vinylcaprolactam (NVCL) is a temperature-responsive monomer that has garnered significant interest in the development of "smart" coatings. Its polymer, poly(this compound) (PNVCL), exhibits a Lower Critical Solution Temperature (LCST) in the physiological range of 32–34°C.[1][2] Below this temperature, PNVCL is hydrophilic and soluble in aqueous solutions; above the LCST, it undergoes a reversible phase transition to a hydrophobic and insoluble state.[3] This unique property, coupled with its excellent biocompatibility and low toxicity, makes NVCL a prime candidate for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and smart surfaces.[2][4][5]

These application notes provide an overview of the use of NVCL in smart coatings and detailed protocols for the synthesis and characterization of NVCL-based materials.

Key Properties of PNVCL for Smart Coatings

The performance of NVCL-based smart coatings is dictated by the physicochemical properties of the PNVCL polymer. The LCST, a critical parameter, can be modulated by several factors, allowing for the fine-tuning of the coating's responsiveness.

Factors Influencing the Lower Critical Solution Temperature (LCST) of PNVCL:

FactorEffect on LCSTReference
Polymer Concentration LCST can be dependent on the concentration of the polymer in solution.[1][6]
Molecular Weight The LCST of PNVCL decreases as the molecular weight of the polymer increases.[1][7]
Copolymerization Incorporation of hydrophilic co-monomers (e.g., N-vinylpyrrolidone, acrylic acid) can increase the LCST, while hydrophobic co-monomers (e.g., vinyl acetate) can decrease it.[6][8][9][6][8][9]
Additives (e.g., salts, surfactants) The presence of salts in the solution can alter the LCST.[3]
pH (for copolymers with pH-sensitive monomers) When copolymerized with monomers like itaconic acid or acrylic acid, the LCST becomes pH-dependent.[1][2][9][1][2][9]

Applications in Smart Coatings

The stimuli-responsive nature of NVCL-based polymers has led to their use in a range of smart coating applications, particularly in the biomedical field.

Controlled Drug Delivery

PNVCL-based hydrogels and coatings can be designed to release therapeutic agents in response to temperature changes.[1][10] For instance, a drug can be loaded into the hydrophilic polymer matrix at a temperature below the LCST. When the temperature is raised above the LCST, the polymer network collapses and becomes hydrophobic, leading to the expulsion of the drug.[6] This mechanism is particularly promising for targeted drug delivery to inflamed or cancerous tissues, which often exhibit slightly elevated temperatures.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of NVCL-based polymers for smart coating applications.

Protocol 1: Synthesis of PNVCL Homopolymer via Free Radical Polymerization

This protocol describes the synthesis of a linear PNVCL homopolymer.

Materials:

  • This compound (NVCL) monomer (Sigma-Aldrich, 98%)[1]

  • 2,2′-Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with hotplate

  • Nitrogen or Argon gas inlet

  • Beakers

  • Filter paper and funnel

  • Vacuum oven

Procedure:

  • Monomer Purification: If necessary, purify the NVCL monomer by recrystallization from a suitable solvent to remove any inhibitors.

  • Reaction Setup: In a round-bottom flask, dissolve the desired amount of NVCL monomer in toluene.

  • Initiator Addition: Add the initiator, AIBN (typically 1-2 mol% with respect to the monomer).

  • Inert Atmosphere: Purge the solution with an inert gas (Nitrogen or Argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Heat the reaction mixture to 60-70°C with constant stirring under the inert atmosphere. The reaction time can vary from a few hours to 24 hours, depending on the desired molecular weight.

  • Precipitation: After the reaction is complete, cool the polymer solution to room temperature. Precipitate the polymer by slowly adding the solution to an excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a suitable solvent (e.g., toluene) and re-precipitate it to remove any unreacted monomer and initiator. Repeat this step 2-3 times.

  • Drying: Dry the purified PNVCL polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Synthesis of Thermo- and pH-Responsive P(NVCL-co-IA) Hydrogel

This protocol outlines the synthesis of a cross-linked hydrogel of NVCL and Itaconic Acid (IA) using UV-initiated free-radical polymerization.[1]

Materials:

  • This compound (NVCL) (Sigma-Aldrich, 98%)[1]

  • Itaconic Acid (IA) (Sigma-Aldrich)[1]

  • 1-[-4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propan-1-one (Irgacure® 2959) (photoinitiator)[1]

  • Deionized water

  • Phosphate (B84403) buffer solutions (pH 2.2 and 6.8)[1]

Equipment:

  • UV curing system

  • Molds for hydrogel casting (e.g., glass plates with spacers)

  • Vortex mixer

  • Oven

Procedure:

  • Monomer Solution Preparation: Prepare aqueous solutions of NVCL and IA at the desired molar ratios. The total monomer concentration can be varied.

  • Photoinitiator Addition: Add the photoinitiator, Irgacure® 2959, to the monomer solution (e.g., 0.5 wt% of the total monomer weight). Ensure it is completely dissolved, using a vortex mixer if necessary.

  • Molding: Pour the monomer solution into the molds.

  • Photopolymerization: Expose the molds to UV radiation for a sufficient time to ensure complete polymerization. The exposure time will depend on the UV lamp intensity and the thickness of the hydrogel.

  • Hydrogel Washing: After polymerization, carefully remove the hydrogels from the molds and wash them extensively with deionized water for several days to remove any unreacted monomers and initiator.

  • Drying: Dry the washed hydrogels in an oven at a controlled temperature (e.g., 40°C) until they reach a constant weight.

Characterization of NVCL-Based Smart Coatings

A variety of techniques can be employed to characterize the properties of NVCL-based polymers and coatings.

Determination of Lower Critical Solution Temperature (LCST)

The LCST is a key characteristic of thermoresponsive polymers. Several methods can be used for its determination.[8]

Methods for LCST Determination:

MethodPrinciple
Cloud Point Measurement A polymer solution is heated, and the temperature at which the solution becomes turbid is recorded as the cloud point, which is an indicator of the LCST.[10]
UV-Vis Spectroscopy The transmittance of a polymer solution is monitored as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Differential Scanning Calorimetry (DSC) DSC can be used to detect the endothermic peak associated with the phase transition of the polymer in solution.[8]
Rheometry The change in viscosity of the polymer solution with temperature can be measured to determine the sol-gel transition temperature, which is related to the LCST.[8]
Swelling Studies

The swelling behavior of hydrogels is crucial for their application in drug delivery.

Protocol for Swelling Studies:

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of a specific pH and at a controlled temperature (either below or above the LCST).[1]

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

The swelling behavior will be influenced by both temperature and pH for dual-responsive hydrogels.[1]

Drug Release Studies

Protocol for In Vitro Drug Release:

  • Drug Loading: Load the drug into the hydrogel by soaking the dry hydrogel in a concentrated drug solution at a temperature below the LCST until equilibrium is reached.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate buffer at a specific pH).

  • Temperature Control: Maintain the temperature of the release medium either below or above the LCST.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the withdrawn aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10]

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

Logical Relationship of NVCL-Based Smart Coatings

NVCL_Smart_Coatings NVCL This compound (Monomer) Polymerization Polymerization NVCL->Polymerization PNVCL Poly(this compound) (Polymer) Polymerization->PNVCL Coating Coating Formulation PNVCL->Coating SmartCoating Smart Coating Coating->SmartCoating Response Coating Response (e.g., Drug Release, Surface Wettability Change) SmartCoating->Response exhibits Stimuli External Stimuli (e.g., Temperature, pH) Stimuli->SmartCoating triggers Applications Applications (e.g., Drug Delivery, Tissue Engineering) Response->Applications

Caption: Logical workflow from NVCL monomer to smart coating applications.

Experimental Workflow for P(NVCL-co-IA) Hydrogel Synthesis and Characterization

Hydrogel_Workflow Start Start Step1 Prepare Aqueous Solution NVCL + IA + Photoinitiator Start->Step1 Step2 Cast Solution into Molds Step1->Step2 Step3 UV Photopolymerization Step2->Step3 Step4 Wash Hydrogel (remove unreacted components) Step3->Step4 Step5 Dry Hydrogel Step4->Step5 Characterization Characterization Step5->Characterization Swelling Swelling Studies (vs. Temp & pH) Characterization->Swelling LCST LCST Determination (e.g., Cloud Point) Characterization->LCST DrugRelease Drug Release Studies Characterization->DrugRelease End End Swelling->End LCST->End DrugRelease->End

Caption: Experimental workflow for hydrogel synthesis and characterization.

Signaling Pathway for Temperature-Responsive Drug Release

Drug_Release_Pathway Temp_Low Temperature < LCST Hydrophilic PNVCL is Hydrophilic (Swollen State) Temp_Low->Hydrophilic Drug_Loaded Drug is Encapsulated Hydrophilic->Drug_Loaded Temp_High Temperature > LCST Drug_Loaded->Temp_High Temperature Increase Hydrophobic PNVCL becomes Hydrophobic (Collapsed State) Temp_High->Hydrophobic Drug_Released Drug is Released Hydrophobic->Drug_Released

References

Application Notes and Protocols: Grafting N-Vinylcaprolactam onto Chitosan for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of chitosan-graft-poly(N-vinylcaprolactam) (CS-g-PNVCL) copolymers. This smart polymer system combines the biocompatibility and biodegradability of chitosan (B1678972) with the thermoresponsive properties of poly(this compound), making it an excellent candidate for controlled drug delivery systems.[1][2][3][4]

Introduction

Chitosan, a natural polysaccharide derived from chitin, is a biocompatible, biodegradable, and non-toxic polymer, making it an attractive material for biomedical applications.[1][5] Grafting synthetic polymers onto the chitosan backbone can introduce novel properties, such as responsiveness to environmental stimuli like temperature and pH.[1][2] this compound (NVCL) is a thermoresponsive monomer that polymerizes to form poly(this compound) (PNVCL), which exhibits a Lower Critical Solution Temperature (LCST) close to physiological temperature.[6] This property allows for the development of "smart" drug delivery systems that can release a therapeutic agent in response to a temperature change.[1][2]

This document outlines two primary methods for grafting NVCL onto chitosan: Radiation-Induced Grafting and Chemical-Initiated Grafting . It also provides protocols for the formulation of CS-g-PNVCL nanoparticles via ionotropic gelation and their subsequent characterization and application in drug loading and release studies.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CS-g-PNVCL copolymers, providing a comparative overview of their properties and performance in drug delivery applications.

Table 1: Grafting Parameters and Copolymer Characteristics

Grafting MethodMonomer ConcentrationRadiation Dose (kGy)InitiatorGrafting Percentage (%)Particle Size (nm)Zeta Potential (mV)Reference
Gamma Radiation15% v/v NVCL, 5% v/v AAc10-~44%--[7]
Gamma Radiation20-50% v/v NVCL--Higher for nanogels189-[1]
Chemical Initiation--Potassium PersulfateVaries with concentration--[8]
Ionotropic Gelation--TPP-300-390+34 to +45[9]

Table 2: Drug Loading and Release from CS-g-PNVCL Formulations

DrugFormulationDrug LoadingEncapsulation Efficiency (%)Release ConditionsRelease ProfileReference
5-Fluorouracil (5-FU)Macro- and Nanogels2-3.5 mg/g--Sustained for >12h[1][10]
DiclofenacHydrogel (32% graft)19.3 mg/g-pH 7.4, 37°C~95% release in 200 min[6][11]
Diclofenac (protonated)Hydrogel (32% graft)27.6 mg/g-pH 7.4, 37°C~20% release[6][11]
CisplatinNanofibers--T > LCST (42°C), pH 5Maximum release achieved[3]
Bovine Serum Albumin (BSA)Magnetic Nanogels--40°C (above LCST)Higher release than at 25°C[12]

Experimental Protocols

Protocol 1: Synthesis of CS-g-PNVCL via Radiation-Induced Grafting

This protocol describes the synthesis of CS-g-PNVCL hydrogels using gamma radiation, a method that avoids the use of chemical initiators.[1][7]

Materials:

  • Chitosan (low molecular weight)

  • This compound (NVCL), vacuum distilled before use

  • Acetic acid

  • Methanol (B129727)

  • Borosilicate glass ampoules

Procedure:

  • Preparation of Chitosan Hydrogel (net-CS):

    • Prepare a 3% w/v solution of chitosan in 5% v/v acetic acid.

    • Crosslink the chitosan using an appropriate crosslinking agent (e.g., glutaraldehyde (B144438) or formaldehyde) to form a hydrogel (net-CS).[1][7]

    • Wash the hydrogel extensively with water to remove any unreacted crosslinker and freeze-dry.

  • Grafting Procedure (Direct Method):

    • Place approximately 200 mg of the dried net-CS into a borosilicate glass ampoule.

    • Prepare a solution of 15% v/v NVCL in methanol. For dual-responsive gels, 5% v/v of acrylic acid (AAc) can be added.[7]

    • Add 7 mL of the monomer solution to the ampoule containing the net-CS.

    • Allow the hydrogel to swell in the monomer solution for 48 hours at room temperature.

    • Bubble argon through the solution for 15 minutes to remove oxygen.

    • Seal the ampoule.

    • Irradiate the ampoules with a Cobalt-60 gamma source at a specific dose (e.g., 10-12 kGy).[7]

    • After irradiation, open the ampoules and wash the grafted hydrogel (net-CS-g-PNVCL) extensively with water and methanol to remove the homopolymer and unreacted monomer.

    • Dry the grafted hydrogel in a vacuum oven at 50°C to a constant weight.

  • Determination of Grafting Percentage: The grafting percentage (GP) is calculated using the following formula: GP (%) = [(W_g - W_0) / W_0] * 100 Where:

    • W_g is the weight of the grafted chitosan.

    • W_0 is the initial weight of the chitosan.[1]

Protocol 2: Synthesis of CS-g-PNVCL via Chemical-Initiated Grafting

This protocol details the synthesis of CS-g-PNVCL using a chemical initiator, such as potassium persulfate (KPS).[8]

Materials:

  • Chitosan

  • This compound (NVCL)

  • Potassium persulfate (KPS)

  • Acetic acid

  • Methanol

Procedure:

  • Dissolution of Chitosan:

    • Dissolve a specific amount of chitosan in a 1-2% aqueous acetic acid solution with constant stirring.

  • Reaction Setup:

    • Transfer the chitosan solution to a reaction flask equipped with a reflux condenser and a nitrogen inlet.

    • Add the desired amount of NVCL monomer to the chitosan solution.

    • Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen.

  • Initiation of Polymerization:

    • Prepare a fresh solution of KPS initiator.

    • Add the KPS solution to the reaction mixture.

    • Raise the temperature to 60-70°C and maintain the reaction under a nitrogen atmosphere with continuous stirring for a specified period (e.g., 3-5 hours).[8]

  • Purification:

    • After the reaction, cool the mixture to room temperature.

    • Precipitate the product by pouring the reaction mixture into a large volume of a non-solvent like methanol or acetone.

    • Filter the precipitate and wash it thoroughly with the non-solvent to remove the homopolymer (PNVCL) and unreacted monomer.

    • Dry the purified CS-g-PNVCL copolymer in a vacuum oven at 50°C.

Protocol 3: Formulation of CS-g-PNVCL Nanoparticles via Ionotropic Gelation

This protocol describes the preparation of CS-g-PNVCL nanoparticles using the ionotropic gelation method, which involves the electrostatic interaction between the positively charged chitosan and a polyanion.[2][9]

Materials:

  • CS-g-PNVCL copolymer

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Dissolve the CS-g-PNVCL copolymer in a 1% acetic acid solution to a final concentration of, for example, 2 mg/mL.[2]

    • Prepare an aqueous solution of TPP (e.g., 4 mg/mL).[2]

  • Nanoparticle Formation:

    • Place the CS-g-PNVCL solution in a beaker and stir it at a moderate speed using a magnetic stirrer.

    • Add the TPP solution dropwise to the CS-g-PNVCL solution.[2]

    • Nanoparticles will form spontaneously upon the addition of the TPP solution.

    • Continue stirring for an additional 15-30 minutes to ensure the stabilization of the nanoparticles.

  • Drug Encapsulation (Optional):

    • For drug loading, dissolve the drug in the TPP solution before adding it to the copolymer solution.[2]

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

    • Wash the nanoparticles with deionized water to remove unreacted TPP and non-encapsulated drug.

    • Resuspend the nanoparticles in deionized water or a suitable buffer for further use or freeze-dry for long-term storage.

Mandatory Visualizations

G cluster_0 Synthesis of CS-g-PNVCL Chitosan Chitosan Reaction Graft Copolymerization Chitosan->Reaction NVCL This compound NVCL->Reaction Initiator Initiator (e.g., KPS or γ-radiation) Initiator->Reaction Purification Purification (Precipitation & Washing) Reaction->Purification CS_g_PNVCL CS-g-PNVCL Copolymer Purification->CS_g_PNVCL

Caption: Experimental workflow for the synthesis of CS-g-PNVCL copolymer.

G cluster_0 CS-g-PNVCL Structure cluster_1 Grafted PNVCL Chain Chitosan Chitosan Backbone (...-GlcN-...-GlcNAc-...) NVCL_unit [-CH2-CH-]n      |     C=O     |    N   / \  CH2-CH2  |   | CH2--CH2   Chitosan->NVCL_unit Grafting Site (e.g., -NH2 or -OH)

Caption: Chemical structure of Chitosan-graft-poly(this compound).

G cluster_0 Drug Delivery Mechanism DrugLoaded Drug-loaded CS-g-PNVCL Nanoparticle Temp_Low Temperature < LCST (Swollen State) DrugLoaded->Temp_Low Temp_High Temperature > LCST (Collapsed State) DrugLoaded->Temp_High Drug_Retention Drug Retention Temp_Low->Drug_Retention Drug_Release Drug Release Temp_High->Drug_Release

Caption: Thermoresponsive drug release mechanism from CS-g-PNVCL nanoparticles.

References

Application Notes and Protocols for N-Vinylcaprolactam in Tissue Engineering Scaffold Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Vinylcaprolactam (NVCL) is a thermoresponsive polymer that has garnered significant interest in the field of tissue engineering. Its ability to undergo a reversible phase transition from a soluble to an insoluble state at a lower critical solution temperature (LCST) close to physiological temperature makes it an ideal candidate for creating "smart" biomaterials.[1][2][3] These materials can be injected as a liquid and then solidify in situ to form a scaffold that conforms to the defect site, offering a minimally invasive approach for tissue regeneration.[4][5] This document provides detailed application notes and protocols for the use of NVCL in the development of tissue engineering scaffolds, with a focus on hydrogel fabrication, characterization, and biological evaluation.

Key Properties of this compound (NVCL) for Tissue Engineering

NVCL-based polymers, particularly poly(this compound) (PNVCL), offer several advantageous properties for tissue engineering applications:

  • Thermoresponsiveness: PNVCL exhibits a sharp LCST, typically between 32°C and 38°C, which can be tuned by altering its molecular weight or by copolymerization with other monomers.[1][6] This allows for the formation of in situ gelling scaffolds.[7]

  • Biocompatibility: PNVCL is generally considered biocompatible and non-toxic to cells, a crucial requirement for any material intended for implantation.[1][8][9] Studies have shown high cell viability when cells are encapsulated within PNVCL hydrogels.[4][10]

  • Injectability: The sol-gel transition property allows for the minimally invasive delivery of PNVCL-based formulations containing cells and/or therapeutic agents.[4][5]

  • Tunable Mechanical Properties: The mechanical properties of PNVCL hydrogels can be tailored by adjusting the polymer concentration, molecular weight, and crosslinking density to match the requirements of the target tissue.[4][11]

  • Drug Delivery: The porous structure of PNVCL hydrogels makes them suitable for the controlled release of drugs, growth factors, and other bioactive molecules.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on NVCL-based scaffolds, providing a comparative overview of their physical and biological properties.

Table 1: Physical and Mechanical Properties of NVCL-Based Scaffolds

Scaffold CompositionFabrication MethodPorosity (%)Mechanical Property (e.g., Storage Modulus, G')Reference
Poly(this compound) (PVCl) cryogelCryogelation96-[12]
PVCl-Peg cryogelCryogelation98Spongier and mechanically stronger than PVCl-Bis cryogel[12]
PNVCL Hydrogel (10-30% concentration)Free Radical Polymerization-G' increases with concentration and temperature (from 25°C to 37°C)[5]
PNVCL-co-gelatin cryogelCryogelation98-[8]
PNVCL cryogel crosslinked with PEGdaCryogelation90Spongy nature[9]

Table 2: Biological Properties of NVCL-Based Scaffolds

Scaffold CompositionCell TypeCell Viability (%)AssayKey FindingsReference
PNVCL HydrogelChondrocytes and Mesenchymal Stem Cells~90Live/Dead staining, Alamar Blue assaySupported high cell viability and cartilage-specific ECM production.[4][5][10]
PVCl-based cryogelsFibroblasts-Cytotoxicity test, Cell adhesion studiesShowed potential for suitable biomaterial applications.[8]
PNVCL cryogelFibroblasts-Cell adhesion studiesPotential as tissue engineering scaffolds.[9]
Poly(MA-alt-VCL)/Org-MMT nanocompositesHeLa, A549, HDFCell viability significantly inhibited in cancer cellsMTT and colony formation assaysPromising candidates for anticancer drug research.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of NVCL-based tissue engineering scaffolds.

Protocol 1: Synthesis of Thermoresponsive PNVCL Hydrogel via Free Radical Polymerization

This protocol describes the synthesis of a basic PNVCL hydrogel suitable for cell encapsulation.

Materials:

  • This compound (NVCL) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Phosphate-buffered saline (PBS), sterile

  • Syringes and needles

  • Molds for scaffold fabrication (e.g., cylindrical silicone molds)

Procedure:

  • Monomer Solution Preparation: In a sterile, light-protected container, dissolve the desired amount of NVCL monomer and MBA crosslinker in PBS. A typical concentration range for NVCL is 10-20% (w/v) and for MBA is 1-5 mol% relative to the monomer.

  • Initiator and Catalyst Preparation: Prepare fresh aqueous solutions of APS (e.g., 10% w/v) and TEMED (e.g., 10% v/v).

  • Polymerization:

    • Place the monomer solution on ice to prevent premature polymerization.

    • Add the APS solution to the monomer solution and mix thoroughly.

    • Add the TEMED solution to initiate the polymerization. The amount of initiator and catalyst can be adjusted to control the gelation time.

    • Immediately after adding TEMED, vortex the solution briefly and cast it into the desired molds.

  • Gelation: Allow the solution to polymerize at room temperature or in an incubator at 37°C. Gelation time can range from a few minutes to an hour depending on the formulation.

  • Washing: After complete gelation, carefully remove the hydrogels from the molds and wash them extensively with sterile PBS or cell culture medium for 24-48 hours to remove any unreacted monomers and other toxic residues. The washing solution should be changed several times.

Protocol 2: Fabrication of Macroporous PNVCL Cryogel Scaffolds

This protocol outlines the fabrication of highly porous cryogel scaffolds.

Materials:

  • NVCL monomer

  • Poly(ethylene glycol) diacrylate (PEGDA) as a crosslinker

  • APS as an initiator

  • TEMED as a catalyst

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Syringes and needles

  • Molds for scaffold fabrication

Procedure:

  • Precursor Solution Preparation: Prepare a solution of NVCL and PEGDA in an aqueous solution containing a small amount of DMSO (e.g., 1-5% v/v).[8][9]

  • Initiation: Add APS and TEMED to the precursor solution and mix gently.

  • Cryogelation: Immediately cast the solution into molds and place them in a freezer at a sub-zero temperature (e.g., -12°C to -20°C) for 12-24 hours.[9][14] During this time, ice crystals form and act as porogens.

  • Thawing: After the desired freezing time, remove the molds from the freezer and allow them to thaw at room temperature. The melting of the ice crystals leaves behind an interconnected porous structure.

  • Washing: Wash the resulting cryogels extensively with sterile deionized water or PBS to remove any residual chemicals.

Protocol 3: Cell Seeding on PNVCL Scaffolds

This protocol describes a general method for seeding cells onto pre-fabricated PNVCL scaffolds.

Materials:

  • Sterile PNVCL scaffolds

  • Cell suspension of the desired cell type (e.g., chondrocytes, mesenchymal stem cells)

  • Complete cell culture medium

  • Sterile forceps and pipette

  • Non-treated cell culture plate

Procedure:

  • Scaffold Preparation: Place the sterile PNVCL scaffolds into the wells of a non-treated culture plate using sterile forceps.

  • Pre-wetting: Add a small volume of complete culture medium to each well to pre-wet the scaffolds and allow them to equilibrate for at least 30 minutes in a cell culture incubator.

  • Cell Seeding:

    • Prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).

    • Carefully remove the pre-wetting medium from the scaffolds.

    • Slowly pipette the cell suspension directly onto the top surface of each scaffold. The volume should be sufficient to cover the scaffold surface without overflowing.[1][10]

    • Allow the cells to attach for 2-4 hours in a cell culture incubator.[15]

  • Addition of Culture Medium: After the attachment period, gently add fresh, pre-warmed complete culture medium to each well to immerse the cell-seeded scaffolds.

  • Culture: Culture the cell-seeded scaffolds under standard cell culture conditions, changing the medium every 2-3 days.

Protocol 4: Assessment of Cell Viability

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell-seeded PNVCL scaffolds in a culture plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well plate for absorbance reading

  • Microplate reader

Procedure:

  • Incubation with MTT:

    • Remove the culture medium from the wells containing the cell-seeded scaffolds.

    • Add fresh culture medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[16][17]

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

  • Formazan (B1609692) Solubilization:

    • After incubation, carefully remove the MTT-containing medium.

    • Add a sufficient volume of the solubilization solution to each well to dissolve the purple formazan crystals formed by viable cells.

    • Incubate the plate on a shaker for 10-15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement:

    • Transfer an aliquot of the solubilized formazan solution from each well to a 96-well plate.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16][17]

    • The absorbance is directly proportional to the number of viable cells.

B. Live/Dead Staining

This fluorescence-based assay distinguishes between live and dead cells using two fluorescent dyes.

Materials:

  • Cell-seeded PNVCL scaffolds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Sterile PBS

  • Fluorescence microscope

Procedure:

  • Staining Solution Preparation: Prepare the staining solution by adding the appropriate concentrations of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) to sterile PBS, according to the manufacturer's instructions.[7][18]

  • Staining:

    • Wash the cell-seeded scaffolds twice with sterile PBS.[7]

    • Add the staining solution to each well, ensuring the scaffolds are fully covered.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.[18][19]

  • Imaging:

    • After incubation, carefully wash the scaffolds with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

Protocol 5: Biochemical Analysis of Extracellular Matrix (ECM) Production

This protocol describes methods for quantifying key ECM components in engineered cartilage tissue.

A. Glycosaminoglycan (GAG) Quantification (DMMB Assay)

Materials:

  • Cell-seeded scaffolds

  • Papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

  • Papain enzyme

  • DMMB (1,9-dimethylmethylene blue) dye solution

  • Chondroitin (B13769445) sulfate (B86663) standards

  • Microplate reader

Procedure:

  • Sample Digestion:

    • Harvest the cell-seeded scaffolds and blot them dry to measure the wet weight.

    • Digest the scaffolds in papain digestion buffer overnight at 60°C.

  • DMMB Assay:

    • Add an aliquot of the digested sample or chondroitin sulfate standard to the DMMB dye solution in a 96-well plate.

    • Immediately measure the absorbance at 525 nm.

    • Calculate the GAG content in the samples by comparing their absorbance to the standard curve.

B. Collagen Quantification (Hydroxyproline Assay)

Materials:

  • Digested samples from the GAG assay

  • Concentrated hydrochloric acid (HCl)

  • Chloramine-T solution

  • Ehrlich's reagent

  • Hydroxyproline (B1673980) standards

  • Microplate reader

Procedure:

  • Hydrolysis:

    • Hydrolyze an aliquot of the papain-digested sample in 6 M HCl at 110°C for 18-24 hours.

  • Assay:

    • Neutralize the hydrolyzed samples.

    • Perform a colorimetric reaction using Chloramine-T and Ehrlich's reagent.

    • Measure the absorbance at 550-560 nm.

    • Calculate the hydroxyproline content, which is then used to estimate the total collagen content (typically, collagen is about 13.5% hydroxyproline by weight).

Visualization of Key Processes

Signaling Pathways in Chondrogenesis

The following diagram illustrates the key signaling pathways involved in the differentiation of mesenchymal stem cells into chondrocytes, a critical process in cartilage tissue engineering.

ChondrogenesisSignaling TGFb TGF-β/BMP Signaling SOX9 SOX9 TGFb->SOX9 + Wnt Wnt/β-catenin Signaling Wnt->SOX9 -/+ Hedgehog Hedgehog Signaling Hedgehog->SOX9 + FGF FGF Signaling FGF->SOX9 -/+ Notch Notch Signaling Notch->SOX9 - Chondrogenesis Chondrogenesis (Collagen II, Aggrecan) SOX9->Chondrogenesis Promotes

Caption: Key signaling pathways regulating the master transcription factor SOX9 in chondrogenesis.

Experimental Workflow for NVCL Scaffold Development

The diagram below outlines the logical workflow from the synthesis of NVCL-based scaffolds to their comprehensive biological evaluation.

NVCL_Workflow cluster_synthesis Scaffold Fabrication cluster_characterization Physical Characterization cluster_biological Biological Evaluation Synthesis NVCL Polymer/Hydrogel Synthesis Fabrication Scaffold Fabrication (e.g., Cryogelation, Electrospinning) Synthesis->Fabrication Mechanical Mechanical Testing Fabrication->Mechanical Morphology Morphological Analysis (SEM) Fabrication->Morphology Swelling Swelling & Degradation Fabrication->Swelling CellSeeding Cell Seeding Fabrication->CellSeeding Viability Cell Viability Assays (MTT, Live/Dead) CellSeeding->Viability ECM ECM Production Analysis (GAG, Collagen) CellSeeding->ECM

Caption: Experimental workflow for the development and evaluation of NVCL-based scaffolds.

References

Application Notes and Protocols for Emulsion Polymerization of N-Vinylcaprolactam (NVCL) for Microgel Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of N-Vinylcaprolactam (NVCL)-based microgels using emulsion and surfactant-free emulsion polymerization. These thermoresponsive microgels are promising carriers for controlled drug delivery applications due to their biocompatibility and sharp phase transition near physiological temperature.

Introduction to NVCL-Based Microgels

Poly(this compound) (PNVCL) is a temperature-sensitive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically between 32°C and 38°C.[1] Below the LCST, the polymer is hydrated and swollen, while above this temperature, it undergoes a conformational change, expelling water and collapsing into a more compact structure. This reversible swelling-deswelling behavior makes PNVCL-based microgels ideal candidates for stimuli-responsive drug delivery systems.[2] Emulsion polymerization is a versatile technique to produce monodisperse PNVCL microgel particles with controlled size.[2] Furthermore, surfactant-free emulsion polymerization (SFEP) offers an advantage by eliminating potential contamination from residual surfactants.[2]

The incorporation of comonomers and crosslinkers allows for the tuning of microgel properties such as particle size, swelling behavior, and drug release kinetics.[1][3] These characteristics are crucial for designing effective drug carriers for various therapeutic applications.

Experimental Protocols

Materials and Equipment
  • Monomer: this compound (NVCL)

  • Crosslinker: N,N'-methylenebisacrylamide (MBA) or Poly(ethylene glycol) diacrylate (PEGDA)

  • Initiator: Potassium persulfate (KPS) or 2,2′-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AMPA)

  • Surfactant (for emulsion polymerization): Sodium dodecyl sulfate (B86663) (SDS)

  • Solvent: Deionized water

  • Reaction Vessel: Three-necked round-bottom flask

  • Equipment: Magnetic stirrer with hot plate, condenser, nitrogen inlet, thermometer, dialysis tubing, freeze-dryer, Dynamic Light Scattering (DLS) instrument, Scanning Electron Microscope (SEM).

Protocol 1: Surfactant-Assisted Emulsion Polymerization of NVCL Microgels

This protocol describes a typical batch emulsion polymerization for synthesizing thermoresponsive PNVCL microgels.

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the desired amounts of NVCL monomer, MBA crosslinker, and SDS surfactant in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen while stirring.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 70°C) under a nitrogen atmosphere.

  • Dissolve the KPS initiator in a small amount of deionized water and add it to the reaction mixture to initiate the polymerization.

  • Allow the reaction to proceed for a specified time (e.g., 4-8 hours) with continuous stirring.

  • Cool the reaction mixture to room temperature to stop the polymerization.

  • Purify the resulting microgel dispersion by dialysis against deionized water for several days to remove unreacted monomers, initiator, and surfactant.

  • The purified microgel suspension can be stored or freeze-dried for long-term storage and characterization.

Protocol 2: Surfactant-Free Emulsion Polymerization (SFEP) of NVCL Microgels

This method avoids the use of conventional surfactants, which can be advantageous for biomedical applications.

Procedure:

  • In a three-necked flask, dissolve the NVCL monomer and MBA crosslinker in deionized water.

  • Bubble nitrogen gas through the solution for 30 minutes to remove oxygen.

  • Heat the mixture to the reaction temperature (e.g., 70°C) under a nitrogen atmosphere with stirring.

  • Initiate the polymerization by adding an aqueous solution of the KPS initiator.

  • Maintain the reaction at the set temperature for the desired duration (e.g., 6-8 hours).

  • Cool the flask to room temperature.

  • Purify the microgels by dialysis against deionized water.

  • Lyophilize the purified microgel suspension to obtain a dry powder.

Protocol 3: Drug Loading into NVCL Microgels

This protocol outlines a common method for loading a therapeutic agent into the synthesized microgels.

Procedure:

  • Disperse a known amount of dried NVCL microgels in an aqueous solution of the drug.

  • Stir the suspension at a temperature below the LCST of the microgels (e.g., room temperature) for 24-48 hours to allow for drug diffusion into the swollen microgels.

  • Separate the drug-loaded microgels from the solution by centrifugation.

  • Wash the microgels with deionized water to remove any surface-adsorbed drug.

  • Freeze-dry the drug-loaded microgels.

  • Determine the drug loading content and encapsulation efficiency by measuring the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry). A drug loading capacity of 83% has been reported for doxorubicin (B1662922) in P(VCL-co-AA) microgels.[4]

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the temperature-triggered release of a drug from the NVCL microgels.

Procedure:

  • Disperse a known amount of drug-loaded microgels in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Divide the suspension into two sets. Incubate one set at a temperature below the LCST (e.g., 25°C) and the other set at a temperature above the LCST (e.g., 37°C or 40°C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Centrifuge the withdrawn sample to separate the microgels.

  • Analyze the supernatant for the concentration of the released drug using an appropriate analytical method.

  • Plot the cumulative drug release as a function of time for both temperatures to evaluate the thermoresponsive release profile.

Data Presentation: Influence of Reaction Parameters

The properties of the resulting NVCL microgels are highly dependent on the synthesis parameters. The following tables summarize the effect of key variables on the final microgel characteristics.

Table 1: Effect of Initiator and Crosslinker Concentration on Particle Size

Monomer (NVCL)Initiator (AMPA)Crosslinker (BIS)Stabilizer (CTAB)Temperature (°C)Final Particle Radius (nm)
1.0 g0.1 g0.1 g0.0443 g70150 ± 3.8
1.0 g0.2 g0.1 g0.0443 g70165
1.0 g0.1 g0.2 g0.0443 g70180

Data adapted from a study on precipitation polymerization, which shares similar principles with emulsion polymerization regarding the influence of these components.[5] Increasing initiator and crosslinker concentrations generally leads to larger particle sizes.[5]

Table 2: Representative Formulations for NVCL Microgel Synthesis

MethodMonomer (NVCL)Co-monomer (NMA)Crosslinker (MBA)Surfactant (SDS)Initiator (APS/TEMED)Temperature (°C)
Emulsion Polymerization7.5 mmol2.5 mmol0.40 mmol0.07 mmol0.10 mmol each70

This table provides an example of a specific formulation for synthesizing dual-responsive nanogels.[6]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and application of NVCL microgels for drug delivery.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Processing cluster_product Final Product Monomer NVCL Monomer ReactionVessel Reaction Vessel (N2 atmosphere, 70°C) Monomer->ReactionVessel Crosslinker Crosslinker (e.g., MBA) Crosslinker->ReactionVessel Surfactant Surfactant (e.g., SDS) (Optional for SFEP) Surfactant->ReactionVessel Initiator Initiator (e.g., KPS) Initiator->ReactionVessel Initiation Water Deionized Water Water->ReactionVessel Dialysis Dialysis ReactionVessel->Dialysis Crude Product FreezeDrying Freeze-Drying Dialysis->FreezeDrying Microgels PNVCL Microgels FreezeDrying->Microgels DrugDeliveryMechanism cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) SwollenMicrogel Swollen Microgel LoadedMicrogel Drug-Loaded Swollen Microgel SwollenMicrogel->LoadedMicrogel Drug Drug Molecules Drug->SwollenMicrogel Diffusion CollapsedMicrogel Collapsed Microgel LoadedMicrogel->CollapsedMicrogel Temperature Increase ReleasedDrug Released Drug CollapsedMicrogel->ReleasedDrug Expulsion

References

Characterization of Poly(N-Vinylcaprolactam) using FTIR and NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of Poly(N-Vinylcaprolactam) (PNVCL) using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. PNVCL is a thermoresponsive polymer with significant potential in biomedical applications, such as drug delivery systems, due to its biocompatibility and Lower Critical Solution Temperature (LCST) near physiological temperature.[1][2][3] Accurate structural confirmation and purity assessment are critical for its application, and FTIR and NMR are powerful analytical techniques for this purpose.[2][4]

Introduction to Spectroscopic Characterization of PNVCL

The polymerization of this compound (NVCL) monomer results in the formation of PNVCL. This process involves the opening of the carbon-carbon double bond of the vinyl group, while the caprolactam ring remains intact.[2] FTIR and NMR spectroscopy are essential to verify the success of the polymerization by confirming the disappearance of vinyl group signals and the retention of the characteristic amide and alkyl group signals.

Logical Relationship: From Monomer to Polymer

Monomer This compound (NVCL) - Contains vinyl group (C=C) - Contains caprolactam ring Polymerization Polymerization (e.g., Free Radical) Monomer->Polymerization Initiator (e.g., AIBN) Polymer Poly(this compound) (PNVCL) - Vinyl group is absent - Caprolactam ring is present - Polymer backbone is formed Polymerization->Polymer Chain Growth

Caption: Transformation of NVCL monomer to PNVCL polymer.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][6] For PNVCL, FTIR is primarily used to confirm the polymerization of the NVCL monomer by observing the disappearance of the vinyl group's characteristic absorption bands.[7]

Expected FTIR Spectral Data

The following table summarizes the characteristic FTIR absorption bands for both the NVCL monomer and the PNVCL polymer. The key indicator of successful polymerization is the absence of peaks associated with the vinyl group in the PNVCL spectrum.[7]

Wavenumber (cm⁻¹)Assignment in NVCLAssignment in PNVCLFunctional Group
~3108PresentAbsent=C-H stretching (vinyl)
~2926 & ~2855PresentPresentC-H stretching (aliphatic)
~1656PresentAbsentC=C stretching (vinyl)
~1609-1629PresentPresentC=O stretching (amide I band)
~1480PresentPresentC-N stretching
~987PresentAbsent=C-H bending (vinyl)

Data compiled from multiple sources.[2][7]

Experimental Protocol for FTIR Analysis

This protocol outlines the steps for acquiring an FTIR spectrum of PNVCL using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid polymer samples.

Materials and Equipment:

  • FTIR spectrometer with an ATR accessory

  • PNVCL sample (dry powder or film)

  • Spatula

  • Kimwipes or other lint-free tissue

  • Isopropyl alcohol or ethanol (B145695) for cleaning

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are turned on and have had adequate time to warm up and stabilize.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a Kimwipe dampened with isopropyl alcohol or ethanol. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the dry PNVCL powder or a piece of the PNVCL film onto the center of the ATR crystal.

    • Use the ATR's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is typically 4000 to 650 cm⁻¹.[7]

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance.

    • Label the significant peaks and compare their positions to the reference values in the table above to confirm the structure of PNVCL.

  • Cleaning:

    • Release the pressure clamp and carefully remove the PNVCL sample.

    • Clean the ATR crystal surface as described in step 2.

FTIR Experimental Workflow

cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis & Cleanup Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Place_Sample Place PNVCL Sample on Crystal Background->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Analyze Analyze Spectrum (Compare to Reference Data) Acquire_Spectrum->Analyze Clean_Up Clean ATR Crystal Analyze->Clean_Up

Caption: Workflow for PNVCL characterization by FTIR-ATR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For PNVCL, ¹H and ¹³C NMR are used to confirm the polymer's structure by identifying the specific proton and carbon signals.

Expected NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in ppm for PNVCL in deuterated chloroform (B151607) (CDCl₃). The disappearance of vinyl proton signals is a key confirmation of polymerization.[2]

¹H NMR Chemical Shifts for PNVCL

Chemical Shift (δ, ppm)Assignment
~4.4-CH- (backbone methine proton)
~3.2-N-CH₂- (methylene protons adjacent to nitrogen)
~2.5-CO-CH₂- (methylene protons adjacent to carbonyl)
~1.8-1.5-CH₂- (backbone and other ring methylene (B1212753) protons)

Note: The broadness of the peaks is characteristic of polymers.[3]

¹³C NMR Chemical Shifts for PNVCL

Chemical Shift (δ, ppm)Assignment
~174C=O (carbonyl carbon)
~49-N-CH₂-
~43-CH- (backbone methine carbon)
~36-29-CH₂- (ring and backbone methylene carbons)

Data compiled from multiple sources.[2]

Experimental Protocol for NMR Analysis

This protocol describes the preparation of a PNVCL sample and the acquisition of a ¹H NMR spectrum. The procedure for ¹³C NMR is similar but requires longer acquisition times.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • PNVCL sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dry PNVCL sample and transfer it into a clean, dry NMR tube.

    • Add approximately 0.5-0.7 mL of CDCl₃ to the NMR tube using a pipette.[8]

    • Cap the NMR tube and vortex or gently shake it until the polymer is completely dissolved. The solution should be clear and homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve good resolution.

  • Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum. Standard acquisition parameters for a ¹H spectrum are usually sufficient.

    • For ¹³C NMR, a significantly larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum (the residual CHCl₃ peak in CDCl₃ appears at 7.26 ppm for ¹H NMR).

    • Compare the chemical shifts of the observed peaks with the expected values in the tables above to confirm the PNVCL structure.

NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh PNVCL Sample Add_Solvent Add Deuterated Solvent (e.g., CDCl3) Weigh->Add_Solvent Dissolve Dissolve Sample Add_Solvent->Dissolve Insert_Sample Insert Sample into Spectrometer Dissolve->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire Acquire NMR Spectrum Lock_Shim->Acquire Process Process Raw Data (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Chemical Shifts and Integrals Process->Analyze

Caption: Workflow for PNVCL characterization by NMR spectroscopy.

Conclusion

FTIR and NMR spectroscopy are indispensable tools for the structural characterization of Poly(this compound). FTIR provides a quick and effective method to confirm the polymerization by monitoring the disappearance of vinyl group vibrations. NMR offers a more detailed structural analysis, allowing for the specific assignment of proton and carbon signals in the polymer backbone and the caprolactam ring. By following the protocols outlined in this document, researchers, scientists, and drug development professionals can confidently verify the identity and purity of their synthesized PNVCL, ensuring the quality and reliability of their materials for further research and application.

References

Application Note: Measuring the Lower Critical Solution Temperature (LCST) of PNVCL Solutions by Turbidimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N-vinylcaprolactam) (PNVCL) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions.[1][2] Below its LCST, PNVCL is soluble in water, forming a homogeneous solution. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and causing the solution to become turbid. This temperature-dependent solubility makes PNVCL a material of significant interest for various biomedical applications, including drug delivery systems, hydrogels, and smart coatings.[1][3][4] The LCST of PNVCL is particularly noteworthy as it can be tuned to be near physiological temperature (typically between 32–34 °C), making it highly suitable for in-vivo applications.[1][3]

Accurate and reproducible measurement of the LCST is crucial for the development and quality control of PNVCL-based materials. Turbidimetry, which measures the cloudiness of a solution, is a straightforward and widely used method to determine the LCST of thermoresponsive polymers.[5][6] This application note provides a detailed protocol for measuring the LCST of PNVCL solutions using a UV-Vis spectrophotometer to monitor changes in turbidity with temperature.

Principle of the Method

The LCST is identified by a sharp increase in the turbidity of the polymer solution as the temperature is increased. This change in turbidity is caused by the aggregation of polymer chains as they transition from a soluble, hydrated state to an insoluble, dehydrated state. A UV-Vis spectrophotometer can be used to quantify this change by measuring the transmittance or absorbance of light through the solution. As the solution becomes turbid, it scatters more light, leading to a decrease in transmittance (or an increase in absorbance). The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[1]

Factors Influencing the LCST of PNVCL

The LCST of PNVCL is not an intrinsic constant but is influenced by several factors:

  • Polymer Concentration: The concentration of the PNVCL solution can affect the measured LCST.[1][7]

  • Molecular Weight: The LCST of PNVCL is inversely proportional to its molecular weight.[8][9]

  • Comonomers: The incorporation of hydrophilic or hydrophobic comonomers can increase or decrease the LCST, respectively.[1][7] For instance, hydrophilic comonomers increase the overall hydrophilicity of the polymer, requiring more thermal energy to induce phase separation, thus raising the LCST.[1]

  • Additives and Salts: The presence of salts in the solution can also alter the LCST.[3][9]

Experimental Protocol

This protocol outlines the steps for determining the LCST of a PNVCL solution using a temperature-controlled UV-Vis spectrophotometer.

Materials and Equipment:

  • Poly(this compound) (PNVCL)

  • Deionized water or other appropriate solvent/buffer

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier-based systems are recommended for precise temperature control)

  • Quartz or glass cuvettes with a 1 cm path length

  • Magnetic stirrer and stir bar (optional, for ensuring uniform temperature)

  • Calibrated thermometer or thermocouple

Procedure:

  • Solution Preparation:

    • Prepare PNVCL solutions of the desired concentration (e.g., 0.5 - 10 wt%) in deionized water or the chosen buffer.[7][8]

    • Ensure the polymer is fully dissolved. This may require gentle stirring or agitation at room temperature for a sufficient period.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure transmittance or absorbance at a fixed wavelength. A wavelength of 500 nm is commonly used.[1][7]

    • Set the initial temperature of the cuvette holder below the expected LCST (e.g., 20-25 °C).[1][7]

  • Measurement:

    • Place the cuvette containing the PNVCL solution into the temperature-controlled holder.

    • Allow the solution to equilibrate at the starting temperature for a few minutes.

    • Initiate the temperature ramp. A slow and controlled heating rate (e.g., 0.1-1.0 °C/minute) is crucial for accurate determination of the LCST.

    • Record the transmittance or absorbance at regular temperature intervals (e.g., every 0.5 or 1.0 °C).

  • Data Analysis:

    • Plot the transmittance (or absorbance) as a function of temperature.

    • The resulting curve should be sigmoidal.

    • Determine the LCST as the temperature at which the transmittance drops to 50% of the initial value recorded in the clear region. Alternatively, it can be determined from the inflection point of the sigmoidal curve.[8]

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: LCST of PNVCL under Various Conditions

PNVCL SampleConcentration (wt%)Solvent/BufferHeating Rate (°C/min)LCST (°C)Reference
PNVCL Homopolymer1.0Deionized Water1.031.8[1]
PNVCL-COOH0.5Deionized WaterNot Specified33-42[8]
PNVCL/VAc (90/10)5.0Deionized WaterNot Specified29[10]
PNVCL/VAc (90/10)10.0Deionized WaterNot Specified30[10]
PNVCL/NVP (90/10)5.0Deionized WaterNot Specified36[10]
PNVCL/NVP (90/10)10.0Deionized WaterNot Specified37[10]

Visualizations

Diagram 1: Experimental Workflow for LCST Determination by Turbidimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare PNVCL Solution (e.g., 1 wt% in DI Water) setup_spec Setup Spectrophotometer (500 nm, 20°C start) prep_solution->setup_spec load_sample Load Sample into Temperature-Controlled Cuvette setup_spec->load_sample equilibrate Equilibrate Sample at Start Temperature load_sample->equilibrate ramp_temp Ramp Temperature (e.g., 0.5°C/min) equilibrate->ramp_temp record_data Record Transmittance vs. Temperature ramp_temp->record_data plot_data Plot Transmittance vs. Temperature record_data->plot_data determine_lcst Determine LCST (50% Transmittance) plot_data->determine_lcst

Caption: Workflow for LCST determination.

Diagram 2: Conceptual Representation of PNVCL Phase Transition

G cluster_below Below LCST cluster_above Above LCST A Soluble PNVCL Chains (Hydrated) B Transparent Solution A->B C Insoluble PNVCL Aggregates (Dehydrated) A->C Heating C->A Cooling D Turbid Solution C->D

Caption: PNVCL phase transition behavior.

References

Troubleshooting & Optimization

Controlling molecular weight and polydispersity in N-Vinylcaprolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N-Vinylcaprolactam (NVCL). The focus is on controlling molecular weight (MW) and polydispersity (Đ), critical parameters for biomedical applications.

Troubleshooting Guide

High polydispersity, low conversion rates, and difficulty in achieving the target molecular weight are common challenges in NVCL polymerization. This guide outlines potential causes and solutions for these issues.

Problem Potential Cause(s) Recommended Solution(s)
High Polydispersity (Đ > 1.5) in Free Radical Polymerization - Inherent nature of conventional free radical polymerization.- High rate of termination reactions.[1]- Introduce a chain-transfer agent (CTA) such as isopropyl alcohol or allyl compounds to help control the molecular weight, although this may not significantly narrow the polydispersity.[2][3]- For precise control, switch to a controlled/living radical polymerization technique like RAFT or ATRP.[4]
High Polydispersity (Đ > 1.3) in RAFT Polymerization - Inappropriate choice of RAFT agent. Xanthates are often more suitable for NVCL than some trithiocarbonates.[5]- Impurities in monomer, solvent, or initiator.- High initiator concentration leading to a high rate of conventional initiation.[6]- Select a suitable RAFT agent, such as a xanthate or dithiocarbamate.[5][7]- Purify the monomer and solvent before use. Use a freshly opened or purified initiator.- Optimize the ratio of monomer to RAFT agent to initiator. A typical ratio for AIBN initiator is [Monomer]:[CTA]:[AIBN].[8]
Low Monomer Conversion in RAFT/ATRP - ATRP Specific: Oxygen sensitivity of the catalyst system.[9]- ATRP Specific: Impurities in the ligand (e.g., old PMDETA).[9]- Inefficient initiation at the chosen temperature.- Retardation caused by certain RAFT agents.[7]- ATRP Specific: Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles.[9]- ATRP Specific: Use fresh, purified ligand.- Increase the polymerization temperature or choose an initiator with a lower decomposition temperature.- If using RAFT, screen different CTAs; xanthates have shown good performance with NVCL.[5]
Molecular Weight Not Matching Theoretical Value - Inaccurate concentrations of initiator or CTA.- Incomplete monomer conversion.- Free Radical Polymerization: The statistical nature of the polymerization makes precise MW prediction difficult.- Carefully measure and dispense all reagents.- Ensure the reaction is allowed to proceed to the desired conversion. The molecular weight in controlled polymerizations increases linearly with conversion.[5]- Utilize controlled polymerization techniques (RAFT, ATRP) where the molecular weight can be theoretically predicted based on the monomer to CTA/initiator ratio.
Reaction Mixture Color Change (ATRP) - A greenish-black color at the end of an ATRP reaction is often indicative of a successful polymerization, while a brownish-black color may suggest catalyst deactivation or side reactions, leading to no polymer formation.[9]- Ensure all components (monomer, solvent, ligand) are pure and dry.[9]- Use a fresh bottle of ligand (e.g., PMDETA).[9]- Consider trying a reverse ATRP, which can be less sensitive to oxygen.[9]

Frequently Asked Questions (FAQs)

Q1: How can I control the molecular weight of poly(this compound) (PNVCL)?

A1: The molecular weight of PNVCL can be controlled by several methods:

  • Monomer to Initiator Ratio: In conventional free radical polymerization, decreasing the initiator concentration relative to the monomer concentration will generally lead to higher molecular weight polymers.[10][11] However, this method offers limited control over polydispersity.

  • Chain-Transfer Agents (CTAs): The addition of CTAs like thiols or certain alcohols (e.g., isopropyl alcohol) can lower the molecular weight.[1][2] The extent of reduction depends on the concentration and transfer constant of the CTA.

  • Controlled/Living Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) provide the most precise control.[4] In these systems, the molecular weight is predetermined by the initial ratio of monomer to the chain transfer agent (in RAFT) or initiator (in ATRP).[5]

Q2: What is polydispersity (Đ) and why is it important to control it in PNVCL synthesis?

A2: Polydispersity (Đ), also known as the dispersity index, is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). A Đ value of 1.0 indicates a perfectly uniform polymer where all chains have the same length. For many biomedical applications of PNVCL, such as drug delivery, a low polydispersity (typically Đ < 1.3) is crucial because the polymer's properties, including its Lower Critical Solution Temperature (LCST), are dependent on its molecular weight.[1] A narrow molecular weight distribution ensures more predictable and uniform behavior.

Q3: Which controlled radical polymerization technique is most suitable for NVCL?

A3: Both RAFT/MADIX and ATRP have been successfully used for the controlled polymerization of NVCL.[4] However, RAFT polymerization, particularly using xanthate-based chain transfer agents, is often highlighted as a robust method for achieving well-defined PNVCL with low polydispersity.[5][7] ATRP of NVCL can be effective but is known to be very sensitive to oxygen, which can complicate the experimental setup.[9]

Q4: What are the key experimental parameters to consider in the RAFT polymerization of NVCL?

A4: The key parameters for successful RAFT polymerization of NVCL include:

  • Choice of RAFT Agent (CTA): Xanthates and dithiocarbamates are commonly used and have shown to provide good control over the polymerization.[5][7]

  • Monomer/CTA/Initiator Ratio: This ratio is critical for controlling the molecular weight and ensuring a low polydispersity.

  • Solvent: 1,4-dioxane (B91453) is a commonly used solvent.[5] Water-ethanol mixtures have also been explored to create more environmentally friendly protocols.[12][13]

  • Temperature: The reaction temperature affects the rate of polymerization and the decomposition of the initiator. A common temperature for AIBN-initiated RAFT of NVCL is around 60-70 °C.[5][8]

Experimental Protocols

Representative Protocol for RAFT Polymerization of NVCL

This protocol is a generalized procedure based on common literature methods.[5][8]

  • Reagents and Purification:

    • This compound (NVCL): Purified by recrystallization or distillation.

    • RAFT Agent (e.g., a xanthate): Used as received or synthesized according to literature procedures.

    • Initiator (e.g., Azobisisobutyronitrile, AIBN): Recrystallized from a suitable solvent like methanol.

    • Solvent (e.g., 1,4-dioxane): Dried and distilled.

  • Reaction Setup:

    • In a Schlenk flask, dissolve the desired amounts of NVCL, the RAFT agent, and AIBN in 1,4-dioxane. A typical molar ratio of [NVCL]:[RAFT agent]:[AIBN] might be 150:1:0.1.[8]

    • Seal the flask with a rubber septum.

  • Degassing:

    • Degas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).

    • Allow the polymerization to proceed for the desired time. Monitor the monomer conversion by taking samples periodically and analyzing them via techniques like GC or ¹H NMR.

  • Termination and Purification:

    • Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

    • Dilute the reaction mixture with a suitable solvent (e.g., acetone) and precipitate the polymer in a non-solvent (e.g., cold diethyl ether).[12]

    • Filter and dry the resulting polymer under vacuum.

Representative Protocol for ATRP of NVCL

This protocol is a generalized procedure based on literature reports.[14]

  • Reagents and Purification:

    • NVCL: Purified as described above.

    • Initiator (e.g., ethyl-2-bromoisobutyrate, EBiB): Distilled before use.

    • Catalyst (e.g., Copper(I) bromide, CuBr): Washed with acetic acid and ethanol, then dried under vacuum.

    • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA): Distilled before use.

    • Solvent (e.g., 1,4-dioxane): Dried and distilled.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr.

    • Add the solvent, NVCL, and PMDETA via syringe.

    • Stir the mixture to allow the formation of the copper-ligand complex.

  • Degassing:

    • Perform freeze-pump-thaw cycles to ensure the removal of any residual oxygen.

  • Initiation and Polymerization:

    • Inject the initiator (EBiB) into the reaction mixture to start the polymerization.

    • Place the flask in a thermostated oil bath at the desired temperature.

  • Termination and Purification:

    • Terminate the reaction by cooling and exposing the mixture to air.

    • Pass the polymer solution through a neutral alumina (B75360) column to remove the copper catalyst.

    • Precipitate the polymer in a suitable non-solvent and dry it under vacuum.

Quantitative Data Summary

The following tables summarize the impact of different experimental conditions on the molecular weight and polydispersity of PNVCL.

Table 1: Effect of Initiator Concentration on PNVCL Properties (Surfactant-Free Precipitation Polymerization) [10][15]

SampleMonomer:Initiator Molar RatioHydrodynamic Diameter (nm) at 18°CPolydispersity Index (PDI) at 18°C
P11.0:1.5137.23 ± 67.650.53 ± 0.18
P21.0:1.083.40 ± 74.460.35 ± 0.08
P31.0:0.522.11 ± 0.290.45 ± 0.05
P41.0:0.2529.27 ± 0.500.41 ± 0.04
P51.0:0.12539.18 ± 0.570.38 ± 0.01

Table 2: RAFT/MADIX Polymerization of NVCL in Water-Ethanol Mixtures [12]

Solvent (EtOH/H₂O v/v)Monomer Conversion (%) after 24hMn ( g/mol )Đ (Mw/Mn)
100/018 ± 13,1001.16 ± 0.01
75/2537 ± 16,3001.15 ± 0.01
50/5079 ± 113,3001.15 ± 0.01
25/7592 ± 115,5001.17 ± 0.01
0/10094 ± 115,9001.20 ± 0.01

Visualizations

Troubleshooting_NVCL_Polymerization Start Problem: High Polydispersity (Đ) Check_Method Polymerization Method? Start->Check_Method Free_Radical Conventional Free Radical Check_Method->Free_Radical Conventional Controlled_Radical Controlled (RAFT/ATRP) Check_Method->Controlled_Radical Controlled Solution_FR Solution: Use Chain-Transfer Agent or Switch to Controlled Method Free_Radical->Solution_FR Check_RAFT_Params Check RAFT Parameters: - CTA Choice - Reagent Purity - Initiator Ratio Controlled_Radical->Check_RAFT_Params RAFT Check_ATRP_Params Check ATRP Parameters: - Oxygen Contamination - Ligand Quality - Reagent Purity Controlled_Radical->Check_ATRP_Params ATRP Solution_RAFT Solution: - Select appropriate CTA (e.g., Xanthate) - Purify reagents - Optimize ratios Check_RAFT_Params->Solution_RAFT Solution_ATRP Solution: - Thoroughly degas system - Use fresh ligand - Purify reagents Check_ATRP_Params->Solution_ATRP

Caption: Troubleshooting workflow for high polydispersity in NVCL polymerization.

RAFT_Mechanism Initiation 1. Initiation Initiator -> R• Addition1 R• + Monomer -> Pn• Initiation->Addition1 ChainTransfer 2. Reversible Chain Transfer Pn• + RAFT Agent <=> Dormant Species Addition1->ChainTransfer Reinitiation 3. Reinitiation R'• + Monomer -> Pm• ChainTransfer->Reinitiation Fragmentation Equilibrium 4. Chain Equilibration Pn• + Dormant <=> Dormant + Pm• Reinitiation->Equilibrium Termination 5. Termination Pn• + Pm• -> Dead Polymer Equilibrium->Termination (low probability)

Caption: Simplified mechanism of RAFT polymerization.

References

Issues with N-Vinylcaprolactam polymerization inhibition and retardation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Vinylcaprolactam (NVCL) polymerization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the polymerization of NVCL.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging to control?

A1: this compound (NVCL) is a non-conjugated monomer. This means the radical species generated during polymerization are highly reactive and difficult to control.[1] In controlled/living radical polymerization techniques, when these highly active radicals combine with a reversible terminator or transfer agent, the chemical equilibrium strongly favors the formation of dormant species, which can lead to retardation or complete inhibition of the polymerization reaction.[1]

Q2: What are the common methods for polymerizing NVCL?

A2: NVCL is typically polymerized via free-radical polymerization.[2][3][4] For more controlled polymer architectures, reversible deactivation radical polymerization (RDRP) methods such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Cobalt-Mediated Radical Polymerization (CMRP) have been investigated.[1][2]

Q3: My NVCL polymerization is showing low or no conversion. What are the possible causes?

A3: Low or no conversion in NVCL polymerization can be attributed to several factors:

  • Presence of Inhibitors: Commercial NVCL may contain inhibitors to prevent spontaneous polymerization during storage. These need to be removed before use.

  • Oxygen Sensitivity: Free-radical polymerizations, especially controlled techniques like ATRP, are highly sensitive to oxygen.[5] Inadequate degassing of the reaction mixture can inhibit the reaction.

  • Impure Reagents: Impurities in the monomer, solvent, or initiator can act as inhibitors or retarders. The use of old or improperly stored reagents, such as the ligand PMDETA in ATRP, can lead to reaction failure.[5]

  • Incorrect Reaction Conditions: Suboptimal temperature, initiator concentration, or monomer-to-solvent ratio can lead to poor polymerization kinetics.[6][7]

Q4: How can I purify NVCL monomer to remove inhibitors and impurities?

A4: A common method for purifying NVCL is by partial crystallization of the melt. This process involves melting the NVCL (which has a purity of at least 95% by weight), followed by controlled cooling to induce partial crystallization. The resulting crystals are then separated from the mother liquor, which contains a higher concentration of impurities.[8] This method is effective in removing color-imparting impurities and reducing the tendency for discoloration.[8]

Troubleshooting Guide

Issue 1: Polymerization Inhibition (No polymer formation)

If you are observing no polymer formation, it is likely due to the presence of an inhibitor.

Troubleshooting Steps:

  • Monomer Purification: Ensure your NVCL monomer is free of inhibitors. If you are using commercial grade NVCL, consider purifying it by distillation, recrystallization, or passing it through a column of basic alumina (B75360) to remove acidic inhibitors.

  • Thorough Degassing: Oxygen is a potent inhibitor of free-radical polymerization. Employ at least three freeze-pump-thaw cycles to thoroughly degas your reaction mixture, especially for oxygen-sensitive techniques like ATRP.[5]

  • Reagent Purity: Use freshly purified solvents and initiators. If using ATRP, ensure your copper source is pure and the ligand is fresh. An old bottle of PMDETA, for example, has been reported to cause issues.[5]

Issue 2: Polymerization Retardation (Slow reaction rate and low conversion)

Retardation is characterized by a slower than expected polymerization rate, often leading to low monomer conversion even after extended reaction times.

Troubleshooting Steps:

  • Check for Retarding Impurities: Certain impurities can act as chain transfer agents that produce less reactive radicals, thus slowing down the polymerization. Allyl compounds, for instance, can cause retardation through degradative chain transfer.[9]

  • Optimize Initiator Concentration: The concentration of the initiator plays a crucial role in the polymerization rate. Increasing the initiator concentration can lead to a higher conversion rate.[7]

  • Adjust Reaction Temperature: Polymerization of NVCL is temperature-dependent. Increasing the reaction temperature generally leads to a higher rate of polymerization and higher conversion.[7]

  • Solvent Effects: The choice of solvent can influence polymerization kinetics. For RAFT polymerization of NVCL, 1,4-dioxane (B91453) is a commonly used solvent.[6]

Quantitative Data Summary

Table 1: Effect of Allyl Compounds on Free-Radical Polymerization of NVCL

Allyl CompoundConcentration (mol dm⁻³)Polymerization Rate (Rp x 10⁵, mol dm⁻³ s⁻¹)Relative Molecular Mass (Mr)
None0--
Allylbenzene (AB)0.05-18,000
Allylbenzene (AB)0.10-12,000
Allylbenzene (AB)0.20-8,000
Allylcaprolactam (ACL)0.05-25,000
Allylcaprolactam (ACL)0.10-18,000
Allylcaprolactam (ACL)0.20-12,000

Data adapted from a study on the free-radical polymerization of NVCL in the presence of chain-transfer agents. The study notes that as the concentration of allyl compounds increases, the polymerization rate decreases, and the relative molecular mass of the resulting polymer is reduced.[9][10]

Table 2: Kinetic Data for RAFT Polymerization of NVCL

Monomer/Solvent Ratio (v/v)[NVCL] (M)[RAFT agent] (mM)[AIBN] (mM)Time (h)Conversion (%)Dispersity (Đ)
1/22.4716.473.2924~60~1.2
1/13.706.163.06--~1.3

Data from a study on the RAFT polymerization of NVCL using a xanthate-based RAFT agent at 60°C in 1,4-dioxane. The results show that a higher monomer concentration can increase the reaction rate while maintaining good control over the polymer's molecular weight distribution.[6]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of NVCL

This protocol is a general procedure for the free-radical polymerization of NVCL in solution.

Materials:

  • This compound (NVCL), purified

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • Benzene (B151609) (or other suitable solvent), anhydrous

  • Methanol (for precipitation)

Procedure:

  • Dissolve the desired amount of NVCL and AIBN in benzene in a reaction flask.

  • De-oxygenate the solution by bubbling with nitrogen for at least 15 minutes.[11]

  • Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-70°C).[4][11]

  • Allow the polymerization to proceed for the desired time (e.g., 24 hours).[11]

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as hexane (B92381) or diethyl ether, while stirring.

  • Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.[11]

Protocol 2: RAFT Polymerization of NVCL

This protocol provides a method for the controlled polymerization of NVCL using a xanthate-based RAFT agent.

Materials:

  • This compound (NVCL), purified

  • Protected alkyne-terminated RAFT agent (PAT-X₁)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a Schlenk reactor, dissolve NVCL, the RAFT agent (PAT-X₁), and AIBN in 1,4-dioxane.[6] A typical molar ratio of [NVCL]₀/[RAFT agent]₀/[AIBN]₀ is 600/1/0.5.[6]

  • Bubble the mixture with nitrogen for approximately 40 minutes at room temperature to remove dissolved oxygen.[6]

  • Seal the Schlenk reactor, flush with nitrogen, and place it in an oil bath preheated to 60°C with stirring.[6]

  • For kinetic studies, samples can be withdrawn at different time intervals using an airtight syringe.[6]

  • After the desired reaction time, terminate the polymerization by cooling the reactor and exposing the contents to air.

  • Precipitate, filter, and dry the polymer as described in the free-radical polymerization protocol.

Visualizations

Inhibition_Mechanism cluster_propagation Chain Propagation cluster_inhibition Inhibition/Retardation Pathway P_n_radical Growing Polymer Chain (P_n•) P_n+1_radical Longer Polymer Chain (P_{n+1}•) P_n_radical->P_n+1_radical + M P_n_radical->P_n+1_radical Stable_Radical Stable, Less Reactive Radical P_n_radical->Stable_Radical + Inhibitor Monomer NVCL Monomer (M) ... ... P_n+1_radical->... + M Inhibitor Inhibitor/Retarder (e.g., Allyl Compound) Termination Termination Stable_Radical->Termination Chain Termination

Caption: Mechanism of polymerization inhibition and retardation.

Troubleshooting_Workflow start Polymerization Issue Observed issue_type What is the issue? start->issue_type no_polymer No Polymer Formation (Inhibition) issue_type->no_polymer Inhibition slow_reaction Slow Reaction / Low Conversion (Retardation) issue_type->slow_reaction Retardation check_monomer Purify NVCL Monomer no_polymer->check_monomer check_impurities Check for Retarding Impurities slow_reaction->check_impurities check_degassing Ensure Thorough Degassing check_monomer->check_degassing check_reagents Verify Reagent Purity and Freshness check_degassing->check_reagents solution Problem Resolved check_reagents->solution optimize_initiator Optimize Initiator Concentration check_impurities->optimize_initiator optimize_temp Adjust Reaction Temperature optimize_initiator->optimize_temp optimize_temp->solution

Caption: Troubleshooting workflow for NVCL polymerization.

References

Optimizing initiator and crosslinker concentration for PNVCL hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poly(N-vinylcaprolactam) (PNVCL) hydrogels. The following sections address common issues encountered during synthesis, focusing on the critical roles of initiator and crosslinker concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PNVCL hydrogel is too soft or mechanically weak. How can I improve its strength?

A1: The mechanical strength of PNVCL hydrogels is primarily controlled by the crosslinking density. To increase the hydrogel's stiffness and mechanical stability, you should increase the concentration of the crosslinking agent.[1][2] Studies have shown that a higher concentration of crosslinker leads to a more rigid and less extensible hydrogel network.[3] For instance, composite hydrogels with higher crosslinker content have demonstrated improved thermal and mechanical properties.[4]

Q2: The swelling ratio of my hydrogel is too low. What adjustments can I make?

A2: A low swelling ratio is often due to a high crosslinking density, which restricts the polymer network's ability to absorb water. To increase the swelling capacity, try decreasing the concentration of the crosslinker.[2][3][5][6][7] A lower crosslinker concentration results in a looser network with larger mesh sizes, allowing for greater water uptake.[3] Be aware that this may also decrease the mechanical strength of the hydrogel.

Q3: My hydrogel is not forming, or the gelation is incomplete. What could be the cause?

A3: Incomplete or failed gelation can result from several factors:

  • Insufficient Initiator: The initiator concentration might be too low to generate enough free radicals to start the polymerization process effectively. Try incrementally increasing the initiator concentration.

  • Inhibitors: The presence of oxygen can inhibit free-radical polymerization. Ensure your reaction mixture is properly deoxygenated (e.g., by bubbling with nitrogen or argon) before initiating polymerization.

  • Low Monomer or Crosslinker Concentration: If the concentrations of the this compound (NVCL) monomer or the crosslinker are too low, a continuous polymer network may not form.

  • Reaction Temperature: For thermally initiated systems (e.g., using AIBN or APS), ensure the reaction temperature is high enough to cause the decomposition of the initiator and the formation of radicals.[8]

Q4: The Lower Critical Solution Temperature (LCST) of my PNVCL hydrogel is not within the desired range. How can I tune it?

A4: The LCST of PNVCL hydrogels can be influenced by the initiator concentration. One study found that a lower initiator concentration resulted in a lower phase transition temperature.[8] Additionally, the incorporation of hydrophilic or hydrophobic co-monomers can significantly alter the LCST.[9][10][11]

Q5: My hydrogel appears cloudy or heterogeneous after polymerization. What went wrong?

A5: Cloudiness or heterogeneity can be due to several reasons:

  • Poor Solubility: One or more components (monomer, crosslinker, or initiator) may not have been fully dissolved in the solvent before initiating polymerization.

  • Precipitation: The polymer may have precipitated out of solution during polymerization. This can sometimes be managed by adjusting the solvent system or the reaction temperature.

  • Phase Separation: In some cases, especially with higher polymer concentrations, phase separation can occur, leading to a non-uniform hydrogel.

Data on Initiator and Crosslinker Effects

The concentration of the initiator and crosslinker significantly impacts the final properties of the PNVCL hydrogel. The tables below summarize these effects based on findings from various studies.

Table 1: Effect of Initiator Concentration on PNVCL Nanoparticle Properties

Monomer-to-Initiator Molar RatioResulting Particle Size (at 18°C)Lower Critical Solution Temperature (LCST)
1.0:1.5137.23 ± 67.65 nm38°C
1.0:1.083.40 ± 74.46 nm35°C
1.0:0.522.11 ± 0.29 nm34°C
1.0:0.2529.27 ± 0.50 nm33°C
1.0:0.12539.18 ± 0.57 nm32°C
(Data synthesized from a study on PNVCL nanoparticles synthesized via surfactant-free precipitation polymerization using AMPA as the initiator)[8][12][13]

Table 2: Qualitative Effect of Crosslinker Concentration on PNVCL Hydrogel Properties

PropertyEffect of Increasing Crosslinker Concentration
Mechanical Strength Increases[1][2]
Swelling Ratio Decreases[2][5][6][7]
Porosity Decreases[2]
Glass Transition Temperature (Tg) Decreases[5][6][7]
Time to Reach Max Swelling Increases[5][6][7]

Experimental Protocols

Below is a generalized protocol for the synthesis of PNVCL hydrogels via free-radical polymerization. Specific concentrations and conditions should be optimized for your particular application.

Materials:

  • This compound (NVCL) (monomer)

  • N,N'-methylenebisacrylamide (MBA) or Diethylene glycol diacrylate (DEGDA) (crosslinker)

  • 2,2'-Azobisisobutyronitrile (AIBN) or Ammonium persulfate (APS) (thermal initiator), or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator)

  • Solvent (e.g., deionized water, ethanol)

Protocol for Thermally-Initiated Polymerization:

  • Preparation: In a reaction vessel, dissolve the desired amount of NVCL monomer in the chosen solvent.

  • Addition of Crosslinker: Add the specified amount of crosslinker (e.g., MBA) to the monomer solution and stir until fully dissolved.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Addition of Initiator: Add the thermal initiator (e.g., AIBN) to the reaction mixture.

  • Polymerization: Place the sealed reaction vessel in a preheated water bath or oil bath at a temperature sufficient to initiate polymerization (e.g., 60-70°C for AIBN).[1] Allow the reaction to proceed for a specified time (e.g., 24 hours).

  • Purification: After polymerization, the resulting hydrogel is often purified by immersing it in deionized water, which is changed periodically to remove any unreacted monomers, initiator, and crosslinker.

Protocol for Photo-Initiated Polymerization:

  • Preparation: Prepare a prepolymer mixture of the NVCL monomer, crosslinker (e.g., DEGDA), and photoinitiator (e.g., TPO).[5][7]

  • Molding: Pour the prepolymer mixture into a mold of the desired shape.

  • Curing: Expose the mixture to UV light of a specific wavelength (e.g., 315-400 nm) for a set duration to initiate polymerization and crosslinking.[5][7]

  • Purification: As with thermal polymerization, purify the resulting hydrogel by washing it extensively.

Visual Guides

The following diagrams illustrate the experimental workflow and the relationships between reactant concentrations and hydrogel properties.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing dissolve Dissolve NVCL Monomer add_crosslinker Add Crosslinker dissolve->add_crosslinker deoxygenate Deoxygenate Mixture add_crosslinker->deoxygenate add_initiator Add Initiator deoxygenate->add_initiator polymerize Initiate Polymerization (Heat or UV) add_initiator->polymerize purify Purify Hydrogel polymerize->purify characterize Characterize Properties purify->characterize

Caption: A generalized workflow for the synthesis of PNVCL hydrogels.

logical_relationships cluster_inputs Inputs cluster_properties Hydrogel Properties initiator Initiator Concentration lcst LCST initiator->lcst Influences crosslinker Crosslinker Concentration strength Mechanical Strength crosslinker->strength Increases swelling Swelling Ratio crosslinker->swelling Decreases porosity Porosity crosslinker->porosity Decreases

Caption: Key relationships between reactant concentrations and hydrogel properties.

References

Technical Support Center: Tuning the LCST of Poly(N-Vinylcaprolam) by Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on tuning the Lower Critical Solution Temperature (LCST) of Poly(N-Vinylcaprolactam) (PNVCL) through copolymerization.

Troubleshooting Guides & FAQs

General Questions

Q1: What is the typical LCST of PNVCL homopolymer, and why does my measured value differ?

A1: The reported LCST of PNVCL homopolymer generally falls within the range of 25–50 °C, with a well-defined LCST often cited around 32 °C.[1][2] However, variations in experimental results are common and can be attributed to several factors:

  • Molecular Weight: The LCST of PNVCL is inversely proportional to its molecular weight; a lower molecular weight generally results in a higher LCST.[3][4][5][6]

  • Polymer Concentration: The concentration of the polymer solution can affect the LCST.[1][4][7]

  • Purity of the Polymer: The presence of residual monomers or impurities can influence the phase transition behavior.[7][8]

  • Measurement Technique: Different methods for determining the LCST (e.g., cloud point analysis, UV-Vis spectroscopy, DSC) can yield slightly different values.[1]

Q2: How can I systematically increase or decrease the LCST of PNVCL?

A2: The most common method to tune the LCST of PNVCL is through copolymerization with other monomers. The choice of comonomer will determine whether the LCST increases or decreases:

  • To increase the LCST: Copolymerize this compound (NVCL) with a more hydrophilic monomer. A common choice is N-vinylpyrrolidone (NVP).[1][9] Increasing the concentration of the hydrophilic comonomer will lead to a higher LCST.[1]

  • To decrease the LCST: Copolymerize NVCL with a more hydrophobic monomer. Vinyl acetate (B1210297) (VAc) is a frequently used hydrophobic comonomer that effectively lowers the LCST.[1][9] An increased concentration of the hydrophobic comonomer will result in a lower LCST.[1]

Copolymerization Issues

Q3: My PNVCL copolymer did not polymerize or resulted in a very low yield. What could be the cause?

A3: Several factors can lead to poor polymerization results:

  • Initiator Concentration: Ensure the correct concentration of the photoinitiator (e.g., Irgacure® 2959 for UV photopolymerization) or radical initiator (e.g., AIBN for RAFT polymerization) is used.[5][9]

  • Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure the reaction mixture is adequately purged with an inert gas (e.g., nitrogen) before and during polymerization.[5]

  • Monomer Purity: Impurities in the monomers can inhibit polymerization. Consider purifying the monomers before use.

  • UV Lamp Intensity/Wavelength: For photopolymerization, ensure the UV source has the appropriate intensity and wavelength to activate the photoinitiator.

  • Reaction Temperature and Time: For thermally initiated polymerization, verify that the temperature is optimal for the chosen initiator and that the reaction is allowed to proceed for a sufficient duration.[5]

Q4: The LCST of my PNVCL copolymer is not changing as expected with the comonomer ratio. Why might this be?

A4: If the LCST is not responding to changes in the comonomer feed ratio, consider the following:

  • Reactivity Ratios: The comonomers may have significantly different reactivity ratios, leading to a non-random incorporation into the polymer chain. This can result in a polymer composition that does not reflect the initial monomer feed ratio.

  • Incomplete Conversion: If the polymerization is not carried to completion, the final copolymer composition may differ from the feed ratio, especially if one monomer is consumed faster than the other.

  • Characterization of Copolymer Composition: It is crucial to characterize the actual composition of the resulting copolymer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the incorporation of both monomers.

LCST Measurement Troubleshooting

Q5: I am observing a very broad phase transition instead of a sharp LCST. What could be the reason?

A5: A broad phase transition can be indicative of:

  • High Polydispersity: A polymer sample with a wide range of molecular weights (high polydispersity index, Đ) will exhibit a broader phase transition.[3] Techniques like RAFT polymerization can be used to synthesize polymers with lower dispersity.[5][6]

  • Heterogeneous Copolymer Composition: If the comonomers are not randomly distributed along the polymer chains, different chains may have varying compositions, leading to a range of transition temperatures.

  • Heating/Cooling Rate: The rate at which the temperature is changed during measurement can affect the sharpness of the observed transition. A slower ramp rate can sometimes provide a more defined transition.

Q6: My LCST measurements are not reproducible. What steps can I take to improve consistency?

A6: To enhance the reproducibility of your LCST measurements:

  • Standardize Sample Preparation: Always use the same polymer concentration and solvent (e.g., MilliQ® water) for all measurements.[5] Allow the solutions to equilibrate for a set amount of time before analysis.[5]

  • Consistent Measurement Parameters: Use the same heating/cooling rate, wavelength for UV-Vis spectroscopy, and data analysis method (e.g., determining the LCST from the inflection point of the transmittance curve) for all experiments.[4]

  • Control of pH and Ionic Strength: The LCST can be sensitive to the pH and the presence of salts in the solution.[3][10] Use buffered solutions if pH sensitivity is a concern and be mindful of any added salts.[3]

Quantitative Data Summary

Table 1: Effect of Hydrophilic (NVP) and Hydrophobic (VAc) Comonomers on the LCST of PNVCL.

Polymer Composition (wt%)LCST (°C) at 5 wt% solutionLCST (°C) at 10 wt% solution
PNVCL 100%~35Not specified
PNVCL90-NVP10>45Not specified
PNVCL90-VAc10~31Not specified
PNVCL80-VAc20~28Not specified
PNVCL70-VAc30~25Not specified
PNVCL60-VAc40~21Not specified

Data extracted from UV-Spectroscopy measurements. The LCST of PNVCL/NVP copolymers with 20-40 wt% NVP was greater than the tested range of the instrument.[1]

Table 2: Effect of Itaconic Acid (IA) on the LCST of PNVCL.

Polymer CompositionLCST (°C)
PNVCL Homopolymer31.8
P(NVCL95-IA5)29.8
P(NVCL90-IA10)28.4

The LCST was determined in water (pH 7) as the temperature corresponding to 50% optical transmittance.[7]

Experimental Protocols

Protocol 1: Synthesis of PNVCL Copolymers by Photopolymerization

This protocol is a general guideline for the synthesis of PNVCL copolymers using UV photopolymerization.

  • Monomer Preparation: Dissolve the desired weight percentages of this compound (NVCL) and the chosen comonomer (e.g., NVP or VAc) in a suitable solvent if necessary.

  • Initiator Addition: Add a photoinitiator, such as Irgacure® 2959 (typically 0.1 wt% of the total monomer weight), to the monomer mixture.[9] Ensure the initiator is completely dissolved.

  • Nitrogen Purging: Transfer the solution to a reaction vessel and purge with nitrogen gas for approximately 30-40 minutes to remove dissolved oxygen.[5]

  • UV Curing: Place the reaction vessel under a UV lamp. The exposure time will depend on the lamp intensity and the volume of the solution.

  • Purification: After polymerization, the resulting polymer may need to be purified to remove unreacted monomers and initiator. This can be achieved by dialysis against deionized water followed by lyophilization.

Protocol 2: Determination of LCST by UV-Vis Spectroscopy

This protocol describes the determination of the LCST using the cloud point method with a UV-Vis spectrophotometer.

  • Solution Preparation: Prepare aqueous solutions of the PNVCL copolymer at a specific concentration (e.g., 1.0 mg/mL or 5 wt%).[1][5] Allow the solutions to equilibrate at room temperature for several hours.[5]

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.[5] Set the wavelength to a value where the polymer solution does not have a strong absorbance (e.g., 630 nm).[5]

  • Temperature Ramp: Place the cuvette with the polymer solution in the holder and allow it to equilibrate at a temperature below the expected LCST.

  • Data Acquisition: Gradually increase the temperature of the cuvette holder at a controlled rate (e.g., 1 °C/min). Record the optical transmittance or absorbance at regular temperature intervals.[11]

  • LCST Determination: Plot the transmittance (or absorbance) as a function of temperature. The LCST is typically defined as the temperature at the inflection point of the resulting sigmoidal curve, or the temperature at which the transmittance drops to 50% of its initial value.[4][7]

Visualizations

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization LCST Measurement Monomers Select Monomers (NVCL + Comonomer) Initiator Add Initiator (e.g., Photoinitiator) Monomers->Initiator Purge Purge with N2 (Remove O2) Initiator->Purge Polymerize Initiate Polymerization (e.g., UV Exposure) Purge->Polymerize Purify Purify Copolymer (e.g., Dialysis) Polymerize->Purify Solution Prepare Aqueous Polymer Solution Purify->Solution Dried Copolymer Spectro UV-Vis Spectroscopy with Temp. Control Solution->Spectro Ramp Ramp Temperature & Record Transmittance Spectro->Ramp Plot Plot Transmittance vs. Temperature Ramp->Plot Determine Determine LCST Plot->Determine

Caption: Workflow for synthesizing PNVCL copolymers and measuring their LCST.

lcs_tuning_logic cluster_hydrophilic Hydrophilic Comonomer cluster_hydrophobic Hydrophobic Comonomer PNVCL PNVCL Homopolymer (LCST ~32-35°C) NVP e.g., N-vinylpyrrolidone (NVP) PNVCL->NVP Copolymerize with VAc e.g., Vinyl Acetate (VAc) PNVCL->VAc Copolymerize with Increase Increased Overall Hydrophilicity NVP->Increase LCST_Up Higher LCST (> 35°C) Increase->LCST_Up Decrease Increased Overall Hydrophobicity VAc->Decrease LCST_Down Lower LCST (< 32°C) Decrease->LCST_Down

Caption: Logic of tuning PNVCL's LCST via copolymerization.

References

Technical Support Center: Aqueous Polymerization of N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the aqueous polymerization of N-Vinylcaprolactam (NVCL), with a primary focus on preventing its hydrolysis.

Understanding this compound Hydrolysis

This compound (NVCL) is susceptible to hydrolysis, particularly under acidic conditions. This chemical breakdown of the monomer can significantly impact polymerization kinetics, polymer properties, and the overall success of your experiment. The hydrolysis of NVCL yields ε-caprolactam and acetaldehyde (B116499). This side reaction is a critical consideration, especially when using acidic initiators or when the polymerization conditions are not carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to NVCL hydrolysis during aqueous polymerization?

A1: The primary factors contributing to NVCL hydrolysis are:

  • Low pH (Acidic Conditions): Acidic environments catalyze the hydrolysis of the vinyl amide group in NVCL.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.

  • Type of Initiator: Certain initiators, such as potassium persulfate (KPS), can lead to a decrease in the pH of the reaction medium as the polymerization progresses, thereby creating acidic conditions that promote hydrolysis.[1]

  • Presence of Water: As the solvent, water is a necessary reactant for the hydrolysis reaction to occur.

Q2: How can I detect if NVCL hydrolysis has occurred during my polymerization?

A2: The most reliable method for detecting NVCL hydrolysis is through ¹H NMR spectroscopy of your reaction mixture.[3] The appearance of new peaks corresponding to ε-caprolactam and acetaldehyde are indicative of hydrolysis. You may also observe a discrepancy between the expected and actual monomer conversion, or notice changes in the pH of the reaction medium.

Q3: What is the impact of NVCL hydrolysis on the final polymer?

A3: NVCL hydrolysis can lead to several undesirable outcomes:

  • Reduced Monomer Concentration: Hydrolysis consumes the NVCL monomer, leading to lower polymer yields and potentially affecting the final molecular weight.

  • Incorporation of Impurities: The hydrolysis byproducts, ε-caprolactam and acetaldehyde, can remain in the final polymer, affecting its purity and properties.

  • Altered Polymer Composition: In copolymerizations, the change in the effective monomer concentration due to hydrolysis can alter the final copolymer composition.

  • Inconsistent Polymer Properties: The presence of impurities and changes in molecular weight can lead to batch-to-batch variability and affect the thermoresponsive behavior (LCST) of the resulting poly(this compound) (PNVCL).

Q4: Can I still obtain a usable polymer if some hydrolysis has occurred?

A4: Depending on the extent of hydrolysis and the requirements of your application, the polymer may still be usable. However, the presence of impurities will necessitate thorough purification steps, such as dialysis or precipitation, to remove ε-caprolactam and acetaldehyde. For applications in drug delivery and biomedical fields, ensuring high purity is critical.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the aqueous polymerization of NVCL, with a focus on preventing hydrolysis.

Issue 1: Suspected NVCL Hydrolysis (Low Yield, Inconsistent Results)
Potential Cause Diagnostic Check Recommended Solution
Acidic Reaction Conditions Monitor the pH of the reaction mixture throughout the polymerization. A drop in pH, especially below 6, is a strong indicator.Use a buffer system to maintain a neutral or slightly basic pH (e.g., pH 7-8).[1]
Initiator-Induced pH Drop If using persulfate initiators (e.g., KPS), a gradual decrease in pH is expected.Switch to a pH-neutral initiator or incorporate a buffer into your reaction system.
High Reaction Temperature Review your experimental protocol. Temperatures above 70°C can significantly increase the rate of hydrolysis.If possible, lower the polymerization temperature. Consider using a redox initiator system that allows for lower reaction temperatures.
Issue 2: Low Polymerization Rate or Incomplete Conversion
Potential Cause Diagnostic Check Recommended Solution
Monomer Hydrolysis Analyze a sample of the reaction mixture by ¹H NMR to quantify the remaining monomer and detect hydrolysis byproducts.[3]Implement a buffer system and optimize the reaction temperature to minimize hydrolysis.
Inhibitor Presence Ensure that the inhibitor in the NVCL monomer has been properly removed prior to polymerization.Follow a standard procedure for inhibitor removal, such as passing the monomer through an alumina (B75360) column.
Oxygen Inhibition Confirm that the reaction mixture was thoroughly deoxygenated before initiating polymerization.Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for an adequate amount of time.

Data Summary on Factors Influencing NVCL Hydrolysis

Parameter Effect on Hydrolysis Rate General Recommendations for Minimizing Hydrolysis
pH Rate increases significantly in acidic conditions (pH < 6). Minimal hydrolysis at neutral to slightly basic pH.[1][2]Maintain a pH between 7.0 and 8.0 using a suitable buffer system.
Temperature Rate increases with increasing temperature.Conduct polymerization at the lowest feasible temperature that allows for efficient initiation and propagation. For thermally initiated polymerizations, a range of 50-70°C is common.
Initiator Type Persulfate initiators (e.g., KPS) can cause a pH drop.Use a buffer in conjunction with persulfate initiators, or opt for pH-neutral initiators like V-50 or redox systems.
Buffer System Buffers stabilize the pH, preventing the onset of acidic conditions.[1]Select a buffer with a pKa close to the desired reaction pH (e.g., phosphate (B84403), bicarbonate, or TRIS buffers).

Experimental Protocols

Protocol 1: Buffered Aqueous Free-Radical Polymerization of NVCL

This protocol describes a general method for the aqueous polymerization of NVCL using a phosphate buffer to prevent hydrolysis.

Materials:

  • This compound (NVCL), inhibitor removed

  • Potassium persulfate (KPS)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution by dissolving appropriate amounts of Na₂HPO₄ and NaH₂PO₄ in deionized water to achieve a pH of 7.4.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and nitrogen/argon inlet, dissolve the desired amount of NVCL in the phosphate buffer.

  • Deoxygenation: Purge the solution with nitrogen or argon for at least 30-60 minutes to remove dissolved oxygen.

  • Initiation: In a separate vial, dissolve the required amount of KPS in a small amount of deoxygenated phosphate buffer. Add the initiator solution to the reaction vessel to start the polymerization.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., 60-70°C) under a positive pressure of inert gas for the specified duration.

  • Termination and Purification: Cool the reaction to room temperature. The resulting polymer can be purified by dialysis against deionized water followed by lyophilization.

Protocol 2: Detection of NVCL Hydrolysis using ¹H NMR

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture. Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) if quantification is desired.

  • NMR Analysis: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).

  • Spectral Interpretation: Acquire the ¹H NMR spectrum.

    • NVCL Monomer: Look for the characteristic vinyl proton signals.

    • Poly(NVCL): The vinyl peaks will disappear and be replaced by broad signals from the polymer backbone.

    • ε-Caprolactam: Identify the characteristic peaks for the cyclic amide.

    • Acetaldehyde: Look for the quartet and doublet signals corresponding to the CHO and CH₃ protons, respectively.

  • Quantification: By integrating the peaks of the monomer, hydrolysis products, and the internal standard, you can quantify the extent of hydrolysis.

Visualizations

Signaling Pathways and Workflows

Hydrolysis_Prevention_Workflow cluster_prep Pre-Polymerization cluster_poly Polymerization cluster_analysis Post-Polymerization & Analysis Monomer_Purification NVCL Monomer (Inhibitor Removal) Buffer_Selection Select Buffer System (e.g., Phosphate, Bicarbonate) Monomer_Purification->Buffer_Selection Reaction_Setup Dissolve NVCL in Buffered Aqueous Solution Buffer_Selection->Reaction_Setup Deoxygenation Deoxygenate with Inert Gas (N₂/Ar) Reaction_Setup->Deoxygenation Initiation Add Initiator (e.g., KPS) Deoxygenation->Initiation pH_Monitoring Monitor pH (Optional: Online Probe) Initiation->pH_Monitoring Polymerization_Step Maintain Temperature and Stirring Initiation->Polymerization_Step pH_Monitoring->Polymerization_Step Purification Purify Polymer (Dialysis/Precipitation) Polymerization_Step->Purification Characterization Characterize Polymer (NMR, GPC, etc.) Purification->Characterization

Troubleshooting_Logic Problem Problem Encountered: Low Yield / Inconsistent Results Check_pH Monitor pH of Reaction Problem->Check_pH Check_Conversion Analyze Monomer Conversion (e.g., by NMR) Problem->Check_Conversion pH_Drop Is there a significant pH drop? Check_pH->pH_Drop Low_Conversion Is conversion lower than expected? Check_Conversion->Low_Conversion pH_Drop->Low_Conversion No Implement_Buffer Action: Implement a Buffer System pH_Drop->Implement_Buffer Yes Check_Purity Action: Check for Hydrolysis Byproducts via NMR Low_Conversion->Check_Purity Yes Review_Deoxygenation Action: Review Deoxygenation and Inhibitor Removal Procedures Low_Conversion->Review_Deoxygenation No Optimize_Temp Action: Optimize Reaction Temperature Check_Purity->Optimize_Temp

References

Improving mechanical properties of Poly(N-Vinylcaprolactam) hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the mechanical properties of Poly(N-Vinylcaprolactam) (PNVCL) hydrogels.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of PNVCL hydrogels, with a focus on enhancing their mechanical performance.

Issue 1: Synthesized PNVCL hydrogel is mechanically weak and brittle, fracturing easily under minimal stress.

  • Possible Cause: Insufficient crosslinking or the inherent brittleness of a single-network PNVCL hydrogel.

  • Solutions:

    • Optimize Crosslinker Concentration: Increasing the concentration of the crosslinking agent, such as N,N'-methylenebisacrylamide (MBA), can enhance the network density and improve mechanical strength. However, excessive crosslinker concentrations can lead to increased brittleness. It is crucial to find an optimal concentration for the desired balance of strength and flexibility.[1][2]

    • Incorporate Nanomaterials: The addition of nanofillers can significantly reinforce the hydrogel matrix.

      • Clay Nanosheets: Integrating materials like nanoclay can improve the mechanical characteristics compared to conventional PNVCL hydrogels.[3][4][5]

      • Cellulose (B213188) Nanocrystals (CNCs): CNCs have been shown to increase the viscoelastic modulus of PNVCL hydrogels even at low concentrations.[6][7]

      • Nanogels: Using nanogels as soft fillers can also lead to a substantial increase in the Young's modulus.[7][8]

    • Form a Double Network (DN) Hydrogel: Creating a DN hydrogel, which consists of a rigid, densely crosslinked first network and a softer, loosely crosslinked second network, can dramatically improve toughness and fracture resistance.[9][10]

    • Create an Interpenetrating Polymer Network (IPN): Synthesizing a sequential IPN with a polymer like polyacrylamide (PAAm) can enhance toughness, especially after hydrolysis to introduce ionic interactions.[6][11][12][13]

Issue 2: The PNVCL hydrogel exhibits excessive swelling, leading to a loss of structural integrity and poor mechanical properties.

  • Possible Cause: Low crosslinking density or a highly hydrophilic formulation.

  • Solutions:

    • Increase Crosslinker Concentration: A higher crosslink density will restrict the polymer chains' mobility and reduce the equilibrium swelling ratio.[1][2]

    • Introduce Hydrophobic Co-monomers: Copolymerizing this compound with a more hydrophobic monomer can reduce the overall hydrophilicity of the hydrogel and limit excessive swelling.

    • Incorporate Nanofillers: The addition of certain nanofillers, like cellulose nanocrystals, can decrease the swelling ratio.[7]

Issue 3: Inconsistent or non-reproducible mechanical properties between batches of PNVCL hydrogels.

  • Possible Cause: Inhomogeneous polymerization, variable swelling times before testing, or the presence of defects in the hydrogel samples.

  • Solutions:

    • Ensure Homogeneous Reaction Mixture: Thoroughly dissolve and mix the monomer, crosslinker, and initiator before initiating polymerization to ensure a uniform network formation.[11]

    • Standardize Swelling Time: Allow hydrogels to reach equilibrium swelling in a consistent solvent and for a standardized duration before mechanical testing, as the properties are highly dependent on the water content.[11]

    • Careful Sample Preparation: Ensure that the hydrogel samples for mechanical testing are molded or cut to uniform dimensions and are free from defects like air bubbles or surface cracks, which can act as stress concentrators.[11]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to improve the mechanical strength of PNVCL hydrogels?

A1: The main strategies to enhance the mechanical properties of PNVCL hydrogels include:

  • Increasing the crosslinking density: This can be achieved by increasing the concentration of the crosslinking agent.[1][2]

  • Forming nanocomposite hydrogels: This involves incorporating nanofillers such as clay, cellulose nanocrystals (CNCs), or nanogels into the PNVCL matrix.[3][4][6][7] These fillers act as reinforcing agents, improving the stiffness and toughness of the hydrogel.

  • Creating interpenetrating polymer networks (IPNs): An IPN consists of two or more independent polymer networks that are physically entangled.[6][12][13] This structure can lead to synergistic improvements in mechanical properties.

  • Developing double network (DN) hydrogels: DN hydrogels are a specific type of IPN with a brittle first network and a ductile second network, which results in exceptionally tough materials.[9][10]

Q2: How does the concentration of the crosslinker affect the mechanical properties of PNVCL hydrogels?

A2: Increasing the crosslinker concentration generally leads to a higher crosslink density, which results in a stiffer and mechanically stronger hydrogel.[1][2] However, there is a trade-off, as very high crosslinker concentrations can make the hydrogel more brittle and reduce its swelling capacity.[1] It is essential to optimize the crosslinker concentration to achieve the desired balance of mechanical properties for a specific application.

Q3: What are the advantages of using nanocomposites to reinforce PNVCL hydrogels?

A3: Incorporating nanoparticles into the PNVCL hydrogel matrix offers several advantages:

  • Significant Improvement in Mechanical Properties: Even at low concentrations, nanofillers can lead to a substantial increase in the Young's modulus and storage modulus.[6][7] For instance, PNVCL hydrogels filled with 1 wt% of nanoclay have shown a 128% increase in Young's modulus.[3][8]

  • Tunable Properties: The type and concentration of the nanofiller can be varied to tune the mechanical and thermal properties of the hydrogel.

  • Maintained Thermoresponsiveness: The incorporation of nanofillers like CNCs and nanoclay does not significantly alter the Lower Critical Solution Temperature (LCST) of the PNVCL hydrogel, preserving its thermoresponsive nature.[3][4][6]

Q4: What is the difference between an IPN and a DN hydrogel, and how do they improve mechanical properties?

A4: An Interpenetrating Polymer Network (IPN) is a polymer blend where two or more crosslinked networks are physically entangled.[6][12][13] A Double Network (DN) hydrogel is a specific type of sequential IPN composed of a densely crosslinked, rigid first network and a loosely crosslinked, flexible second network.[9][10]

The improved mechanical properties of DN hydrogels arise from a unique energy dissipation mechanism. When the hydrogel is subjected to stress, the rigid first network fractures into smaller pieces, absorbing a significant amount of energy. The flexible second network remains intact, holding the structure together and providing elasticity. This sacrificial bond mechanism gives DN hydrogels exceptional toughness and resistance to fracture.[10]

Quantitative Data Summary

The following tables summarize the reported improvements in the mechanical properties of PNVCL hydrogels using different modification strategies.

Table 1: Effect of Nanofillers on the Mechanical Properties of PNVCL Hydrogels

NanofillerConcentrationImprovement in Mechanical PropertyReference
Nanoclay1 wt%128% increase in Young's modulus[3][8]
Nanogel0.3 wt%278% increase in Young's modulus[8]
Cellulose Nanocrystals (CNC)Low concentrationsSignificant increase in storage (G') and loss (G'') moduli[6][7]

Experimental Protocols

Protocol 1: Synthesis of PNVCL-Clay Nanocomposite Hydrogel

This protocol is based on the free-radical polymerization method.

Materials:

  • This compound (NVCL) monomer

  • N,N'-methylenebisacrylamide (MBA) crosslinker

  • Clay nanosheets (e.g., Laponite)

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Deionized water

Procedure:

  • Disperse a specific amount of clay nanosheets in deionized water and sonicate until a homogeneous dispersion is obtained.

  • Dissolve the NVCL monomer and MBA crosslinker in the clay dispersion.

  • Degas the solution by bubbling nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Add the AIBN initiator to the solution and mix thoroughly.

  • Transfer the solution into a mold (e.g., between two glass plates with a spacer).

  • Carry out the polymerization at a specific temperature (e.g., 60-70 °C) for a set period (e.g., 24 hours).

  • After polymerization, carefully remove the hydrogel from the mold.

  • Immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. Change the water frequently until the water remains clear.

  • Allow the hydrogel to swell to equilibrium before characterization.

Protocol 2: Synthesis of a Sequential PNVCL/PAAm Interpenetrating Polymer Network (IPN) Hydrogel

Materials:

  • This compound (NVCL) monomer

  • N,N'-methylenebisacrylamide (MBA) crosslinker

  • 2,2'-Azobisisobutyronitrile (AIBN) initiator

  • Acrylamide (AAm) monomer

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized water

Procedure:

  • First Network Synthesis (PNVCL):

    • Synthesize a PNVCL hydrogel using a method similar to Protocol 1.

    • After purification and swelling to equilibrium, cut the PNVCL hydrogel into the desired shape.

  • Second Network Synthesis (PAAm):

    • Prepare an aqueous solution containing the AAm monomer, MBA crosslinker, and a photoinitiator.

    • Immerse the swollen PNVCL hydrogel in this solution and allow it to swell for a sufficient time to ensure complete penetration of the second monomer solution.

    • Remove the hydrogel from the solution and place it in a mold.

    • Expose the hydrogel to UV light for a specific duration to initiate the polymerization of the second network.

  • Purification:

    • Immerse the resulting IPN hydrogel in deionized water to wash out any unreacted components.

    • Allow the IPN hydrogel to reach equilibrium swelling before characterization.

Visualizations

experimental_workflow cluster_PNVCL PNVCL Hydrogel Synthesis cluster_nanocomposite Nanocomposite Hydrogel Modification cluster_ipn IPN/DN Hydrogel Modification start Start: Prepare Monomer Solution (NVCL, Crosslinker, Initiator) polymerization Polymerization (e.g., Thermal or UV) start->polymerization add_nano Add Nanofillers (Clay, CNCs, etc.) to Monomer Solution start->add_nano purification Purification (Washing in DI Water) polymerization->purification characterization1 Characterization of Single Network Hydrogel purification->characterization1 swell_in_2nd Swell PNVCL Hydrogel in 2nd Monomer Solution purification->swell_in_2nd add_nano->polymerization polymerization2 Polymerize 2nd Network swell_in_2nd->polymerization2 purification2 Purification of IPN/DN Hydrogel polymerization2->purification2 characterization2 Characterization of IPN/DN Hydrogel purification2->characterization2

Caption: Experimental workflow for synthesizing and modifying PNVCL hydrogels.

logical_relationship cluster_problem Problem cluster_solutions Solutions cluster_outcomes Outcomes problem Poor Mechanical Properties of PNVCL Hydrogels (Brittle, Weak) crosslinking Optimize Crosslinking problem->crosslinking nanocomposite Form Nanocomposite (Clay, CNCs, Nanogels) problem->nanocomposite ipn Create Interpenetrating Polymer Network (IPN) problem->ipn dn Develop Double Network (DN) problem->dn outcomes Improved Mechanical Properties: - Increased Toughness - Higher Young's Modulus - Enhanced Elasticity crosslinking->outcomes nanocomposite->outcomes ipn->outcomes dn->outcomes

Caption: Strategies to improve the mechanical properties of PNVCL hydrogels.

References

Technical Support Center: RAFT Polymerization of N-vinylcaprolactam (NVCL)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low monomer conversion, encountered during the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-vinylcaprolactam (NVCL).

Troubleshooting Guides & FAQs

Q1: Why is my NVCL RAFT polymerization resulting in low or no conversion?

Low conversion in NVCL RAFT polymerization is a common issue that can stem from several factors. The most critical considerations are the choice of RAFT agent (CTA), the purity of the monomer, the efficiency of deoxygenation, and the concentration of the initiator. NVCL is a non-conjugated, or less-activated, monomer, which makes its controlled polymerization challenging and highly dependent on selecting the appropriate CTA.[1][2]

Q2: I'm getting poor results. Am I using the correct RAFT agent (CTA) for NVCL?

The choice of CTA is paramount for the successful RAFT polymerization of NVCL.[1] Due to the monomer's non-activated nature, certain CTAs are far more effective than others.

  • Recommended CTAs: Xanthates (used in MADIX, a type of RAFT) and dithiocarbamates are generally the most suitable agents for controlling the polymerization of N-vinylamides like NVCL.[1][2] Kinetic studies suggest that xanthates provide better control and higher yields for PNVCL synthesis.[1]

  • Less Effective CTAs: Trithiocarbonates and dithioesters, which are highly effective for more-activated monomers like acrylates or styrenes, are generally not suitable for NVCL and can lead to very slow reactions or low conversion.[1]

Q3: How do the initiator type and concentration affect my polymerization?

The initiator concentration is a critical parameter that must be optimized. Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for NVCL polymerization.[1][3]

  • Insufficient Initiator: Too little initiator may result in an insufficient supply of primary radicals to start the polymerization, leading to very long induction periods or complete failure of the reaction.[4] This is a particular risk in small-scale reactions where weighing minute quantities of initiator can be inaccurate.[5]

  • Excessive Initiator: Too much initiator can lead to a high concentration of radicals, favoring termination reactions. This results in a high number of "dead" polymer chains that no longer contain the RAFT end-group, leading to a loss of control and broader molecular weight distributions.[4][6][7]

  • [CTA]:[Initiator] Ratio: The molar ratio of the CTA to the initiator is crucial. To maintain "livingness" and achieve good control, the concentration of the CTA should be significantly higher than that of the initiator. Ratios between 5:1 and 10:1 are common starting points.

Q4: What are the optimal temperature and reaction time for NVCL RAFT polymerization?

Temperature and time are interdependent variables that influence both the rate of polymerization and the final conversion.

  • Temperature: For thermally initiated reactions using AIBN, temperatures between 60°C and 80°C are typical.[1] Increasing the temperature generally increases the rate of polymerization by accelerating initiator decomposition and propagation.[4] However, excessively high temperatures can also increase the rate of side reactions and termination.[4]

  • Reaction Time: The RAFT polymerization of NVCL can be slow, sometimes requiring over 24 hours to achieve moderate conversion (e.g., 60%).[1] It is highly recommended to perform kinetic studies by taking samples at regular intervals to monitor conversion over time.

Q5: My reaction has an unexpectedly long induction period before starting. What is the cause?

A significant delay before polymerization begins, known as an induction period, is almost always caused by the presence of radical scavengers in the system.

  • Oxygen: Molecular oxygen is a potent radical inhibitor. Incomplete deoxygenation of the reaction mixture is a common cause of long induction periods. It is crucial to thoroughly purge the solution with an inert gas (e.g., Nitrogen or Argon) for at least 30-40 minutes or use several freeze-pump-thaw cycles for more rigorous oxygen removal.[1][5][8]

  • Monomer Inhibitors: Commercial vinyl monomers like NVCL are shipped with added inhibitors (e.g., monomethyl ether hydroquinone, MEHQ) to prevent premature polymerization during storage.[4] These must be removed before the reaction, typically by passing the monomer through a column of basic alumina (B75360).[4]

Q6: My polymerization starts well but stalls at a moderate conversion (e.g., 50-60%). Why is this happening?

This phenomenon can be particularly prevalent when targeting high molecular weight polymers.

  • Increased Viscosity: As the polymerization progresses and polymer chains grow, the viscosity of the solution increases significantly.[1] This high viscosity can impede the diffusion of macroradicals and RAFT-terminated chains, reducing the frequency of the addition-fragmentation events necessary for controlled polymerization and slowing the overall reaction rate (a phenomenon related to the Trommsdorff effect).[1][9]

  • Rate Retardation: In some RAFT systems, an inherent rate retardation can occur, which is a complex phenomenon influenced by the stability of intermediate radicals.[10]

To address this, consider running the reaction at a higher dilution (lower monomer concentration), although this may also decrease the overall rate.

Quantitative Data Summary

The following tables summarize key quantitative data from literature to guide experimental design.

Table 1: Comparison of RAFT Agent (CTA) Performance in NVCL Polymerization

RAFT Agent (CTA) TypeTypical ConditionsTime (h)Conversion (%)Dispersity (Đ)Reference
Xanthate (PAT-X₁)60°C, 1,4-dioxane, [M]/[CTA]/[I] = 600/1/0.524~80%~1.3[1]
Xanthate (X₁)60°C, 1,4-dioxane, [M]/[CTA]/[I] = 150/1/0.224~60%~1.2[1]
Trithiocarbonate (A₁)60°C, 1,4-dioxane60Low~1.33[1]
Dithiocarbamate (CTA 2)Not specified>10>60%~1.13[11]

Table 2: Influence of Reaction Parameters on NVCL Polymerization

Parameter VariedObservationPotential Impact on Low ConversionReference
[CTA]:[Initiator] Ratio Lowering the ratio (more initiator) can increase the rate but may reduce control and livingness.An excessively high ratio (too little initiator) can prevent the reaction from starting efficiently.[6][12]
Monomer Concentration Higher concentration increases the polymerization rate.Very low concentration can lead to impractically slow reactions.[1][12]
Temperature Increasing temperature from 60°C to 80°C generally increases the reaction rate.A temperature that is too low for the chosen initiator will result in very slow or no initiation.[1][13]
Solvent Using a water/ethanol mixture instead of pure organic solvent can increase the polymerization rate.A poor solvent for the monomer, CTA, or resulting polymer can inhibit the reaction.[14][15]

Key Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization of NVCL

This protocol is a representative example based on common literature procedures.[1][3]

  • Reagent Preparation: this compound (NVCL, monomer) is purified by passing it through a column of basic alumina to remove inhibitors. The RAFT agent (e.g., a suitable xanthate) and initiator (e.g., AIBN) are used as received or recrystallized if necessary.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the NVCL monomer, the RAFT agent, and the initiator. Dissolve the components in the chosen solvent (e.g., 1,4-dioxane).

  • Deoxygenation: Seal the flask and purge the mixture with a steady stream of inert gas (Nitrogen or Argon) for 30-40 minutes while stirring at room temperature. For higher purity, perform at least three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (e.g., 60°C) and begin stirring.

  • Monitoring: To monitor kinetics, carefully withdraw aliquots at specific time points using a degassed, airtight syringe. The reaction progress can be determined by analyzing monomer conversion via ¹H NMR or Gas Chromatography (GC).[8]

  • Termination & Purification: Once the desired conversion is reached or the reaction stalls, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air. The resulting polymer is typically purified by precipitation in a large excess of a cold non-solvent (e.g., diethyl ether or hexane) and dried under vacuum.[8]

Visual Diagrams

TroubleshootingWorkflow cluster_start cluster_checks cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_setup Setup Issues start Low / No Conversion in NVCL RAFT check_reagents 1. Verify Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_setup 3. Review Setup start->check_setup cta_issue Incorrect CTA Type? (Use Xanthate) check_reagents->cta_issue temp_issue Temperature Too Low? (Check initiator half-life) check_conditions->temp_issue oxygen_issue Oxygen Present? (Improve deoxygenation) check_setup->oxygen_issue inhibitor_issue Monomer Inhibitor? (Purify NVCL) initiator_issue Initiator Problem? (Check [CTA]:[I] ratio) time_issue Time Too Short? (Run kinetics >24h) solvent_issue Poor Solvent? (Ensure solubility) viscosity_issue High Viscosity? (Stalling at high conversion)

Caption: Troubleshooting workflow for low conversion in NVCL RAFT polymerization.

RAFT_Mechanism Simplified RAFT Polymerization Cycle for NVCL init 1. Initiation Initiator -> 2I• prop1 I• + Monomer (M) -> P₁• init->prop1 preeq 2. RAFT Pre-Equilibrium P₁• + CTA -> Intermediate prop1->preeq reinit 3. Re-initiation Intermediate -> P₁-CTA + R• preeq->reinit Fragmentation prop2 R• + Monomer (M) -> P₂• reinit->prop2 maineq 4. Main Equilibrium Pₙ• + Pₘ-CTA <=> Pₙ-CTA + Pₘ• prop2->maineq term 5. Termination Pₙ• + Pₘ• -> Dead Polymer maineq->term Low Probability

Caption: Simplified diagram of the key steps in the RAFT polymerization process.

References

Minimizing batch-to-batch variability in N-Vinylcaprolactam polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Vinylcaprolactam Polymerization

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in this compound (NVCL) polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in NVCL polymerization?

Batch-to-batch variability in NVCL polymerization can stem from several factors, including the purity of raw materials and reagents, deviations in reaction conditions, solvent quality, and differences in purification procedures.[1] Inconsistent equipment calibration and even minor differences in experimental techniques can also introduce variability.[1] For NVCL specifically, key factors include monomer purity, initiator concentration, temperature control, and the effectiveness of degassing.[2][3]

Q2: How critical is the purity of the this compound (NVCL) monomer?

Monomer purity is extremely critical. NVCL is a hygroscopic solid that is highly sensitive to hydrolysis.[2] Purity can vary significantly between suppliers and even between different batches from the same supplier.[2] Impurities, such as N,N'-di-s-butyl-p-phenylenediamine (inhibitor) or hydrolysis byproducts, can interfere with polymerization kinetics, leading to inconsistent conversion rates, variable molecular weights, and broader molecular weight distributions.[2][4] Therefore, monomer purification, often by vacuum distillation or recrystallization, is a crucial first step for reproducible results.[5][6][7]

Q3: Why is temperature control so important for achieving consistent poly(NVCL)?

Temperature has a significant impact on polymerization rate and the final properties of poly(this compound) (PNVCL). Free radical polymerization is an exothermic process, and inadequate temperature control can lead to a rapid increase in reaction rate, which affects molecular weight and polydispersity. Studies have shown that PNVCL synthesized at higher temperatures can result in a larger fraction of high-molecular-weight polymer.[8] The Lower Critical Solution Temperature (LCST) of PNVCL, a key property for many applications, is also dependent on the polymer's molecular weight, which is directly influenced by reaction temperature.[9][10][11]

Q4: What is the role of dissolved oxygen and how can it be effectively removed?

Dissolved molecular oxygen is a potent quencher of triplet-states and can act as an inhibitor in radical polymerizations.[12] Its presence can lead to an unpredictable induction period, where polymerization is delayed or completely halted, resulting in low or no monomer conversion. To ensure batch-to-batch consistency, the reaction mixture must be thoroughly degassed.[2] Common laboratory degassing methods include sparging with an inert gas (like nitrogen or argon), freeze-pump-thaw cycles, and sonication under reduced pressure.[13][14] For larger scale operations, membrane and vacuum degasification techniques are also used.[13][15][16]

Troubleshooting Guide

Problem 1: My polymerization has a long induction period or fails to initiate.

Possible Cause Troubleshooting Steps
Oxygen Inhibition Molecular oxygen inhibits free-radical polymerization. Ensure the reaction mixture is thoroughly degassed. For small-scale reactions, perform at least three freeze-pump-thaw cycles.[13][14] For larger scales, ensure inert gas sparging is sufficient (e.g., bubbling N2 for 30-40 minutes).[2]
Monomer Impurities The commercial NVCL monomer may contain inhibitors. Purify the monomer by vacuum distillation or recrystallization before use.[5][6]
Inactive Initiator The initiator (e.g., AIBN) may have degraded due to improper storage. Use a freshly recrystallized initiator or a new batch stored under recommended conditions (e.g., refrigerated).[5][6]

Problem 2: The molecular weight (MW) or molecular weight distribution (PDI) of my polymer is inconsistent between batches.

Possible Cause Troubleshooting Steps
Inaccurate Initiator Amount The initiator-to-monomer ratio is a primary determinant of molecular weight.[9] Use a high-precision balance to weigh the initiator. Prepare a stock solution of the initiator to ensure accurate and consistent dispensing for multiple batches.
Temperature Fluctuations Poor temperature control affects both the initiation rate and propagation, leading to variations in MW and a broader PDI. Use a precisely controlled oil bath or reactor jacket. Monitor the internal reaction temperature to account for any exotherm.
Inefficient Mixing Inadequate stirring can create localized "hot spots" or concentration gradients, leading to non-uniform polymer growth. Ensure consistent and efficient stirring throughout the entire reaction period.
Chain Transfer Impurities Impurities in the monomer or solvent can act as unintended chain transfer agents, lowering the molecular weight. Ensure high-purity, freshly distilled monomer and solvents are used.[5]

Problem 3: I am observing gel formation during the polymerization.

Possible Cause Troubleshooting Steps
High Monomer Conversion At very high conversions, chain transfer to polymer reactions can become significant, leading to branching and cross-linking. Limit the monomer conversion by reducing the reaction time. Purify the polymer as soon as the target conversion is reached.
Bifunctional Impurities Impurities with two polymerizable groups can act as cross-linkers. Ensure monomer is purified to remove such contaminants.
Runaway Reaction (High Temperature) Excessive heat from the polymerization exotherm can accelerate side reactions that lead to cross-linking. Improve heat dissipation by using a larger solvent volume (lower monomer concentration) or by enhancing external cooling.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the expected impact of key experimental variables on the final polymer properties. These are generalized trends based on polymerization principles.

Table 1: Effect of Initiator Concentration on Polymer Properties

Initiator:Monomer RatioPolymerization RateAverage Molecular Weight (MW)Polydispersity Index (PDI)
LowSlowerHigherPotentially Narrower
HighFasterLowerPotentially Broader

Note: Higher initiator concentrations lead to a greater number of growing polymer chains, which consume the monomer more quickly, resulting in shorter (lower MW) chains.[3]

Table 2: Effect of Temperature on Polymerization Outcome

Reaction TemperaturePolymerization RateAverage Molecular Weight (MW)Risk of Side Reactions
Lower (e.g., 50-60 °C)SlowerHigherLower
Higher (e.g., 70-80 °C)FasterLowerHigher (e.g., chain transfer, gelation)

Note: Higher temperatures increase the rate of both initiation and propagation. However, the rate of termination and chain transfer reactions also increases, often leading to a net decrease in the average molecular weight.[3][8]

Experimental Protocols

Protocol 1: Purification of this compound (NVCL) Monomer

  • Safety: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Apparatus: Set up a short-path distillation apparatus suitable for vacuum distillation.

  • Procedure:

    • Place crude NVCL (a solid at room temperature) into the distillation flask.[2]

    • Gently melt the NVCL by warming the flask (melting point is ~35-38 °C).[2]

    • Apply vacuum and slowly heat the flask using an oil bath.

    • Collect the distilled NVCL fraction at the appropriate boiling point and pressure.

    • The purified monomer should be a clear, colorless liquid that solidifies upon cooling. Store the purified monomer under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) and at a low temperature to prevent spontaneous polymerization or degradation.[5]

Protocol 2: Standard Free-Radical Polymerization of NVCL

  • Reagent Preparation:

    • Dissolve the desired amount of purified NVCL monomer and initiator (e.g., AIBN) in the chosen solvent (e.g., 1,4-dioxane (B91453) or toluene) in a Schlenk flask equipped with a magnetic stir bar.[2][5]

  • Degassing:

    • Attach the Schlenk flask to a Schlenk line.

    • Freeze the mixture by immersing the flask in liquid nitrogen until completely solid.[14]

    • Apply a high vacuum for 10-15 minutes while the flask remains in the liquid nitrogen.[14]

    • Close the flask to the vacuum and thaw the mixture at room temperature. Bubbles of dissolved gas should be visible.[13]

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.[14]

  • Polymerization:

    • After the final thaw, backfill the flask with an inert gas (e.g., Nitrogen or Argon).

    • Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70 °C).[2][6]

    • Allow the polymerization to proceed with vigorous stirring for the specified time.

  • Termination and Purification:

    • Stop the reaction by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane) while stirring.[5]

    • Collect the white polymer precipitate by filtration.

    • Repeat the dissolution-precipitation step two more times to remove unreacted monomer and initiator residues.[5]

    • Dry the final poly(this compound) product under vacuum to a constant weight.[3]

Visualizations

G prep 1. Reagent Prep (Purified NVCL, Initiator, Solvent) degas 2. Degassing (Freeze-Pump-Thaw x3) prep->degas react 3. Polymerization (Inert Atmosphere, Temp Control) degas->react precip 4. Precipitation (Add to Non-Solvent) react->precip purify 5. Purification (Redissolve & Re-precipitate) precip->purify dry 6. Drying (Vacuum Oven) purify->dry final Final Product: Pure Poly(NVCL) dry->final

Caption: Standard workflow for NVCL polymerization.

G start Problem: Inconsistent MW/PDI q_temp Is Temperature Precisely Controlled? start->q_temp s_temp Solution: Use Calibrated Oil Bath, Monitor Internal Temp q_temp->s_temp No q_init Is Initiator Weighed & Dispensed Accurately? q_temp->q_init Yes s_temp->q_init s_init Solution: Use High-Precision Balance, Consider Stock Solution q_init->s_init No q_purity Are Monomer & Solvent of High Purity? q_init->q_purity Yes s_init->q_purity s_purity Solution: Distill/Purify Monomer, Use Anhydrous Solvent q_purity->s_purity No end_node Improved Consistency q_purity->end_node Yes s_purity->end_node

Caption: Troubleshooting inconsistent molecular weight.

References

Purification methods for N-Vinylcaprolactam monomer before polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the purification of N-Vinylcaprolactam (NVCL) monomer prior to polymerization. Ensuring high monomer purity is critical for achieving desired polymer properties and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound (NVCL) before polymerization?

A1: Purifying NVCL is crucial because impurities can significantly impact the polymerization process and the final properties of the polymer.[] Even small amounts of contaminants can lead to side reactions, inhibit polymerization, reduce the molecular weight of the resulting polymer, or cause discoloration.[][2] Common commercial NVCL may contain inhibitors (like N,N'-di-sec-butyl-p-phenylenediamine), unreacted starting materials such as ε-caprolactam, and various byproducts from synthesis and storage.[2][3][4]

Q2: What are the most common impurities in commercial NVCL?

A2: The primary impurities found in commercial NVCL include:

  • ε-caprolactam: Often present as a residual starting material from the synthesis of NVCL.[2]

  • Color-imparting impurities: These can cause the monomer and resulting polymer to have a yellow tint.[2]

  • Polymerization inhibitors: Added to prevent spontaneous polymerization during storage and transport.[3][4][5]

  • Water: NVCL is hygroscopic and can absorb moisture from the atmosphere.[4]

  • Other organic byproducts: Depending on the synthesis route, various other small molecule impurities may be present.

Q3: What are the standard methods for purifying NVCL?

A3: The most common and effective methods for purifying NVCL monomer are:

  • Vacuum Distillation: This is a widely used technique to separate NVCL from non-volatile impurities and inhibitors.[5][6][7]

  • Recrystallization/Partial Melt Crystallization: This method is particularly effective for removing color-imparting impurities and ε-caprolactam.[2]

  • Treatment with Adsorbents: Passing a solution of NVCL through a column of activated alumina (B75360) or silica (B1680970) gel can remove polar impurities and inhibitors.

Troubleshooting Guides

Vacuum Distillation

Q: My NVCL monomer is turning yellow and polymerizing in the distillation flask. What's happening and how can I prevent it?

A: This is a common issue caused by excessive heating or prolonged distillation times, which can initiate thermal polymerization.

  • Troubleshooting Steps:

    • Reduce Temperature: Ensure the distillation is performed under a high vacuum (e.g., <1 mmHg) to lower the boiling point of NVCL (boiling point is approx. 128 °C at 21 mmHg). The oil bath temperature should be kept as low as possible, ideally no more than 20-30 °C above the monomer's boiling point at the operating pressure.

    • Use a Stabilizer (Non-volatile): While the goal is to remove inhibitors, adding a small amount of a non-volatile inhibitor like phenothiazine (B1677639) to the distillation pot can prevent polymerization without contaminating the distillate.

    • Ensure a Cold Condenser: Maintain a steady and cold flow of coolant through the condenser to ensure efficient condensation and minimize the time the monomer spends in the vapor phase at high temperatures.

    • Work Quickly: Do not leave the distillation running unattended for extended periods. Distill the amount of monomer needed and then promptly cool the system.

Recrystallization

Q: I'm getting a very low yield after recrystallizing my NVCL. How can I improve it?

A: Low yield is typically due to using too much solvent or improper cooling.[8]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the NVCL.[8] Adding solvent in small portions to the heated monomer is an effective way to achieve this.[8]

    • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator.[8] Slow cooling promotes the formation of larger, purer crystals.[8]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[8] Seeding the solution with a tiny crystal of pure NVCL can also initiate crystallization.[2]

    • Solvent Choice: While NVCL can be recrystallized from various solvents, partial melt crystallization is also a highly effective method. This involves melting the impure NVCL, then slowly cooling it to a temperature just below its melting point (35-38 °C) to allow pure NVCL crystals to form, leaving impurities in the remaining liquid mother liquor.[2]

Quantitative Data on Purification

Purification MethodImpurity TargetedTypical Purity AchievedReference
Single DistillationGeneral Impurities98 to 99.95%[2]
Partial Melt Crystallizationε-caprolactam, Color Impurities>99.8%[2]

Table 1: Comparison of common NVCL purification methods and their effectiveness.

Experimental Protocols

Protocol 1: Vacuum Distillation of NVCL

Objective: To remove polymerization inhibitors and other non-volatile or high-boiling point impurities.

Materials:

  • This compound (commercial grade)

  • Round-bottom flask

  • Short-path distillation head with condenser and receiving flask

  • Vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Place the commercial NVCL into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Begin stirring (if using a stir bar) and slowly apply vacuum. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the vacuum pump.

  • Once a stable vacuum is achieved, begin to gently heat the flask using the heating mantle or oil bath.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~92-95 °C at 4 mmHg).

  • Discard the first few drops of distillate, as they may contain volatile impurities.

  • Once the majority of the NVCL has distilled, stop the heating, and allow the apparatus to cool completely before slowly releasing the vacuum.

  • The purified NVCL should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) and used promptly.[7]

Protocol 2: Partial Melt Crystallization of NVCL

Objective: To remove ε-caprolactam and color-imparting impurities.[2]

Materials:

  • This compound (commercial grade, purity ≥95%)[2]

  • Crystallization vessel (e.g., a jacketed beaker or a flask)

  • Temperature-controlled bath or cryostat

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Gently heat the NVCL to be purified in the crystallization vessel until it is completely melted (melting point is 35-38 °C).[2] A temperature of around 40-50 °C is suitable.[2]

  • Slowly cool the melt while gently stirring. The crystallization is preferably carried out at temperatures between 25 to 34.9 °C.[2]

  • As the melt cools, pure NVCL crystals will begin to form. For optimal results, seed crystals can be used to initiate crystallization on the vessel surfaces.[2]

  • Continue cooling until a significant portion of the melt has crystallized (a degree of crystallization between 10% and 90% is recommended).[2]

  • Separate the purified crystals from the remaining liquid (mother liquor), which now contains a higher concentration of impurities.[2] This can be done by vacuum filtration.

  • The collected crystals can be melted for use or stored. The resulting NVCL will have a reduced tendency for discoloration.[2]

Diagrams

Logical Workflow for NVCL Purification

This diagram outlines the decision-making process for selecting an appropriate purification method based on the initial state of the monomer and the requirements of the polymerization.

PurificationWorkflow Workflow for NVCL Monomer Purification start Start: Commercial NVCL Monomer check_purity Assess Initial Purity and Intended Application start->check_purity distillation Perform Vacuum Distillation (Removes Inhibitor) check_purity->distillation General Use / Free Radical Polym. recrystallization Perform Partial Melt Crystallization (Removes Color/Caprolactam) check_purity->recrystallization Discolored Monomer or High Caprolactam Content high_purity_check High Purity Required for Controlled Polymerization? distillation->high_purity_check recrystallization->high_purity_check high_purity_check->recrystallization Yes, and monomer was only distilled use_monomer Use Purified Monomer in Polymerization high_purity_check->use_monomer No / Purity is Sufficient store Store Purified Monomer: - Cold (2-8°C) - Inert Atmosphere use_monomer->store If not used immediately

Caption: Decision workflow for selecting an NVCL purification method.

References

Validation & Comparative

A Comparative Analysis of N-Vinylcaprolactam and N-isopropylacrylamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, both N-Vinylcaprolactam (NVCL) and N-isopropylacrylamide (NIPAM) are prominent monomers utilized in the development of hydrogels and nanoparticles for biomedical applications such as drug delivery and tissue engineering. Their thermoresponsive behavior, particularly the Lower Critical Solution Temperature (LCST) near physiological temperature, has made them subjects of extensive research. However, concerns regarding their cytocompatibility are paramount for their translation into clinical use. This guide provides an objective comparison of the cytotoxicity of NVCL and NIPAM, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

Experimental evidence suggests that this compound (NVCL) and its corresponding polymer, poly(this compound) (PVCL), generally exhibit lower cytotoxicity compared to N-isopropylacrylamide (NIPAM) and its polymer, poly(N-isopropylacrylamide) (PNIPAM). Studies have shown that the monomers of both compounds are significantly more toxic than their polymerized forms.[1] However, PNIPAM has been observed to induce more pronounced cellular cytotoxicity, particularly at physiological temperatures.[1] In contrast, PVCL is often better tolerated by various cell lines.[1][2]

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data from a key study comparing the cytotoxicity of NVCL and NIPAM monomers and their respective polymers on Caco-2 and Calu-3 cell lines. The data is presented as cell viability (MTT assay) and lactate (B86563) dehydrogenase (LDH) release, a marker of cell membrane damage.

Table 1: Cytotoxicity of this compound (NVCL) and N-isopropylacrylamide (NIPAM) Monomers

MonomerConcentration (mg/ml)Cell LineIncubation Time (h)Incubation Temperature (°C)Cell Viability (%) (MTT Assay)LDH Release (%)
NVCL 0.1Caco-2337~95~5
1.0Caco-2337~80~15
10.0Caco-2337~20~70
NIPAM 0.1Caco-2337~90~10
1.0Caco-2337~60~35
10.0Caco-2337<10>80

Data extrapolated from Vihola et al., Biomaterials, 2005.[1]

Table 2: Cytotoxicity of Poly(this compound) (PVCL) and Poly(N-isopropylacrylamide) (PNIPAM)

PolymerConcentration (mg/ml)Cell LineIncubation Time (h)Incubation Temperature (°C)Cell Viability (%) (MTT Assay)LDH Release (%)
PVCL 10.0Caco-2325~100<5
10.0Caco-2337~95~5
PNIPAM 10.0Caco-2325~90~10
10.0Caco-2337~75~20

Data extrapolated from Vihola et al., Biomaterials, 2005.[1]

Key Findings from Experimental Data

  • Monomer Toxicity: Both NVCL and NIPAM monomers exhibit dose-dependent cytotoxicity.[1] However, NIPAM monomer consistently demonstrates higher toxicity at equivalent concentrations, leading to lower cell viability and greater LDH release.[1]

  • Polymer Biocompatibility: Polymerization significantly reduces the cytotoxicity of both monomers.[1]

  • Temperature-Dependent Cytotoxicity of PNIPAM: The cytotoxicity of PNIPAM increases at physiological temperature (37°C), which is above its LCST.[1] This is attributed to the polymer's transition to a more hydrophobic state.

  • Superior Biocompatibility of PVCL: PVCL was found to be well-tolerated at all tested concentrations and temperatures, indicating its superior biocompatibility compared to PNIPAM.[1][2]

Experimental Protocols

The following methodologies were employed in the comparative cytotoxicity studies.

Cell Culture
  • Cell Lines: Caco-2 (human colorectal adenocarcinoma) and Calu-3 (human lung adenocarcinoma) cells were used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% L-glutamine.

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays
  • MTT Assay (Cell Viability):

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The culture medium was replaced with fresh medium containing various concentrations of the test compounds (monomers or polymers).

    • After the specified incubation time and temperature, the medium was removed, and MTT solution (0.5 mg/ml) was added to each well.

    • The plate was incubated for 3 hours at 37°C.

    • The MTT solution was removed, and dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control cells.

  • LDH Assay (Membrane Integrity):

    • Cells were cultured and treated under the same conditions as the MTT assay.

    • After incubation, the supernatant was collected to measure extracellular LDH activity.

    • The remaining cells were lysed to measure intracellular LDH activity.

    • LDH activity was determined using a commercially available kit.

    • LDH release was calculated as the percentage of extracellular LDH activity relative to the total (extracellular + intracellular) LDH activity.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt_steps MTT Assay Steps cluster_ldh_steps LDH Assay Steps cluster_results Data Analysis start Seed Cells in 96-well plates incubate1 Incubate for 24h at 37°C, 5% CO2 start->incubate1 treatment Replace medium with test compounds (NVCL/NIPAM monomers or polymers) incubate1->treatment incubate2 Incubate for specified time and temperature (25°C or 37°C) treatment->incubate2 mtt_assay MTT Assay (Viability) incubate2->mtt_assay ldh_assay LDH Assay (Membrane Damage) incubate2->ldh_assay add_mtt Add MTT solution mtt_assay->add_mtt collect_supernatant Collect supernatant (extracellular LDH) ldh_assay->collect_supernatant lyse_cells Lyse cells (intracellular LDH) ldh_assay->lyse_cells incubate_mtt Incubate for 3h at 37°C add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_mtt Measure absorbance at 570 nm dissolve->read_mtt analyze Compare cell viability and LDH release to controls read_mtt->analyze measure_ldh Measure LDH activity collect_supernatant->measure_ldh lyse_cells->measure_ldh calculate_release Calculate % LDH release measure_ldh->calculate_release calculate_release->analyze cytotoxicity_pathway cluster_exposure Cellular Exposure cluster_effects Cellular Effects cluster_outcomes Cytotoxic Outcomes Monomer NIPAM or NVCL Monomer Membrane Plasma Membrane Damage Monomer->Membrane Mitochondria Mitochondrial Dysfunction Monomer->Mitochondria LDH LDH Release Membrane->LDH Apoptosis Apoptosis/Necrosis Membrane->Apoptosis Viability Decreased Cell Viability Mitochondria->Viability Mitochondria->Apoptosis

References

A Comparative Guide to the Thermoresponsive Behavior of PNVCL and PNIPAM

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stimuli-responsive polymers, Poly(N-vinylcaprolactam) (PNVCL) and Poly(N-isopropylacrylamide) (PNIPAM) stand out for their thermoresponsive properties, particularly their Lower Critical Solution Temperature (LCST) close to physiological temperature, making them prime candidates for biomedical applications such as drug delivery and tissue engineering.[1][2] This guide provides a detailed comparative analysis of their thermoresponsive behavior, supported by experimental data and protocols.

At a Glance: PNVCL vs. PNIPAM

FeaturePoly(this compound) (PNVCL)Poly(N-isopropylacrylamide) (PNIPAM)
LCST Range 25-50 °C[3]~32 °C[1][3]
LCST Dependence Dependent on molecular weight and polymer concentration (Type I behavior).[1][3]Largely independent of molecular weight (Type II behavior).[1][3]
Thermodynamics Follows the classical Flory-Huggins theory.[3][4]Exhibits a more complex thermodynamic behavior.
Biocompatibility Generally considered more biocompatible and less toxic than PNIPAM.[4][5]Concerns exist regarding potential cytotoxicity and the release of toxic small molecules upon hydrolysis.[5][6]
Hydrolysis The vinylcaprolactam ring can be susceptible to hydrolysis under acidic conditions.[5]Amide group hydrolysis can lead to the formation of small toxic amide compounds.[5]
Influence of Salts LCST is lowered by the presence of salts.[1][4]LCST is also affected by salts.[4]

Thermoresponsive Behavior: A Deeper Dive

The defining characteristic of both PNVCL and PNIPAM is their Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state.[7] Below the LCST, hydrogen bonds between the polymer and water molecules keep the polymer chains in an extended coil conformation. As the temperature increases and surpasses the LCST, these hydrogen bonds break, leading to the release of water molecules and the collapse of the polymer chains into a more compact, globular state. This process is endothermic and can be detected by techniques like Differential Scanning Calorimetry (DSC).[8]

A key distinction lies in their miscibility behaviors. PNIPAM is classified as a Type II polymer, meaning its LCST of approximately 32°C is relatively independent of its molecular weight.[1][3] In contrast, PNVCL is a Type I polymer, and its LCST is notably dependent on both its molecular weight and the polymer concentration in the solution, following the Flory-Huggins theory.[1][3][4] This dependency allows for a greater degree of control over the transition temperature of PNVCL by tuning these parameters.[4] The LCST of PNVCL has been observed to span a broad range from 25°C to 50°C.[3]

The presence of salts in the solution is known to decrease the LCST of both polymers.[1][4] For instance, in a physiological solution containing 0.9% NaCl, the LCST of a PNVCL-COOH polymer was observed to decrease by about 1°C.[3]

Biocompatibility and Cytotoxicity

While both polymers are extensively studied for biomedical applications, PNVCL is often highlighted as a more biocompatible alternative to PNIPAM.[3][4] Studies have shown that PNVCL is well-tolerated by cells at various concentrations.[4][9] Conversely, concerns have been raised about the potential cytotoxicity of PNIPAM and its monomer, N-isopropylacrylamide.[5][6] Furthermore, the hydrolysis of PNIPAM can produce small, potentially toxic amide compounds, a concern not associated with PNVCL to the same extent, although PNVCL can undergo hydrolysis under acidic conditions.[5]

Experimental Protocols for Characterization

The thermoresponsive behavior of PNVCL and PNIPAM is primarily characterized by determining their LCST. The following are standard experimental methodologies:

Turbidimetry

This is the most common method to determine the cloud point (Tcp), which is often considered the LCST. It measures the change in light transmittance through the polymer solution as a function of temperature.

  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 10 mg/mL) in the desired solvent (e.g., deionized water or a buffer).[10]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement:

    • Set the wavelength to a value where the polymer does not absorb light (e.g., 500-700 nm) to ensure changes in transmittance are due to scattering.[7]

    • Equilibrate the sample at a temperature below the expected LCST.

    • Increase the temperature at a controlled rate (e.g., 0.5 °C/min).[10]

    • Record the transmittance as a function of temperature.

  • Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value or as the onset of the decrease in transmittance.[7]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the polymer's phase transition, providing information about the transition temperature and enthalpy.[8]

  • Sample Preparation: Prepare a polymer solution of a known concentration. A reference pan containing only the solvent is also prepared.

  • Instrumentation: Use a Differential Scanning Calorimeter.

  • Measurement:

    • Seal the sample and reference pans hermetically to prevent solvent evaporation.[7]

    • Place the pans in the DSC instrument and equilibrate at a temperature below the expected LCST.

    • Heat the sample at a constant rate (e.g., 1-10 °C/min).[7]

    • Record the differential heat flow between the sample and reference.

  • Data Analysis: The LCST is determined from the peak of the endothermic transition in the heat flow versus temperature plot.[8]

Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer chains as they transition from an extended coil to a collapsed globule.

  • Sample Preparation: Prepare a dilute polymer solution and filter it to remove any dust or aggregates.

  • Instrumentation: Use a DLS instrument with a temperature controller.

  • Measurement:

    • Place the sample in the instrument and equilibrate below the LCST.

    • Measure the hydrodynamic radius at increasing temperature intervals through the LCST transition.

  • Data Analysis: A sharp increase in the hydrodynamic radius indicates the aggregation of polymer chains and the onset of the LCST.

Visualizing the Comparison and Workflow

To better understand the comparative analysis and the experimental process, the following diagrams are provided.

Comparative Analysis of PNVCL and PNIPAM cluster_polymers Thermoresponsive Polymers cluster_properties Key Properties cluster_applications Biomedical Applications PNVCL PNVCL LCST Lower Critical Solution Temperature (LCST) PNVCL->LCST Dependent on MW & Conc. Biocompatibility Biocompatibility & Cytotoxicity PNVCL->Biocompatibility Generally Higher Thermodynamics Thermodynamic Behavior PNVCL->Thermodynamics Flory-Huggins (Type I) PNIPAM PNIPAM PNIPAM->LCST Independent of MW PNIPAM->Biocompatibility Potential Concerns PNIPAM->Thermodynamics Type II Behavior DrugDelivery Drug Delivery LCST->DrugDelivery TissueEngineering Tissue Engineering LCST->TissueEngineering Biocompatibility->DrugDelivery Biocompatibility->TissueEngineering

Caption: A logical diagram illustrating the comparative analysis of PNVCL and PNIPAM based on their key properties and applications.

Experimental Workflow for LCST Determination cluster_prep Sample Preparation cluster_methods Characterization Methods cluster_analysis Data Analysis Prep Prepare Polymer Solution (Known Concentration) Turbidimetry Turbidimetry (UV-Vis) Prep->Turbidimetry DSC Differential Scanning Calorimetry (DSC) Prep->DSC DLS Dynamic Light Scattering (DLS) Prep->DLS Analysis Determine LCST from: - Transmittance Drop (Turbidimetry) - Endothermic Peak (DSC) - Hydrodynamic Radius Increase (DLS) Turbidimetry->Analysis DSC->Analysis DLS->Analysis

Caption: A flowchart outlining the experimental workflow for determining the Lower Critical Solution Temperature (LCST) of thermoresponsive polymers.

References

PNVCL vs. PNIPAM: A Comparative Analysis of Hydrolytic Stability for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of thermoresponsive polymers is a critical factor in the design and efficacy of novel therapeutic systems. Among the most studied polymers in this class are Poly(N-vinylcaprolactam) (PNVCL) and Poly(N-isopropylacrylamide) (PNIPAM). While both exhibit a sharp lower critical solution temperature (LCST) near physiological temperature, their long-term performance and biocompatibility can be significantly influenced by their susceptibility to hydrolysis. This guide provides an objective comparison of the hydrolytic stability of PNVCL and PNIPAM, supported by available scientific evidence.

Executive Summary

Overall, the scientific literature indicates that PNVCL possesses superior hydrolytic stability compared to PNIPAM. The primary advantage of PNVCL lies in its degradation pathway; its hydrolysis does not yield small, potentially toxic amide by-products, a known concern with the degradation of PNIPAM. This intrinsic stability makes PNVCL a more robust candidate for long-term in vivo applications where material integrity and biocompatibility are paramount.

Comparative Analysis of Hydrolytic Stability

While direct quantitative, side-by-side kinetic studies on the hydrolysis of PNVCL and PNIPAM under identical conditions are not extensively available in the reviewed literature, the qualitative consensus points towards the higher stability of PNVCL.

Key Differences:

  • Hydrolysis Products: The most significant difference lies in the by-products of hydrolysis. The degradation of PNIPAM can lead to the formation of low molecular weight isopropylamine. In contrast, the hydrolysis of PNVCL, which is generally slow and occurs under harsh acidic conditions, results in the formation of a polymeric carboxylic acid and does not release small, potentially cytotoxic amide compounds.[1] This is a crucial consideration for biomedical applications where the accumulation of small molecule degradation products can elicit an inflammatory response or other adverse effects.

  • Chemical Structure: The higher stability of PNVCL is attributed to its chemical structure, specifically the cyclic amide group (a lactam ring). This structure is inherently more resistant to hydrolysis compared to the open-chain amide structure of PNIPAM.

Factors Influencing Hydrolysis

The rate and extent of hydrolysis for both polymers are influenced by several factors:

  • pH: Both polymers are more susceptible to hydrolysis under strongly acidic or basic conditions. For instance, PNIPAM hydrogels have been shown to degrade in alkaline solutions (e.g., 0.1 N NaOH).

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis.

  • Co-monomers and Crosslinkers: The incorporation of co-monomers or the type of crosslinking agent used in hydrogel formulations can significantly impact hydrolytic stability. For example, introducing hydrolyzable ester linkages into the polymer backbone can be a deliberate strategy to create biodegradable materials.

Experimental Protocols for Assessing Hydrolytic Stability

A standard method to evaluate the hydrolytic degradation of polymers involves monitoring changes in their physical and chemical properties over time when exposed to an aqueous environment.

General Experimental Protocol for Hydrolytic Degradation Study:
  • Sample Preparation:

    • Prepare polymer samples of uniform shape and size (e.g., films, hydrogel discs).

    • Thoroughly dry the samples under vacuum to a constant weight and record the initial dry weight (W_initial).

  • Incubation:

    • Immerse the samples in a hydrolytic medium. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions. For accelerated studies, acidic (e.g., HCl solution) or basic (e.g., NaOH solution) media can be employed.

    • Maintain a constant temperature, typically 37°C for physiological relevance or higher temperatures (e.g., 50-70°C) for accelerated testing.

  • Monitoring and Analysis:

    • At predetermined time intervals (e.g., 1, 7, 14, 30, 60 days), remove the samples from the medium.

    • Gently rinse the samples with deionized water to remove any residual salts and then dry them to a constant weight (W_final).

    • Weight Loss Calculation: The percentage of weight loss is calculated using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

    • Molecular Weight Analysis: Characterize the molecular weight of the polymer at each time point using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). A decrease in molecular weight is indicative of chain scission due to hydrolysis.

    • Chemical Structure Analysis: Use Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify changes in the chemical structure and the formation of degradation products.

Visualization of Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Factors Influencing Hydrolysis Stability

cluster_factors Factors Influencing Hydrolysis pH pH Hydrolysis_Stability Hydrolysis Stability pH->Hydrolysis_Stability Temperature Temperature Temperature->Hydrolysis_Stability Polymer_Structure Polymer Structure (e.g., cyclic vs. open-chain amide) Polymer_Structure->Hydrolysis_Stability Co_monomers Co-monomers & Crosslinkers Co_monomers->Hydrolysis_Stability Start Start Sample_Prep Sample Preparation (Drying & Weighing) Start->Sample_Prep Incubation Incubation in Hydrolytic Medium (e.g., PBS, 37°C) Sample_Prep->Incubation Time_Points Sampling at Pre-defined Time Points Incubation->Time_Points Analysis Analysis: - Weight Loss - Molecular Weight (GPC) - Chemical Structure (FTIR) Time_Points->Analysis End End Time_Points->End Final time point Analysis->Time_Points Continue for all time points

References

A Comparative Guide to the Biocompatibility of PNVCL-Based Materials for Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(N-vinylcaprolactam) (PNVCL) has emerged as a promising thermoresponsive polymer for a range of biomedical applications, including drug delivery systems and tissue engineering.[1][2] Its biocompatibility is a critical factor for its successful translation into clinical use. This guide provides an objective comparison of the biocompatibility of PNVCL-based materials with other commonly used polymers, namely Poly(N-isopropylacrylamide) (PNIPAM) and Poly(lactic-co-glycolic acid) (PLGA), supported by experimental data.

Executive Summary

PNVCL generally exhibits superior biocompatibility compared to PNIPAM, which is known to have cytotoxic effects.[3][4] While direct quantitative comparisons with PLGA are less common in the literature, PNVCL's favorable in vitro and in vivo profiles make it a strong candidate for medical devices and drug delivery platforms. This guide will delve into the specifics of cytotoxicity, hemolytic potential, and the underlying cellular responses to these materials.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies to facilitate a clear comparison of the biocompatibility of PNVCL, PNIPAM, and PLGA.

Table 1: In Vitro Cytotoxicity

PolymerCell LineAssayConcentrationCell Viability (%)Reference
PNVCL L929 Mouse FibroblastsMTTNot Specified>80% after 48h[1]
PNVCL Human Mesenchymal Stem CellsAlamar Blue0.001 - 1 mg/mL~100%[3]
PNVCL Bovine ChondrocytesAlamar Blue0.001 - 1 mg/mL~100%[3]
PNIPAM Endothelial, Epithelial, Smooth Muscle, FibroblastsMTSExtractsDeposition type dependent, sol-gel least biocompatible[5]
PNIPAM VariousMultipleVariousGenerally lower viability than PNVCL, cytotoxic above LCST[3][6]
PLGA Human Ovarian Adenocarcinoma Cells (SK-OV-3)Not SpecifiedNot SpecifiedEffective curcumin (B1669340) carrier[7]
PLGA hCMEC/D3 Endothelial CellsNot SpecifiedNot SpecifiedGood uptake and biocompatibility[7]

Table 2: Hemocompatibility

PolymerAssayResultReference
PNVCL-g-Alg-NH2 Hemolysis AssayNon-hemolytic[1]
PNVCL-based hydrogels Hemolysis AssayHemolysis rate < 2%[5]
PNIPAM Not specifiedGenerally considered to have higher hemolytic potential than PNVCL[4]
PLGA Not specifiedGenerally considered hemocompatible[7]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for the accurate interpretation and replication of results.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Prepare extracts of the PNVCL-based material by incubating it in a cell culture medium (e.g., DMEM) for a specified period (e.g., 24 or 48 hours) at 37°C.

  • Treatment: Remove the existing medium from the cells and replace it with the material extracts at various concentrations. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24 or 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

  • Blood Collection and Preparation: Obtain fresh human or animal blood and centrifuge to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • Material Incubation: Place the PNVCL-based material in contact with a diluted RBC suspension.

  • Controls: Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[8][9][10][11][12]

  • Cell Treatment: Expose cells to the PNVCL-based material for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

Biocompatibility Testing Workflow

The following diagram illustrates a standard workflow for assessing the biocompatibility of a new biomaterial.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Material Preparation Material Preparation Cytotoxicity Assays Cytotoxicity Assays (MTT, Alamar Blue) Material Preparation->Cytotoxicity Assays Extracts Hemolysis Assay Hemolysis Assay Material Preparation->Hemolysis Assay Direct Contact Apoptosis Assays Apoptosis Assays (Annexin V/PI) Cytotoxicity Assays->Apoptosis Assays Further Investigation Biocompatibility Validation Biocompatibility Validation Apoptosis Assays->Biocompatibility Validation Hemolysis Assay->Biocompatibility Validation Implantation Implantation Histological Analysis Histological Analysis Implantation->Histological Analysis Tissue Response Inflammatory Marker Analysis Inflammatory Marker Analysis Histological Analysis->Inflammatory Marker Analysis Molecular Analysis Inflammatory Marker Analysis->Biocompatibility Validation

Caption: A typical workflow for evaluating the biocompatibility of PNVCL-based materials.

Signaling Pathway: Biomaterial-Macrophage Interaction

The interaction of biomaterials with immune cells, particularly macrophages, is a key determinant of biocompatibility. While specific signaling pathways for PNVCL are not yet fully elucidated, a general pathway for synthetic hydrogels involves the activation of Toll-like receptors (TLRs) and subsequent downstream signaling, leading to either a pro-inflammatory (M1) or anti-inflammatory (M2) macrophage phenotype.[13][14]

Caption: A potential signaling pathway for macrophage response to PNVCL-based materials.

Conclusion

The available evidence strongly suggests that PNVCL-based materials possess a high degree of biocompatibility, particularly when compared to PNIPAM. Their low cytotoxicity and minimal hemolytic activity make them attractive candidates for various medical applications. Further head-to-head comparative studies with other biodegradable polymers like PLGA are warranted to fully establish their position in the landscape of medical biomaterials. The continued investigation into the specific molecular pathways governing the cellular response to PNVCL will provide deeper insights and facilitate the rational design of next-generation biomedical devices.

References

A Head-to-Head Battle: Unraveling the Polymerization of N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of poly(N-vinylcaprolactam) (PNVCL), a promising thermoresponsive polymer for biomedical applications, can be achieved through two primary strategies: conventional free radical polymerization and controlled radical polymerization. The choice of method significantly impacts the polymer's architecture and, consequently, its performance in drug delivery and tissue engineering. This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the optimal synthesis route for their specific needs.

This compound (NVCL) is a non-conjugated monomer that readily undergoes radical polymerization.[1] While free radical polymerization offers a straightforward and cost-effective synthesis route, it lacks the ability to precisely control the polymer's molecular weight and architecture, resulting in a broad molecular weight distribution (high polydispersity index, PDI).[2] This lack of control can be a significant drawback for biomedical applications where well-defined polymer characteristics are crucial for predictable behavior and performance.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools to overcome the limitations of free radical polymerization.[1][3] CRP methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers.[1][4] This level of control is paramount for designing sophisticated drug delivery systems and advanced biomaterials.

Performance Under the Microscope: A Quantitative Comparison

The key differences between free radical and controlled radical polymerization of NVCL are evident in the resulting polymer characteristics. The following table summarizes typical experimental data for both methods, highlighting the superior control afforded by CRP techniques.

ParameterFree Radical PolymerizationControlled Radical Polymerization (RAFT)
Initiator/Agent Azobisisobutyronitrile (AIBN)RAFT agent (e.g., Xanthates, Dithiocarbamates) and AIBN
Typical PDI > 1.5 (often > 2.0)< 1.5 (typically 1.1 - 1.3)[3]
Molecular Weight Control Poor, difficult to predetermineExcellent, predictable based on [Monomer]/[RAFT Agent] ratio
Polymer Architecture Linear homopolymersLinear homopolymers, block copolymers, star polymers
End-group Fidelity Low, various termination productsHigh, preserves the RAFT agent functionality for chain extension
Reaction Kinetics Conventional first-order kineticsControlled, linear evolution of molecular weight with conversion

The "How-To": Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental protocols for the synthesis of PNVCL via both free radical and RAFT polymerization.

Experimental Protocol: Free Radical Polymerization of NVCL

This protocol describes a typical free radical polymerization of NVCL using AIBN as the initiator.

Materials:

  • This compound (NVCL), purified by recrystallization

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., 1,4-dioxane (B91453) or dimethylformamide (DMF))

  • Nitrogen or Argon gas for inert atmosphere

  • Precipitating solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • In a Schlenk flask, dissolve the desired amount of NVCL monomer and AIBN initiator in the chosen solvent. A typical molar ratio of monomer to initiator is in the range of 100:1 to 500:1.

  • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

  • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, cold non-solvent (e.g., diethyl ether).

  • Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 40-50 °C) until a constant weight is achieved.

Experimental Protocol: RAFT Polymerization of NVCL

This protocol outlines the synthesis of PNVCL using RAFT polymerization, which allows for greater control over the final polymer.[4][5]

Materials:

  • This compound (NVCL), purified by distillation under reduced pressure[4]

  • RAFT agent (e.g., O-ethyl-S-(1-ethoxycarbonyl)ethyldithiocarbonate)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (e.g., 1,4-dioxane)[4]

  • Nitrogen or Argon gas for inert atmosphere

  • Precipitating solvent (e.g., cold diethyl ether)[5]

Procedure:

  • In a Schlenk flask, dissolve the NVCL monomer, RAFT agent, and AIBN in 1,4-dioxane. The molar ratio of [NVCL]:[RAFT agent]:[AIBN] is crucial for controlling the molecular weight and is typically in the range of 100:1:0.1 to 500:1:0.2.[4]

  • Deoxygenate the solution by purging with nitrogen or argon for 30-45 minutes.

  • Place the sealed flask in a thermostatically controlled oil bath set to the reaction temperature (e.g., 65 °C).[6]

  • Monitor the polymerization progress by taking samples at regular intervals to determine monomer conversion (e.g., via ¹H NMR or GC).

  • After reaching the desired conversion, stop the reaction by cooling the flask and exposing the contents to air.

  • Isolate the polymer by precipitation in a cold non-solvent like diethyl ether, followed by filtration.[5]

  • Dry the resulting PNVCL under vacuum to a constant weight.

Visualizing the Mechanisms and Workflows

To better understand the fundamental differences between these polymerization methods, the following diagrams illustrate their mechanisms and experimental workflows.

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer (M) RM R-M• M->RM Addition RMn R-(M)n-M• RM->RMn Chain Growth P Dead Polymer (P) RMn->P Combination or Disproportionation

Figure 1. Mechanism of Free Radical Polymerization.

controlled_radical_polymerization cluster_initiation Initiation cluster_activation_transfer Reversible Activation & Chain Transfer cluster_termination Termination (Minimized) I Initiator (I) R Radical (R•) I->R Decomposition RAFT_agent RAFT Agent (Z-C(=S)-S-R') R->RAFT_agent Addition Active Active Species (P•) RAFT_agent->Active Fragmentation Dormant Dormant Species (P-S-C(=S)-Z) Active->Dormant Addition-Fragmentation Equilibrium M Monomer (M) Active->M Propagation Dead_Polymer Dead Polymer Active->Dead_Polymer Irreversible Termination

Figure 2. Mechanism of Controlled (RAFT) Radical Polymerization.

experimental_workflow cluster_frp Free Radical Polymerization cluster_crp Controlled Radical Polymerization (RAFT) FRP_1 1. Mix Monomer & Initiator in Solvent FRP_2 2. Deoxygenate FRP_1->FRP_2 FRP_3 3. Heat to Polymerize FRP_2->FRP_3 FRP_4 4. Precipitate & Isolate Polymer FRP_3->FRP_4 CRP_1 1. Mix Monomer, RAFT Agent & Initiator in Solvent CRP_2 2. Deoxygenate CRP_1->CRP_2 CRP_3 3. Heat to Polymerize (Controlled) CRP_2->CRP_3 CRP_4 4. Monitor Conversion CRP_3->CRP_4 CRP_5 5. Precipitate & Isolate Well-Defined Polymer CRP_4->CRP_5

Figure 3. Comparison of Experimental Workflows.

References

Rheological characterization of PNVCL and PVP solutions

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the rheological properties of Poly(N-vinylcaprolactam) (PNVCL) and Polyvinylpyrrolidone (PVP) solutions is crucial for researchers and formulation scientists in drug development. The flow behavior of these polymers dictates their processability, performance in formulations, and ultimately, their application in areas such as drug delivery systems, coatings, and biomedical applications. This guide provides a comparative analysis of the rheological characteristics of PNVCL and PVP solutions, supported by experimental data and detailed methodologies.

Comparative Rheological Data

The following tables summarize the key rheological parameters for aqueous solutions of PNVCL and PVP, highlighting the influence of concentration, temperature, and shear rate on their viscosity.

Table 1: Viscosity of Aqueous PNVCL Solutions at Different Concentrations and Temperatures

Concentration (wt%)Temperature (°C)Viscosity (mPa·s)
0.310> Water
0.320> Water
0.330Approaches water viscosity
>0.05>32-35Polymer precipitates

Note: The viscosity of PNVCL solutions is highly sensitive to temperature, decreasing as it approaches the Lower Critical Solution Temperature (LCST), above which the polymer precipitates out of solution. The exact viscosity values are dependent on the molecular weight of the PNVCL.

Table 2: Viscosity of Aqueous PVP Solutions at Different Concentrations and Temperatures

Concentration (g/dL)Temperature (K)Zero-Shear Viscosity (mPa·s)
2283~5
4283~10
6283~20
8283~40
10283~70
2303~2.5
4303~5
6303~10
8303~20
10303~35
2323~1.5
4323~3
6323~5
8323~10
10323~18

Data adapted from studies on moderately concentrated PVP solutions.[1]

Table 3: Shear Rate Dependence of Viscosity for Aqueous PVP Solutions

Shear Rate (s⁻¹)Viscosity Behavior
7 - 50Non-Newtonian (Shear-thinning)
57.6 - 460.8Newtonian

This behavior is characteristic of many polymer solutions where the viscosity decreases with increasing shear rate until a certain point, after which it remains constant.[1]

Experimental Protocols

Accurate rheological characterization is paramount for understanding and comparing the properties of PNVCL and PVP solutions. Below are detailed methodologies for common experimental techniques.

Sample Preparation
  • Polymer Dissolution:

    • Dry the polymer (PNVCL or PVP) in a vacuum oven at a temperature below its glass transition temperature to remove any absorbed moisture.

    • Weigh the required amount of polymer and solvent (typically deionized water) to achieve the desired concentration.

    • Gradually add the polymer to the solvent while stirring continuously to prevent the formation of aggregates.

    • Continue stirring at room temperature until the polymer is completely dissolved. For high molecular weight polymers, this may take several hours to overnight. Gentle heating can be used to accelerate dissolution, but for PNVCL, the temperature must be kept well below its LCST.

Rheological Measurements using a Rotational Rheometer

A rotational rheometer with a cone-and-plate or parallel-plate geometry is commonly used for detailed rheological characterization.

  • Instrument Setup:

    • Ensure the rheometer is properly calibrated.

    • Set the temperature of the measurement cell to the desired value. For PNVCL, it is crucial to perform measurements at various temperatures below its LCST.

    • Select the appropriate measurement geometry (e.g., 40 mm cone with a 1° angle).

  • Sample Loading:

    • Pipette the required volume of the polymer solution onto the center of the lower plate.

    • Lower the upper geometry to the specified gap distance, ensuring the sample evenly fills the gap without overflowing.

    • Trim any excess sample from the edge of the geometry.

    • Allow the sample to equilibrate at the set temperature for a few minutes before starting the measurement.

  • Flow Curve Measurement (Viscosity vs. Shear Rate):

    • Perform a steady-state flow sweep by applying a range of shear rates (e.g., from 0.1 to 1000 s⁻¹) and measuring the corresponding shear stress and viscosity.

    • The data will reveal the shear-thinning or Newtonian behavior of the solution.

  • Temperature Sweep (for PNVCL):

    • To determine the LCST, perform a temperature ramp experiment at a constant low shear rate and a controlled heating rate (e.g., 1 °C/min).

    • Monitor the viscosity as a function of temperature. A sharp decrease in viscosity followed by a sudden increase or erratic readings indicates the onset of phase separation and precipitation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the rheological characterization of polymer solutions.

experimental_workflow cluster_prep Sample Preparation cluster_rheometry Rheological Measurement cluster_analysis Data Analysis polymer_drying Polymer Drying weighing Weighing Polymer & Solvent polymer_drying->weighing dissolution Dissolution with Stirring weighing->dissolution equilibration Equilibration dissolution->equilibration sample_loading Sample Loading equilibration->sample_loading instrument_setup Instrument Setup & Calibration instrument_setup->sample_loading measurement Measurement sample_loading->measurement flow_curve Flow Curve Analysis (Viscosity vs. Shear Rate) measurement->flow_curve temp_sweep Temperature Sweep Analysis (for PNVCL) measurement->temp_sweep comparison Comparative Analysis flow_curve->comparison temp_sweep->comparison

Caption: Experimental workflow for rheological characterization.

Discussion and Comparison

PNVCL: The rheological behavior of PNVCL in aqueous solutions is dominated by its thermoresponsive nature. Below its LCST (typically 32-34°C), PNVCL is soluble and forms viscous solutions. As the temperature increases towards the LCST, the polymer chains begin to collapse from an extended coil to a more compact globule conformation, leading to a decrease in the solution's viscosity.[2] Above the LCST, the polymer becomes insoluble and precipitates, causing a dramatic and irreversible change in the measured rheological properties. The precipitation temperature is influenced by the polymer's molecular weight.[2]

PVP: In contrast, PVP is a thermo-stable, water-soluble polymer that does not exhibit an LCST in aqueous solutions under normal conditions. The viscosity of PVP solutions is primarily dependent on concentration, molecular weight, and to a lesser extent, temperature. At lower shear rates, PVP solutions typically exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases as the shear rate increases.[1] This is attributed to the alignment of the polymer chains in the direction of flow. At higher shear rates, the solutions often transition to Newtonian behavior, with a constant viscosity.[1] The viscosity of PVP solutions generally decreases with an increase in temperature due to increased molecular motion.[1]

Key Differences:

  • Temperature Sensitivity: PNVCL is highly thermoresponsive with a distinct LCST, leading to precipitation at elevated temperatures. PVP is thermally stable in aqueous solutions.

  • Viscosity-Temperature Profile: The viscosity of PNVCL solutions decreases as the temperature approaches the LCST. The viscosity of PVP solutions generally shows a gradual decrease with increasing temperature.

  • Shear Behavior: Both polymers can exhibit shear-thinning behavior. However, the rheology of PNVCL is more complex due to the interplay of temperature-induced conformational changes.

This comparative guide provides a foundational understanding of the rheological differences between PNVCL and PVP solutions. For specific applications, it is essential to perform detailed rheological studies under the relevant processing and end-use conditions.

References

A Comparative Guide to the Cross-Validation of Poly(N-vinylcaprolactam) Molecular Weight by GPC and Light Scattering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Poly(N-vinylcaprolactam) (PNVCL), an accurate determination of its molecular weight is paramount for predicting its physicochemical properties, such as its Lower Critical Solution Temperature (LCST), which is crucial for its applications in drug delivery and other biomedical fields.[1][2] This guide provides a comparative analysis of two primary techniques for determining the molecular weight of PNVCL: Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS), often coupled with GPC (GPC-MALS).

Comparison of Molecular Weight Determination Methods

The primary distinction between conventional GPC and GPC with a multi-angle light scattering (MALS) detector lies in the nature of the molecular weight data they provide.[3][4] Conventional GPC provides a relative molecular weight, which is determined by comparing the elution time of the sample to that of a series of calibration standards of a different polymer, typically polystyrene.[5][6] This can lead to inaccuracies if the hydrodynamic volume of PNVCL differs significantly from that of the polystyrene standards.[3]

In contrast, GPC-MALS is an absolute technique that measures the molecular weight directly from the amount of light scattered by the polymer molecules at various angles.[4][7][8][9] This method does not rely on calibration standards of a similar polymer, thus providing a more accurate and true representation of the molecular weight distribution of the PNVCL sample.[3][7][9]

Below is a table summarizing hypothetical yet representative molecular weight data for a PNVCL sample as determined by conventional GPC and GPC-MALS.

ParameterConventional GPC (Relative to Polystyrene Standards)GPC-MALS (Absolute)
Weight-Average Molecular Weight (Mw) 85,000 g/mol 100,000 g/mol
Number-Average Molecular Weight (Mn) 68,000 g/mol 75,000 g/mol
Polydispersity Index (PDI = Mw/Mn) 1.251.33

Experimental Protocols

Gel Permeation Chromatography (GPC)

Objective: To determine the relative molecular weight distribution of PNVCL.

Instrumentation:

  • GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RI) detector.

  • GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns).

Materials:

  • PNVCL sample

  • HPLC-grade N,N-Dimethylformamide (DMF) as the mobile phase.[10]

  • Polystyrene standards of known molecular weights for calibration.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (DMF) and degas it thoroughly.

  • Calibration: Prepare a series of polystyrene standards of different known molecular weights in the mobile phase. Inject each standard into the GPC system to create a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Preparation: Accurately weigh a small amount of the dry PNVCL sample (typically 5-10 mg) and dissolve it in the mobile phase to a concentration of 2-10 mg/mL.[11] Gently stir the solution until the polymer is fully dissolved.[11] Filter the solution through a 0.2–0.45 µm syringe filter to remove any particulate matter.[11]

  • Analysis: Inject the prepared PNVCL sample into the GPC system.

  • Data Analysis: Record the chromatogram and determine the elution volume of the PNVCL peak. Use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

GPC with Multi-Angle Light Scattering (GPC-MALS)

Objective: To determine the absolute molecular weight distribution of PNVCL.

Instrumentation:

  • GPC system as described above.

  • Multi-Angle Light Scattering (MALS) detector placed in series after the GPC columns and before the RI detector.

Materials:

  • PNVCL sample

  • HPLC-grade N,N-Dimethylformamide (DMF) as the mobile phase.[10]

Procedure:

  • System Setup: The GPC-MALS-RI system is set up with the eluent from the GPC columns flowing through the MALS detector and then the RI detector.

  • Sample Preparation: Prepare the PNVCL sample as described for conventional GPC.

  • Analysis: Inject the prepared PNVCL sample into the GPC system.

  • Data Collection: The MALS detector measures the scattered light intensity at multiple angles as the PNVCL sample elutes from the column. The RI detector simultaneously measures the concentration of the eluting polymer.

  • Data Analysis: The data from the MALS and RI detectors are processed using specialized software. The software uses the light scattering equation to calculate the absolute molecular weight at each elution volume, thereby generating the molecular weight distribution. This analysis also provides the radius of gyration (Rg) for larger molecules.

Visualizing the Methodologies

To better illustrate the experimental workflows and the underlying principles of these techniques, the following diagrams are provided.

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC Analysis cluster_data Data Processing p1 Weigh PNVCL Sample p2 Dissolve in Mobile Phase (e.g., DMF) p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample into GPC System p3->a1 p4 Prepare Mobile Phase & Degas a2 Separation by Size in GPC Columns a1->a2 a3 Detection (RI Detector) a2->a3 d1 Generate Chromatogram a3->d1 d2 Compare with Polystyrene Calibration Curve d1->d2 d3 Calculate Relative Molecular Weight d2->d3

Caption: Workflow for Conventional GPC Analysis.

GPC_MALS_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC-MALS Analysis cluster_data Data Processing p1 Weigh PNVCL Sample p2 Dissolve in Mobile Phase (e.g., DMF) p1->p2 p3 Filter Solution p2->p3 a1 Inject Sample into GPC System p3->a1 p4 Prepare Mobile Phase & Degas a2 Separation by Size in GPC Columns a1->a2 a3 MALS Detection (Light Scattering) a2->a3 a4 RI Detection (Concentration) a3->a4 d1 Process MALS & RI Data a4->d1 d2 Calculate Absolute Molecular Weight at Each Elution Slice d1->d2 d3 Generate Absolute Molecular Weight Distribution d2->d3

Caption: Workflow for GPC-MALS Analysis.

Conclusion

For the accurate and reliable characterization of PNVCL molecular weight, GPC coupled with a MALS detector is the superior method. It provides an absolute measurement, eliminating the potential inaccuracies associated with the relative calibration of conventional GPC. While conventional GPC can be a useful screening tool, for definitive molecular weight determination and to ensure batch-to-batch consistency in research and development, cross-validation with an absolute method like GPC-MALS is highly recommended. This ensures a more thorough understanding of the polymer's properties and its expected performance in various applications.

References

A Comparative Guide to In Vitro Drug Release: PNVCL Hydrogels Versus Other Nanocarriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective drug delivery systems is a cornerstone of modern pharmacology. The ability to control the rate and location of drug release can significantly enhance therapeutic efficacy while minimizing side effects. Poly(N-vinylcaprolactam) (PNVCL) hydrogels have emerged as a promising platform for controlled drug delivery, primarily due to their thermo- and pH-responsive nature. This guide provides an objective comparison of the in vitro drug release performance of PNVCL hydrogels against other widely used drug carriers: liposomes, polymeric micelles, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. The information presented is collated from various studies to offer a comprehensive overview supported by experimental data.

Comparative Analysis of Drug Release Kinetics

The following tables summarize quantitative data on the in vitro release of common therapeutic agents from PNVCL hydrogels and other carrier systems. It is important to note that direct head-to-head comparative studies are limited, and thus, the data presented here are compiled from different research articles. Variations in experimental conditions across studies should be considered when interpreting these results.

Table 1: Doxorubicin (B1662922) Release from PNVCL Hydrogels vs. Liposomes
Carrier SystemDrug Loading (%)Release ConditionsCumulative Release (%)Time (hours)Reference
PNVCL-based Hydrogel Not SpecifiedpH 7.4, 37°C~256[1]
pH 7.4, 40°C~106[1]
pH 4.0, 40°C~9072[1]
PEGylated Liposomes >95%pH 7.4, 37°C~2048[2]
Conventional Liposomes Not SpecifiedpH 7.4, 37°C~3048[2]

Note: The PNVCL hydrogel in the cited study was a hybrid system with mesoporous silica (B1680970) nanoparticles, which may influence the release profile. The liposomal doxorubicin formulation, Doxil®, has a high encapsulation efficiency.

Table 2: 5-Fluorouracil (5-FU) Release from PNVCL Hydrogels vs. PLGA Nanoparticles
Carrier SystemDrug Loading (%)Release ConditionsCumulative Release (%)Time (hours)Reference
PNVCL-based Hydrogel Not SpecifiedpH 5, 37°C~404[3]
pH 7.4, 37°C~8524[4]
PLGA Nanoparticles ~1% (w/w)PBS, 37°C~6024[5]
Not SpecifiedPBS, 37°C~801080 (45 days)[6]

Note: The PNVCL hydrogel data comes from two different studies with varying compositions and pH conditions, which significantly impacts the release rate. The PLGA nanoparticle studies also show variability based on formulation.

Table 3: Paclitaxel (B517696) Release from Hydrogels vs. Polymeric Micelles
Carrier SystemDrug Loading (wt%)Release ConditionsCumulative Release (%)Time (hours)Reference
Self-Assembling Peptide Hydrogel Not SpecifiedPBS, 37°C~50120 (5 days)[7]
Pluronic F127 Hydrogel Not SpecifiedPBS, 37°C~90240 (10 days)[8]
Polymeric Micelles up to 37.4%PBS (pH 7.4), 37°C~1672[9]
Polymeric Micelles Not SpecifiedPBS (pH 7.4), 37°C<80120 (5 days)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of typical experimental protocols for in vitro drug release studies from the discussed carrier systems.

PNVCL Hydrogel Drug Release Study
  • Hydrogel Preparation: PNVCL-based hydrogels are typically synthesized via free-radical polymerization of this compound monomers, often with a crosslinking agent. For stimuli-responsive gels, co-monomers like acrylic acid can be incorporated. The polymerization can be initiated by UV light or thermal initiators.

  • Drug Loading: The drug can be loaded into the hydrogel matrix by two primary methods:

    • Equilibrium Swelling Method: Pre-formed hydrogels are immersed in a concentrated drug solution for a specified period, allowing the drug to diffuse into the hydrogel network.

    • In situ Loading: The drug is mixed with the monomer solution before polymerization, entrapping the drug within the hydrogel as it forms.

  • In Vitro Release Assay:

    • A known amount of the drug-loaded hydrogel is placed in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature and pH.

    • The setup is often placed in a shaking water bath to ensure uniform drug distribution in the medium.

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • An equal volume of fresh medium is added back to maintain a constant volume (sink conditions).

    • The concentration of the released drug in the aliquots is quantified using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][11][12]

Liposome (B1194612) Drug Release Study
  • Liposome Preparation: Liposomes are typically formed by the thin-film hydration method. A mixture of lipids (e.g., phospholipids (B1166683) and cholesterol) is dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with an aqueous solution (which can contain the drug for passive loading) to form liposomes.

  • Drug Loading:

    • Passive Loading: The drug is encapsulated in the aqueous core or intercalated into the lipid bilayer during the hydration process.

    • Active Loading: For certain drugs, a pH or ion gradient is created across the liposome membrane to drive the drug into the liposome's core.

  • In Vitro Release Assay:

    • A dialysis method is commonly employed. A known concentration of the drug-loaded liposome suspension is placed inside a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is then immersed in a larger volume of release medium at a controlled temperature and pH.

    • The entire setup is agitated.

    • At set time points, samples are taken from the release medium outside the dialysis bag.

    • The drug concentration in the samples is determined by techniques like fluorescence spectroscopy or HPLC.[2][13]

Polymeric Micelle Drug Release Study
  • Micelle Preparation and Drug Loading: Polymeric micelles are formed by the self-assembly of amphiphilic block copolymers in an aqueous solution. The drug is typically loaded by dissolving both the polymer and the hydrophobic drug in a common organic solvent, followed by the evaporation of the solvent and hydration with an aqueous solution. This can also be achieved through a dialysis method where the organic solvent is gradually replaced with water.[9][10]

  • In Vitro Release Assay:

    • Similar to liposomes, the dialysis method is frequently used. The drug-loaded micelle solution is placed in a dialysis bag.

    • The bag is placed in a release medium at a specific pH and temperature under constant stirring.

    • Samples are collected from the external medium at various time intervals.

    • The amount of released drug is quantified by HPLC or other suitable methods.[9][10]

PLGA Nanoparticle Drug Release Study
  • Nanoparticle Preparation and Drug Loading: The double emulsion (w/o/w) solvent evaporation method is common for encapsulating hydrophilic drugs like 5-FU. An aqueous drug solution is emulsified in an organic solution of PLGA. This primary emulsion is then added to a larger aqueous phase containing a stabilizer (like PVA) and sonicated to form a double emulsion. The organic solvent is then evaporated, leading to the formation of drug-loaded nanoparticles.

  • In Vitro Release Assay:

    • A known amount of drug-loaded PLGA nanoparticles is suspended in a release medium (e.g., PBS) in a tube.

    • The tubes are incubated at a specific temperature with continuous shaking.

    • At predetermined time points, the tubes are centrifuged to separate the nanoparticles from the supernatant.

    • The supernatant, containing the released drug, is collected and analyzed by UV-Vis spectrophotometry or HPLC.

    • Fresh release medium is added to the nanoparticles to continue the release study.[5][14][15]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for in vitro drug release studies from the different carrier systems.

PNVCL Hydrogel Drug Release Workflow

PNVCL_Workflow cluster_prep Preparation & Loading cluster_release In Vitro Release cluster_analysis Analysis prep PNVCL Hydrogel Synthesis load Drug Loading (Equilibrium Swelling or In Situ) prep->load setup Place hydrogel in release medium (e.g., PBS) load->setup incubate Incubate at controlled T°C and pH with shaking setup->incubate sample Withdraw aliquots at time intervals incubate->sample replace Replenish with fresh medium sample->replace quantify Quantify drug concentration (UV-Vis/HPLC) sample->quantify replace->incubate plot Plot cumulative release vs. time quantify->plot

Caption: Workflow for PNVCL hydrogel in vitro drug release study.

Liposome Drug Release Workflow

Liposome_Workflow cluster_prep Preparation & Loading cluster_release In Vitro Release (Dialysis) cluster_analysis Analysis prep Liposome Formation (Thin-film Hydration) load Drug Loading (Passive or Active) prep->load setup Place liposome suspension in dialysis bag load->setup immerse Immerse bag in release medium setup->immerse incubate Incubate at controlled T°C and pH with agitation immerse->incubate sample Sample external medium at time intervals incubate->sample sample->incubate quantify Quantify drug concentration (HPLC/Fluorescence) sample->quantify plot Plot cumulative release vs. time quantify->plot

Caption: Workflow for liposome in vitro drug release study using dialysis.

Polymeric Micelle Drug Release Workflow

Micelle_Workflow cluster_prep Preparation & Loading cluster_release In Vitro Release (Dialysis) cluster_analysis Analysis prep Micelle Self-Assembly & Drug Encapsulation setup Place micelle solution in dialysis bag prep->setup immerse Immerse bag in release medium setup->immerse incubate Incubate at controlled T°C and pH with stirring immerse->incubate sample Sample external medium at intervals incubate->sample sample->incubate quantify Quantify drug concentration (HPLC) sample->quantify plot Plot cumulative release vs. time quantify->plot

Caption: Workflow for polymeric micelle in vitro drug release study.

PLGA Nanoparticle Drug Release Workflow

PLGA_Workflow cluster_prep Preparation & Loading cluster_release In Vitro Release cluster_analysis Analysis prep Nanoparticle Formation (e.g., Double Emulsion) setup Suspend nanoparticles in release medium prep->setup incubate Incubate at controlled T°C with shaking setup->incubate centrifuge Centrifuge to pellet nanoparticles incubate->centrifuge collect Collect supernatant for analysis centrifuge->collect resuspend Resuspend nanoparticles in fresh medium centrifuge->resuspend quantify Quantify drug in supernatant (UV-Vis/HPLC) collect->quantify resuspend->incubate plot Plot cumulative release vs. time quantify->plot

Caption: Workflow for PLGA nanoparticle in vitro drug release study.

Concluding Remarks

This guide provides a comparative overview of in vitro drug release from PNVCL hydrogels versus other common drug carriers. The choice of an optimal drug delivery system is highly dependent on the specific drug properties, the desired release profile, and the therapeutic application.

  • PNVCL hydrogels offer the unique advantage of stimuli-responsiveness, allowing for triggered drug release in response to changes in temperature or pH. This makes them particularly suitable for applications where on-demand drug delivery is beneficial.

  • Liposomes are versatile carriers for both hydrophilic and hydrophobic drugs and have a long history of clinical use. Their release kinetics can be modulated by altering the lipid composition.

  • Polymeric micelles are excellent for solubilizing poorly water-soluble drugs and can be designed for targeted delivery.

  • PLGA nanoparticles are biodegradable and biocompatible, offering sustained drug release over extended periods, which is advantageous for chronic therapies.

The data presented herein highlights the different release profiles that can be achieved with these carriers. For a definitive comparison for a specific drug, it is recommended to conduct direct comparative studies under identical experimental conditions. This guide serves as a foundational resource to aid researchers and drug development professionals in the selection and design of appropriate drug delivery systems.

References

Benchmarking the performance of PNVCL as a kinetic hydrate inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Flow Assurance

In the critical field of flow assurance for oil and gas production, the prevention of gas hydrate (B1144303) formation is paramount to maintaining operational safety and efficiency. Kinetic hydrate inhibitors (KHIs) represent a key technology in this domain, delaying the nucleation and growth of hydrate crystals. Among the various polymeric KHIs, Poly(N-vinylcaprolactam) (PNVCL), often abbreviated as PVCap, has emerged as a high-performance and commercially significant inhibitor. This guide provides an objective comparison of PNVCL's performance against other common KHIs, supported by experimental data and detailed methodologies.

Performance Comparison of Kinetic Hydrate Inhibitors

The efficacy of a kinetic hydrate inhibitor is primarily evaluated based on its ability to delay the onset of hydrate formation (induction time) and suppress the rate of hydrate growth. The following tables summarize the performance of PNVCL in comparison to other widely studied KHIs, such as Poly(N-vinylpyrrolidone) (PVP) and various copolymers, under different experimental conditions.

Table 1: Comparison of Induction Times for Various Kinetic Hydrate Inhibitors

InhibitorConcentration (wt%)Gas CompositionPressure (MPa)Subcooling (°C)Average Induction Time (min)Reference
PNVCL (PVCap) 0.5Methane (B114726)6.26~1251[1]
PNVCL (PVCap)0.5Synthetic Natural Gas7.610.4No formation[2]
PNVCL (PVCap) + 5 wt% Methanol0.5Methane21->255[3]
PNVCL (PVCap)1.0Methane--28[4]
PNVCL (PVCap)-VNBE (5:5)0.5Methane6.261251[1]
PVP0.5Methane6.26< 200[1]
PVP + 5 wt% MEG0.25---~210[5]
Pectin + 5 wt% MEG0.25---~210[5]

Note: Subcooling is the difference between the hydrate equilibrium temperature and the experimental temperature. Longer induction times indicate better performance.

Table 2: Methane Consumption and Hydrate Growth Rate in the Presence of KHIs

InhibitorConcentration (wt%)Methane Consumption Rate (mol s⁻¹)Reduction in Hydrate Growth Rate (%)Reference
PNVCL (PVCap) 0.07 (700 ppm)0.54 x 10⁻⁵53[6]
PVP0.07 (700 ppm)0.56 x 10⁻⁵51[6]
PS-PVCap block copolymer0.07 (700 ppm)-56[6]
PPFS-PVCap block copolymer0.07 (700 ppm)-73[6]

Note: Lower methane consumption rates and higher reductions in growth rate signify superior inhibition performance.

Experimental Protocols

The data presented in this guide are derived from standard laboratory evaluation methods for kinetic hydrate inhibitors. High-pressure autoclaves or rocking cells are common apparatuses used for these experiments.[7] The following are detailed methodologies for two key experimental procedures.

Isothermal Induction Time Measurement

This method evaluates the time taken for hydrate crystals to form at a constant temperature and pressure within the hydrate stability zone.

Apparatus: High-pressure stirred autoclave or rocking cell equipped with pressure and temperature sensors.

Procedure:

  • Preparation: The reactor cell is thoroughly cleaned with deionized water and dried.

  • Sample Loading: A specific volume of the KHI solution (e.g., 35 mL) is injected into the cell.[3]

  • Pressurization: The cell is purged with the experimental gas (e.g., methane) to remove air, and then pressurized to the desired experimental pressure (e.g., 21 MPa).[3]

  • Equilibration: The system is brought to an initial temperature outside the hydrate stability region (e.g., 20°C) and allowed to equilibrate.[3]

  • Cooling: The temperature is then rapidly decreased to the target isothermal test temperature, which is within the hydrate stability zone (i.e., at a certain subcooling).

  • Data Acquisition: The pressure and temperature inside the cell are monitored and recorded over time. The induction time is defined as the time elapsed from reaching the isothermal temperature until a sharp decrease in pressure is observed, which indicates the onset of hydrate formation.

Constant Cooling Method

This method determines the onset temperature of hydrate formation as the system is cooled at a constant rate.

Apparatus: High-pressure rocking cell apparatus.

Procedure:

  • Preparation and Loading: Similar to the isothermal method, the cells are cleaned, and the test solution is added.

  • Pressurization: The cells are flushed and then pressurized with the test gas (e.g., synthetic natural gas) to a specific pressure (e.g., 76 bar).

  • Cooling Ramp: The temperature of the system is then decreased at a constant rate (e.g., 1 °C/h) from an initial temperature (e.g., 20.5 °C) to a final temperature (e.g., 2.0 °C).[2]

  • Rocking: Throughout the experiment, the cells are continuously rocked to ensure good mixing of the gas and liquid phases.

  • Detection of Hydrate Formation: The onset of hydrate formation is identified by a sudden drop in pressure accompanied by a potential increase in temperature due to the exothermic nature of hydrate formation. The temperature at which this occurs is recorded as the onset temperature.

Mechanism of Kinetic Hydrate Inhibition

Kinetic hydrate inhibitors like PNVCL function by interfering with the nucleation and growth of hydrate crystals. The proposed mechanism involves the adsorption of the polymer onto the surface of nascent hydrate crystals, which disrupts the regular lattice structure and prevents further growth.

KHI_Mechanism cluster_0 Gas-Liquid Interface cluster_1 Hydrate Formation Process Gas_Molecules Gas Molecules (e.g., Methane) Nucleation Nucleation (Formation of small hydrate clusters) Gas_Molecules->Nucleation Dissolve in water Water_Molecules Water Molecules Water_Molecules->Nucleation Form cages Crystal_Growth Crystal Growth (Expansion of hydrate lattice) Nucleation->Crystal_Growth Agglomeration Agglomeration (Formation of larger hydrate masses) Crystal_Growth->Agglomeration PNVCL PNVCL Polymer PNVCL->Nucleation Disrupts cage formation PNVCL->Crystal_Growth Adsorbs on crystal surface, prevents further growth

Caption: Mechanism of PNVCL as a Kinetic Hydrate Inhibitor.

Conclusion

The experimental data consistently demonstrates that PNVCL is a highly effective kinetic hydrate inhibitor, often outperforming traditional polymers like PVP in terms of prolonging induction times and reducing hydrate growth rates. The performance of PNVCL can be further enhanced through copolymerization or the use of synergists. The choice of an appropriate KHI and its concentration is critical and depends on the specific operating conditions of a given system, including pressure, temperature, water cut, and gas composition. The standardized experimental protocols outlined in this guide provide a reliable framework for the comparative evaluation of existing and novel kinetic hydrate inhibitors.

References

The Critical Role of Crosslinkers in PNVCL Hydrogel Performance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Poly(N-vinylcaprolactam) (PNVCL) hydrogels hinges on the judicious selection of a crosslinking agent. This choice profoundly dictates the hydrogel's structural integrity, physicochemical properties, and, ultimately, its performance in applications such as controlled drug delivery and tissue engineering. This guide provides an objective comparison of common crosslinkers used in PNVCL hydrogel synthesis, supported by experimental data and detailed protocols for key characterization assays.

The selection of a crosslinking agent and its concentration is a critical parameter that influences the network structure of PNVCL hydrogels, thereby affecting their swelling behavior, mechanical strength, and drug release kinetics. Both chemical and physical crosslinking strategies are employed, with chemical crosslinkers forming covalent bonds and physical crosslinkers relying on weaker interactions like hydrogen bonds.[1][2] This guide focuses on a comparative analysis of commonly used chemical crosslinkers.

Comparative Performance of Crosslinking Agents

The following table summarizes the impact of different crosslinkers on the key properties of PNVCL hydrogels, based on data synthesized from various studies.

CrosslinkerTypeConcentrationSwelling RatioMechanical PropertiesKey Findings & Citations
N,N'-methylenebis(acrylamide) (MBA) SyntheticNot SpecifiedNot SpecifiedPNVCL-clay nanocomposite hydrogels with MBA showed better mechanical characteristics than PNVCL hydrogels alone.PNVCL hydrogels crosslinked with MBA exhibit thermoresponsive behavior.[2] Nanocomposite hydrogels incorporating clay and MBA demonstrate improved mechanical properties.[3]
Diethylene glycol diacrylate (DEGDA) Synthetic10-50 wt%Inversely proportional to concentration. Lower crosslinker concentration leads to a faster attainment of maximum swelling ratio.[1][4]Increasing crosslinker concentration leads to a decrease in the glass transition temperature.[1]Photopolymerization is a common synthesis method.[1][4] The concentration of DEGDA significantly impacts the swelling kinetics and thermal properties of the hydrogel.[1][4]
Poly(ethylene glycol) diacrylate (PEGDA) Synthetic2, 4, 8 wt%Not specified quantitatively, but hydrogels were successfully synthesized.Not specified quantitatively.PEGDA is chosen for its biocompatibility and hydrophilicity, which can prevent protein adsorption and cell adhesion.[5][6] It is suitable for creating thermo-responsive microgels for drug delivery.[7]
N-hydroxyethyl acrylamide (B121943) (HEA) Synthetic≥ 20%Not specified quantitatively.Higher concentrations (≥ 20%) improved hydrogel shape and mechanical strength for a longer duration.The concentration of HEA directly affects the mechanical and viscoelastic properties of the hydrogels.[8][9]
Physical Crosslinking (e.g., with Salicylic Acid) PhysicalNot SpecifiedStable hydrogel particles formed at 37°C (above LCST), but stability was poor at 23°C (below LCST).[10]Not specified quantitatively.Complex formation is due to hydrogen bonding.[10] Grafting PNVCL with PEO provides more sites for H-bonding, leading to more stable complexes and sustained drug release.[10]

Experimental Protocols

Detailed methodologies for the characterization of PNVCL hydrogels are crucial for reproducible research. Below are protocols for key experiments.

Swelling Analysis
  • Sample Preparation: Prepare disc-shaped hydrogel samples of known dry weight (Wd).

  • Immersion: Immerse the dried hydrogel samples in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 20°C, below the Lower Critical Solution Temperature - LCST) or 37°C (above the LCST).[11]

  • Equilibrium Swelling: At regular time intervals, remove the samples from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100.

  • Thermo-reversibility: To assess thermo-responsive behavior, alternate the temperature of the buffer between below and above the LCST and measure the corresponding changes in swelling ratio over several cycles.[4]

Mechanical Testing (Rheology)
  • Sample Preparation: Use fully swollen hydrogel discs of uniform dimensions.

  • Instrumentation: Employ a rheometer equipped with parallel plate geometry.

  • Oscillatory Shear Measurements: Conduct frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). An increase in G' indicates enhanced mechanical strength.

  • Compression Tests: Alternatively, perform compression tests to determine the compressive strength and Young's modulus.[12]

  • Data Analysis: Analyze the data to understand the viscoelastic properties and mechanical integrity of the hydrogels as a function of crosslinker type and concentration.[8][11]

Drug Release Studies
  • Drug Loading: Immerse the hydrogel samples in a solution of a model drug (e.g., acetaminophen, colchicine) for a specified period to allow for drug loading.[7][11]

  • Release Medium: Place the drug-loaded hydrogels in a known volume of a release medium (e.g., simulated gastrointestinal fluids at pH 2.2 and pH 6.8) at a constant temperature (e.g., 37°C).[11]

  • Sample Collection: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[7][11]

  • Data Analysis: Plot the cumulative drug release as a function of time to determine the release profile and kinetics.

Visualizing the Impact of Crosslinkers

The choice of crosslinker and its concentration directly influences the resulting properties of the PNVCL hydrogel. This relationship can be visualized as a logical workflow.

G Logical Workflow: Impact of Crosslinker on PNVCL Hydrogel Properties cluster_synthesis Hydrogel Synthesis cluster_properties Resulting Hydrogel Properties PNVCL_Monomer PNVCL Monomer Polymerization Polymerization PNVCL_Monomer->Polymerization Crosslinker Crosslinker (e.g., MBA, DEGDA, PEGDA) Crosslinker->Polymerization Initiator Initiator (e.g., Photoinitiator) Initiator->Polymerization Network_Structure 3D Network Structure Polymerization->Network_Structure Determines Swelling_Behavior Swelling Behavior Network_Structure->Swelling_Behavior Influences Mechanical_Strength Mechanical Strength Network_Structure->Mechanical_Strength Influences Drug_Release Drug Release Profile Swelling_Behavior->Drug_Release Affects Mechanical_Strength->Drug_Release Affects

Caption: Workflow of PNVCL hydrogel synthesis and property dependence.

This comparative guide underscores the importance of crosslinker selection in tailoring the properties of PNVCL hydrogels for specific biomedical applications. By understanding the structure-property relationships imparted by different crosslinkers, researchers can rationally design and fabricate hydrogels with optimized performance characteristics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as N-Vinylcaprolactam (NVC), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure risks. Always work in a well-ventilated area and avoid the formation of dust and aerosols.[1][2] Personal protective equipment (PPE) is mandatory. This includes:

  • Eye/Face Protection: Wear safety glasses and a face shield. Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Skin Protection: Handle with gloves that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Respiratory Protection: If ventilation is inadequate or dust is formed, use a NIOSH-approved respirator.[3]

In case of a spill, immediately evacuate the area. For minor spills, clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for disposal.[2][4] For major spills, alert emergency services and prevent the spillage from entering drains or water courses.[4]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] The following steps outline the proper procedure:

  • Containerization: Keep surplus and non-recyclable this compound in its original, suitable, and closed containers.[1] Do not mix with other waste.[1] Uncleaned containers should be handled as if they contain the product itself.[1]

  • Labeling: Ensure all containers are clearly and accurately labeled as "this compound Waste" to avoid accidental misuse.

  • Engage a Licensed Disposal Company: Contact a licensed waste disposal company to handle the collection and disposal of the chemical waste.[1][2][3] These companies are equipped to manage hazardous materials in compliance with all regulations.

  • Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified facility.

  • Landfill (for cleaned containers): If a container can be thoroughly cleaned to ensure no residue remains, it may be punctured to prevent re-use and disposed of in an authorized landfill.[4] However, if complete cleaning is not possible, the container must be treated as hazardous waste.[4]

  • Compliance: All waste material must be disposed of in accordance with local, national, and international regulations, such as the Directive on waste 2008/98/EC in Europe.[1]

Quantitative Data for Disposal

Publicly available safety data sheets and chemical handling resources do not typically provide specific quantitative data such as concentration limits for disposal or detailed operational parameters for incineration. This information is generally proprietary to the licensed waste disposal facilities and is dependent on their specific permits and technologies. It is crucial to rely on the expertise of these licensed professionals for compliant disposal.

Experimental Protocols

The proper disposal of this compound is a waste management procedure rather than a laboratory experiment. The "protocol" consists of the procedural steps outlined above for safe handling, containment, and engagement of a professional disposal service. Adherence to these steps is critical for ensuring safety and regulatory compliance.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Identified B Is the container empty and can it be thoroughly cleaned? A->B C Yes B->C Yes D No B->D No E Puncture container to prevent re-use C->E G Keep waste in original, closed, and labeled container D->G F Dispose of container in an authorized landfill E->F H Do not mix with other waste G->H L Dispose of as unused product G->L I Contact a licensed professional waste disposal service H->I J Arrange for collection and transport I->J K Preferred Disposal Method: Incineration in a chemical incinerator with afterburner and scrubber J->K L->I

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Vinylcaprolactam

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with N-Vinylcaprolactam. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

This compound is a chemical that requires careful handling due to its potential health effects. It is harmful if swallowed or in contact with skin, can cause serious eye irritation, and may lead to an allergic skin reaction.[1][2][3] Prolonged or repeated exposure can cause damage to organs, specifically the liver and upper respiratory tract.[2][4][5]

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[2] The specific type of protective equipment should be selected based on the concentration and amount of the substance being used at the specific workplace.[2]

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or a face shield.[1][2]To protect against splashes and dust formation.[1] Equipment should be tested and approved under standards like NIOSH (US) or EN 166 (EU).[1][2]
Hand Protection Chemical-resistant gloves.To prevent skin contact, which can be harmful and cause allergic reactions.[2][6] Gloves must be inspected before use and disposed of properly after.[1][2]
Body Protection A complete suit protecting against chemicals.[2]To prevent skin exposure. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3][4][6]
Respiratory Protection Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] For higher-level protection, type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2]To be used when ventilation is inadequate or if dusts/aerosols are formed.[1][7] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1]
Step-by-Step Operational Plan for Handling

A systematic approach to handling this compound is crucial for safety. This involves preparation, careful execution of tasks, and post-handling procedures.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[6] Appropriate exhaust ventilation, such as a laboratory fume hood, should be provided where dust or aerosols can form.[1][2][7]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible.

  • Container Inspection: Before handling, inspect containers for any damage or leaks.[8] Keep containers tightly sealed when not in use.[2][6]

2. Safe Handling Procedures:

  • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust, fumes, or vapors.[1][2][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3]

  • Clothing: Launder contaminated clothing separately before reuse.[6] If skin irritation or a rash occurs, seek medical advice.[4][6]

3. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1][2] Remove all contaminated clothing.[6] If irritation persists, consult a physician.[6]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and consult a physician.[1][2]

  • If Swallowed: Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[3][4] Never give anything by mouth to an unconscious person.[2]

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and adhere to regulations.

1. Unused Product and Contaminated Solutions:

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1][7]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

2. Contaminated Containers and PPE:

  • Leave the chemical in its original container; do not mix it with other waste.[1]

  • Handle uncleaned containers as you would the product itself.[1]

  • Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1][2]

  • Dispose of the contents and container to an approved waste disposal plant.[2][3][4]

Emergency Spill Response

In the event of a spill, immediate and appropriate action is required to contain the hazard.

  • Minor Spills:

    • Remove all sources of ignition.[6]

    • Clean up spills immediately.[6]

    • Use dry clean-up procedures and avoid generating dust.[6]

    • Collect the residue and place it in a sealed, suitable, and labeled container for disposal.[2][6]

  • Major Spills:

    • Evacuate and advise personnel in the area.[1][6]

    • Alert emergency services, providing the location and nature of the hazard.[6]

    • Control personal contact by wearing appropriate protective clothing.[6]

    • Prevent the spillage from entering drains or water courses.[6]

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for safely managing this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase a Conduct Risk Assessment b Assemble Required PPE (Gloves, Goggles, Lab Coat, Respirator) a->b c Ensure Proper Ventilation (Fume Hood Operational) b->c d Handle in Ventilated Area c->d Proceed to Handling e Avoid Contact with Skin/Eyes and Inhalation of Dust d->e f Keep Containers Sealed When Not in Use e->f g Decontaminate Work Area f->g Proceed to Post-Handling h Remove and Dispose of Contaminated PPE Correctly g->h i Wash Hands Thoroughly h->i j Segregate Chemical Waste i->j Proceed to Disposal k Dispose of Contents/Container via Licensed Disposal Company j->k

Caption: A flowchart detailing the procedural steps for safe this compound handling.

Physicochemical Properties of this compound

Understanding the properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Form Crystalline Solid[4]
Color Pale Yellow[4]
Molecular Formula C₈H₁₃NO[4]
Molecular Weight 139.19 g/mol [4]
Melting Point 35-38 °C
Boiling Point 128 °C at 21 mmHg
Flash Point 101 °C (213.8 °F) - closed cup
Density 1.029 g/mL at 25 °C
Water Solubility 49.3 g/L at 20°C[4]
Storage Temperature 2-8 °C[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Vinylcaprolactam
Reactant of Route 2
N-Vinylcaprolactam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.